molecular formula C22H28FN3O6S B15577189 (3R,5R)-Rosuvastatin

(3R,5R)-Rosuvastatin

Numéro de catalogue: B15577189
Poids moléculaire: 481.5 g/mol
Clé InChI: BPRHUIZQVSMCRT-IAGOWNOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,5R)-Rosuvastatin is a useful research compound. Its molecular formula is C22H28FN3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H28FN3O6S

Poids moléculaire

481.5 g/mol

Nom IUPAC

(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/t16-,17-/m1/s1

Clé InChI

BPRHUIZQVSMCRT-IAGOWNOFSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Solid-State Characterization of (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The active pharmaceutical ingredient (API) is the (3R,5S)-dihydroxyhept-6-enoic acid diastereomer, most commonly available as its calcium salt. However, during the synthesis and storage of rosuvastatin, various related substances and impurities can form, one of which is the (3R,5R)-Rosuvastatin diastereomer.[1][3][4] Understanding the physicochemical properties and solid-state characteristics of this and other impurities is crucial for quality control, formulation development, and ensuring the safety and efficacy of the final drug product.[5] This technical guide provides an in-depth overview of the available physicochemical data and solid-state characterization methods for this compound, often in comparison to the well-documented properties of Rosuvastatin Calcium.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient and its impurities are fundamental to understanding its behavior, from dissolution and absorption to formulation and stability.

This compound

This compound is recognized as an impurity and a degradation product of rosuvastatin.[4][6] While extensive public data on its physicochemical properties are limited, key information has been compiled from various sources, primarily chemical suppliers. It is important to note that some discrepancies exist in the reported values, which may be due to different experimental conditions or the salt form of the isomer.

PropertyValueSource(s)
Chemical Name (3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid[3][7]
Molecular Formula C22H28FN3O6S[6]
Molecular Weight 481.54 g/mol [6]
Melting Point 59-61°C[6][8]
206.0-208.5°C (Calcium Salt)[9]
Solubility Soluble in Ethanol.[3][4] Slightly soluble in DMSO, Methanol, and Water (with sonication).[6][8][3][4][6][8]
Appearance White to Light Yellow Solid; Off-White Solid.[6][8][9]
Stability Hygroscopic.[6][8]
Rosuvastatin Calcium (Active Ingredient Reference)

For comparative purposes, the well-established physicochemical properties of Rosuvastatin Calcium (the active (3R,5S) diastereomer) are presented below.

PropertyValueSource(s)
Chemical Name bis((3R,5S,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) calcium[2]
Molecular Formula (C22H27FN3O6S)2Ca
Molecular Weight 1001.14 g/mol
Melting Point Begins to melt at 155 °C with no definitive melting point.[10] An endothermic peak has been observed at 153.34°C.[11] Another report suggests 156-160°C with decomposition.[10][11]
pKa 4.0[10]
logP 0.13 (log Kow = -0.88)[10]
Solubility Sparingly soluble in water and methanol; slightly soluble in ethanol.[10] Soluble in DMSO (100 mg/mL) and DMF.[12][10][12]
Appearance White to yellow powder.

Solid-State Characterization

The solid-state properties of a pharmaceutical substance, including its crystalline form (polymorphism) and amorphous content, significantly influence its stability, dissolution rate, and bioavailability.[5] While specific solid-state characterization data for this compound is not widely published, this section outlines the key analytical techniques and provides generalized experimental protocols applicable to its characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments used in solid-state characterization.

XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid. Different polymorphic forms of a compound will produce distinct diffraction patterns.

  • Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°) at a defined scan rate.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the presence of sharp peaks (indicative of crystalline material) or a broad halo (characteristic of amorphous material). The peak positions and relative intensities are unique to a specific crystalline form.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphic transitions.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A differential scanning calorimeter.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range for rosuvastatin and its related substances would be from ambient temperature to 300°C.

  • Data Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization) events as peaks. The temperature and enthalpy of these transitions provide information about the thermal properties and purity of the sample. For amorphous rosuvastatin, a broad endothermic event related to water loss is often observed, followed by thermal degradation, without a sharp melting peak.[13] Crystalline forms, in contrast, will exhibit a sharp endothermic peak corresponding to their melting point.[14][15]

TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile components such as water or residual solvents.

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a TGA pan.

  • Instrumentation: A thermogravimetric analyzer.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss occurs and the total percentage of weight lost provide information about the presence of solvates or hydrates and the thermal stability of the compound.

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Different polymorphic forms can exhibit subtle differences in their FT-IR spectra due to variations in their crystal lattice and intermolecular interactions.

  • Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the sample is mixed with KBr powder and compressed into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Collection: The spectrum is typically recorded in the mid-IR range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. The spectrum can be compared to reference spectra to confirm the identity of the compound and to detect polymorphic changes. For rosuvastatin, characteristic peaks include those for O-H, C-H, C=N, C=O, and S=O stretching.[16][17]

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It is particularly useful for analyzing solid forms and can be used for both qualitative and quantitative analysis of polymorphs.

  • Sample Preparation: The sample is typically placed directly in the path of the laser beam.

  • Instrumentation: A Raman spectrometer.

  • Data Collection: A monochromatic laser is focused on the sample, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum shows shifts in wavelength that correspond to the vibrational modes of the molecule. These spectra can be used to identify different polymorphs and to quantify their relative amounts in a mixture.[18]

Signaling Pathway and Experimental Workflow Visualization

Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical early step in the cholesterol synthesis pathway in the liver.[10] The inhibition of this step leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL levels.[2]

HMG_CoA_Reductase_Inhibition AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol_Pathway Downstream Cholesterol Biosynthesis Pathway Mevalonate->Cholesterol_Pathway Cholesterol Intracellular Cholesterol Cholesterol_Pathway->Cholesterol LDL_Receptor_Upregulation Upregulation of LDL Receptors Cholesterol->LDL_Receptor_Upregulation decreases LDL_Clearance Increased LDL Clearance from Blood LDL_Receptor_Upregulation->LDL_Clearance Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase inhibits

Caption: HMG-CoA Reductase Inhibition by Rosuvastatin.

General Experimental Workflow for Solid-State Characterization

The characterization of a pharmaceutical solid, such as this compound, typically follows a structured workflow to ensure a comprehensive understanding of its solid-state properties.

Solid_State_Workflow Sample API Sample (this compound) Microscopy Optical Microscopy (Initial Morphology) Sample->Microscopy XRPD X-Ray Powder Diffraction (Crystallinity/Polymorphism) Sample->XRPD DSC Differential Scanning Calorimetry (Thermal Transitions) Sample->DSC TGA Thermogravimetric Analysis (Solvates/Hydrates) Sample->TGA Spectroscopy Vibrational Spectroscopy (FT-IR / Raman) Sample->Spectroscopy Data_Analysis Data Integration & Interpretation Microscopy->Data_Analysis XRPD->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis Spectroscopy->Data_Analysis

Caption: Solid-State Characterization Workflow.

Conclusion

While this compound is primarily of interest as a process-related impurity and degradation product of Rosuvastatin, a thorough understanding of its physicochemical and solid-state properties is essential for robust analytical method development and quality control in the pharmaceutical industry. The data presented in this guide, though limited for the (3R,5R) isomer, provides a foundational understanding. The detailed experimental protocols for solid-state characterization offer a roadmap for researchers to generate further data, not only for this compound but for other pharmaceutical solids as well. A comprehensive characterization of impurities ensures the consistent quality, safety, and efficacy of the final drug product.

References

Spectroscopic analysis of (3R,5R)-Rosuvastatin using NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis of (3R,5R)-Rosuvastatin: A Technical Guide

This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and the drug's mechanism of action.

Introduction to Rosuvastatin (B1679574)

Rosuvastatin is a competitive inhibitor of the HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase enzyme.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[1][3][4] By inhibiting this step, primarily in the liver, Rosuvastatin reduces cholesterol production, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[1][4] The chemical name for Rosuvastatin is (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamide)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid.[5] Its stereochemistry, specifically the (3R,5R) configuration of the dihydroxyhept-6-enoic acid side chain, is crucial for its pharmacological activity. Spectroscopic techniques are essential for confirming the structure, purity, and stability of the active pharmaceutical ingredient (API).

Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin's therapeutic effect stems from its competitive inhibition of HMG-CoA reductase.[1][2][3] This action blocks the synthesis of mevalonate, a key precursor for cholesterol.[4] The subsequent decrease in hepatic cholesterol levels triggers a compensatory mechanism: the synthesis and expression of LDL receptors on the liver cell surface increase, which enhances the removal of LDL-C ("bad cholesterol") from circulation.[1][4]

Rosuvastatin's inhibition of the HMG-CoA reductase enzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. For Rosuvastatin, ¹H NMR and ¹³C NMR are used to confirm the identity and structural integrity of the molecule by identifying the chemical environments of hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H NMR

A general protocol for the NMR analysis of Rosuvastatin is as follows:

  • Sample Preparation : Accurately weigh approximately 1-5 mg of the Rosuvastatin standard or sample.[6]

  • Dissolution : Dissolve the sample in a 5 mm NMR tube using approximately 0.75-1 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).[6][7] An internal standard like tetramethylsilane (B1202638) (TMS) may be used for referencing (0.00 ppm).[6]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field spectrometer.[8]

  • Data Acquisition : Acquire the ¹H NMR spectrum. Key parameters include setting an appropriate pulse angle (e.g., 90°), a sufficient number of scans (e.g., 32), and an adequate relaxation delay (e.g., 25 seconds) to ensure accurate integration.[6][7]

  • Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[6] Chemical shifts are reported in parts per million (ppm).[6]

¹H NMR Data for this compound

The following table summarizes the characteristic chemical shifts (δ) for Rosuvastatin.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH(CH₃)₂1.23Doublet2.66
-CH-C=C-1.40Singlet0.38
CH₃-SO₂3.54 - 3.56Triplet / Singlet0.82
-CH(OH)-4.19 - 4.81Singlet / Multiplet4.32
Ethylene (-CH=CH-)6.25, 6.51, 6.65Singlet / Multiplet0.30
Benzyl (Aromatic)7.30, 8.15Doublet of Doublets7.26
-COOH10.25Singlet10.00

(Note: Data synthesized from multiple sources.[6][7][8] Exact values may vary based on solvent and instrument.)

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule.

Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation : Mix approximately 2 mg of the Rosuvastatin sample with about 98-100 mg of dry potassium bromide (KBr) powder in an agate mortar.[9]

  • Pellet Formation : Grind the mixture thoroughly to a fine powder. Transfer the powder to a 13 mm die and press it under high pressure (e.g., 7 tons) for several minutes to form a transparent or semi-transparent pellet.[9]

  • Background Scan : Place a KBr-only pellet (or no sample) in the spectrometer and run a background scan.[9]

  • Sample Scan : Replace the background pellet with the sample pellet and acquire the IR spectrum.[9]

  • Data Acquisition : The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹ and an average of 20 scans.[9]

Characteristic IR Absorption Bands for Rosuvastatin

The table below lists the main absorption bands and their corresponding functional group assignments for Rosuvastatin.

Frequency (cm⁻¹) Functional Group Assignment Vibration Type
3302 - 3338O-H (hydroxyl, carboxylic acid)Stretching
2968C-H (aliphatic)Stretching
1541C=N (pyrimidine ring)Stretching
1435O-HBending
1229C=O (carboxylic acid)Stretching
1075S=O (sulfonamide)Stretching

(Note: Data compiled from multiple sources.[9][10][11][12] Peak positions can vary slightly.)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and elemental composition and to elucidate the structure through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of Rosuvastatin in complex matrices.

Experimental Protocol: LC-MS/MS
  • Sample Preparation : Plasma or other biological samples containing Rosuvastatin are typically prepared using liquid-liquid extraction or protein precipitation with acetonitrile.[13][14] The extracted sample is then reconstituted in the mobile phase.[13]

  • Chromatographic Separation (LC) : The sample is injected into an HPLC system. Separation is often achieved on a C18 column using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier like formic acid.[13][15][16]

  • Ionization (MS) : The eluent from the LC is directed to the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operated in positive ion mode.[13][15]

  • Mass Analysis (MS/MS) : In tandem MS, the protonated molecular ion [M+H]⁺ of Rosuvastatin (m/z 482.1) is selected in the first mass analyzer (Q1).[5][13] This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (Q3).[5][13] A common transition monitored is m/z 482 → 258.[13][14][15]

Mass Spectrometry Data for Rosuvastatin

The theoretical monoisotopic mass of Rosuvastatin is 481.17 g/mol . In positive ion ESI, it is observed as the protonated molecule [M+H]⁺.

m/z Value (Precursor Ion) Formula Description
482.1[C₂₂H₂₈FN₃O₆S + H]⁺Protonated Rosuvastatin Molecule

Key MS/MS Fragment Ions

m/z Value (Product Ion) Proposed Fragment Structure/Loss
464Loss of H₂O
446Loss of 2H₂O
422Loss of acetic acid (CH₃COOH)
300Pyrimidine (B1678525) core fragment
272Further fragmentation of pyrimidine core
258Key fragment from pyrimidine core

(Note: Fragmentation data sourced from multiple studies.[5][13][14][15][17])

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like Rosuvastatin.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation node_start node_start node_prep node_prep node_analysis node_analysis node_data node_data node_end node_end start Define Analytical Goal (e.g., Structure, Purity) weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent (e.g., DMSO-d6, KBr) weigh->dissolve prepare Prepare for Instrument (e.g., NMR Tube, KBr Pellet) dissolve->prepare setup Instrument Setup & Calibration prepare->setup acquire Data Acquisition (NMR / IR / MS) setup->acquire process Process Raw Data (FT, Baseline Correction) acquire->process interpret Spectral Interpretation (Peak Assignment) process->interpret compare Compare with Reference Spectra / Literature interpret->compare report Generate Final Report compare->report

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3R,5R)-Rosuvastatin, a diastereomeric process-related impurity in the synthesis of the cholesterol-lowering drug Rosuvastatin, poses a significant challenge in ensuring the final drug product's purity and stereochemical integrity. Understanding the mechanism of its formation is paramount for developing robust manufacturing processes that minimize its presence. This technical guide delves into the core of this compound's formation, providing a detailed examination of the synthetic pathways, experimental protocols, and analytical considerations.

The Crux of Stereochemistry: The Heptenoate Side Chain

The therapeutic efficacy of Rosuvastatin is intrinsically linked to the specific stereochemistry of its heptenoate side chain, which features two chiral centers at the C-3 and C-5 positions. The active pharmaceutical ingredient (API) is the (3R,5S)-dihydroxyhept-6-enoic acid derivative. The (3R,5R)-diastereomer, often referred to as the "anti-isomer," is a critical process-related impurity that must be controlled to meet stringent regulatory requirements.

The formation of this impurity primarily occurs during a pivotal step in the synthesis of the Rosuvastatin side chain: the stereoselective reduction of a β-hydroxy ketone precursor, specifically a tert-butyl (3R)-3-hydroxy-5-oxo-6-heptenoate derivative. The desired outcome of this reduction is the formation of a syn-diol, which corresponds to the (3R,5S) stereochemistry. However, under non-optimized conditions, the formation of the anti-diol, the (3R,5R) isomer, can occur.

The Mechanistic Pathway: A Tale of Two Diastereomers

The key to controlling the formation of the (3R,5R)-impurity lies in the diastereoselective reduction of the C-5 ketone of the β-hydroxy ketone intermediate.

1. The Desired Pathway: Formation of (3R,5S)-Rosuvastatin (syn-diol)

To achieve the desired syn stereochemistry, the Narasaka-Prasad reduction is a commonly employed method. This reaction utilizes a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄).

The mechanism involves the formation of a six-membered cyclic intermediate where the boron agent chelates with both the C-3 hydroxyl group and the C-5 keto group. This chelation locks the conformation of the molecule, directing the hydride from the reducing agent to attack the ketone from the less hindered face. This directed attack results in the formation of the desired syn-diol with high diastereoselectivity.

2. The Undesired Pathway: Formation of this compound (anti-diol)

The formation of the this compound impurity occurs when the reduction of the C-5 ketone is not stereoselective. This can happen under the following circumstances:

  • Use of non-selective reducing agents: Employing a simple reducing agent like sodium borohydride without a chelating/directing agent will lead to a mixture of both syn and anti diols, as the hydride can attack the ketone from either face with comparable probability.

  • Suboptimal reaction conditions: Factors such as temperature, solvent, and the rate of addition of reagents can influence the efficiency of the chelation and the stereoselectivity of the reduction. Deviations from optimized conditions can lead to an increase in the formation of the (3R,5R) isomer.

A patented method for the specific synthesis of the (3R,5R)-isomer leverages the difference in the hydrolysis rates between the cis-(3R,5S) and trans-(3R,5R) diol intermediates after a non-selective reduction with sodium borohydride. The (3R,5S)-isomer, with its cis-hydroxyl groups, can be selectively hydrolyzed under mild alkaline conditions at low temperatures, while the (3R,5R)-isomer with trans-hydroxyl groups requires more forcing conditions. This difference in reactivity allows for the isolation of the (3R,5R)-impurity.

Data Presentation: Quantifying Impurity Formation

The level of the this compound impurity is a critical quality attribute of the drug substance. Process development studies focus on minimizing its formation to acceptable levels, typically below 0.15% as per ICH guidelines.[1] While extensive proprietary data exists within pharmaceutical manufacturing, publicly available information provides insights into achievable purity levels.

Parameter Condition This compound Impurity Level Reference
Final Drug Substance Optimized Process0.03% to 0.3%[1]
Diastereomeric Purity Reduction with MeO-9-BBN< 0.37%
Synthesized Impurity Purity Specific Synthesis Method98.8%

Experimental Protocols

Key Experiment 1: Stereoselective Reduction to (3R,5S)-Rosuvastatin Intermediate (Narasaka-Prasad Reduction)

Objective: To describe a general laboratory-scale procedure for the diastereoselective reduction of a β-hydroxy ketone intermediate to yield the desired syn-diol precursor of Rosuvastatin.

Materials:

  • tert-butyl (3R,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate

  • Diethylmethoxyborane (Et₂BOMe) or other suitable boron chelating agent

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (B129727) (MeOH)

  • Acetic acid

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of the β-hydroxy ketone intermediate in a mixture of anhydrous THF and methanol is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature, typically between -78 °C and -80 °C, using a dry ice/acetone bath.

  • Diethylmethoxyborane is added dropwise to the cooled solution while maintaining the low temperature. The mixture is stirred for a specified period to allow for chelation.

  • Sodium borohydride, dissolved in a small amount of cold methanol, is then added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of acetic acid.

  • The reaction mixture is allowed to warm to room temperature, and the organic solvents are removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product containing the desired (3R,5S)-diol.

  • Purification is typically achieved by column chromatography on silica (B1680970) gel.

Key Experiment 2: Synthesis and Isolation of this compound Impurity

Objective: To describe a procedure for the synthesis and isolation of the this compound diastereomer, based on the principle of differential hydrolysis rates.

Materials:

  • tert-butyl (3R,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Sodium hydroxide (B78521) solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

  • Calcium chloride or calcium acetate solution

Procedure:

  • Non-selective Reduction: The β-hydroxy ketone intermediate is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC or HPLC). This step produces a mixture of (3R,5S) and (3R,5R) diastereomers.

  • Selective Hydrolysis: The reaction mixture is cooled to a very low temperature (e.g., below -10 °C). A pre-cooled aqueous solution of sodium hydroxide is added dropwise to selectively hydrolyze the ester of the (3R,5S)-isomer. The reaction is carefully monitored to avoid significant hydrolysis of the (3R,5R)-isomer.

  • Work-up and Separation: After the selective hydrolysis, the unreacted (3R,5R)-ester is extracted with an organic solvent like dichloromethane. The aqueous layer containing the hydrolyzed (3R,5S)-isomer is separated.

  • Hydrolysis of the (3R,5R)-ester: The organic layer containing the (3R,5R)-ester is then treated with a stronger base or at a higher temperature to effect its hydrolysis.

  • Isolation of this compound Calcium: The resulting solution of the (3R,5R)-carboxylate is neutralized and then treated with a solution of a calcium salt (e.g., calcium chloride or calcium acetate) to precipitate the this compound calcium salt. The precipitate is filtered, washed, and dried.

Mandatory Visualization

G cluster_start Starting Materials cluster_synthesis Rosuvastatin Synthesis cluster_products Products pyrimidine_aldehyde Pyrimidine Aldehyde wittig_reaction Horner-Wadsworth-Emmons Reaction pyrimidine_aldehyde->wittig_reaction side_chain_ylide Side Chain Ylide side_chain_ylide->wittig_reaction deprotection Deprotection wittig_reaction->deprotection Forms C=C bond beta_hydroxy_ketone β-Hydroxy Ketone Intermediate ((3R)-3-hydroxy-5-oxo) deprotection->beta_hydroxy_ketone stereoselective_reduction Stereoselective Reduction beta_hydroxy_ketone->stereoselective_reduction Key Stereogenic Step rosuvastatin_impurity This compound Calcium (Impurity) beta_hydroxy_ketone->rosuvastatin_impurity Non-selective Reduction hydrolysis Hydrolysis stereoselective_reduction->hydrolysis Forms (3R,5S)-diol salt_formation Salt Formation hydrolysis->salt_formation rosuvastatin_api (3R,5S)-Rosuvastatin Calcium (API) salt_formation->rosuvastatin_api

Caption: Overall synthetic pathway of Rosuvastatin highlighting the critical stereoselective reduction step.

G cluster_main Mechanism of Diastereoselective Reduction cluster_reagents Reagents cluster_mechanism Reaction Pathway beta_hydroxy_ketone β-Hydroxy Ketone Intermediate chelation Formation of Six-Membered Boron Chelate Intermediate beta_hydroxy_ketone->chelation + Et₂BOMe non_selective_reduction Non-Selective Hydride Attack (No directing group) beta_hydroxy_ketone->non_selective_reduction + NaBH₄ (alone) boron_chelate Et₂BOMe (Chelating Agent) nabh4 NaBH₄ (Hydride Source) hydride_attack Directed Hydride Attack (from less hindered face) chelation->hydride_attack + NaBH₄ syn_diol Formation of syn-Diol ((3R,5S)-Intermediate) hydride_attack->syn_diol Major Pathway anti_diol Formation of anti-Diol ((3R,5R)-Impurity) non_selective_reduction->syn_diol non_selective_reduction->anti_diol

Caption: Mechanism of desired syn-diol and undesired anti-diol formation during reduction.

G start Start: Rosuvastatin Synthesis Batch reduction_step Stereoselective Reduction of β-Hydroxy Ketone Intermediate start->reduction_step in_process_control In-Process Control (IPC): Diastereomeric Ratio Analysis (HPLC) reduction_step->in_process_control check_ratio Diastereomeric Ratio (3R,5S) : (3R,5R) Meets Specification? in_process_control->check_ratio proceed Proceed to Next Step (Hydrolysis, Salt Formation) check_ratio->proceed Yes rework Rework or Batch Rejection check_ratio->rework No final_product Final Rosuvastatin Calcium API proceed->final_product final_qc Final Quality Control: Impurity Profiling (HPLC) final_product->final_qc release Batch Release final_qc->release

Caption: Logical workflow for controlling this compound impurity during manufacturing.

Conclusion

The formation of this compound is a direct consequence of the stereochemical control, or lack thereof, during the reduction of the C-5 ketone in a key synthetic intermediate. A thorough understanding of the underlying reaction mechanisms, particularly the principles of diastereoselective reductions like the Narasaka-Prasad reaction, is essential for the development of a robust and well-controlled manufacturing process. By implementing optimized reaction conditions, appropriate analytical controls, and a comprehensive understanding of the potential for diastereomeric impurity formation, the level of this compound can be effectively minimized, ensuring the quality, safety, and efficacy of the final drug product.

References

Investigating the potential pharmacological or toxicological activity of the (3R,5R)-Rosuvastatin enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1][2][3][4][5][6] As a chiral molecule with two stereocenters, rosuvastatin exists as four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[1][7] The clinically utilized and pharmacologically active form is the (3R,5S)-enantiomer.[1][3][7] The presence of other stereoisomers as impurities in the final drug product is a critical consideration for both efficacy and safety, as enantiomers can exhibit different pharmacological and toxicological profiles.[2][8][9][10][11][12] This technical guide provides a comprehensive investigation into the potential pharmacological and toxicological activity of the (3R,5R)-Rosuvastatin enantiomer, a known impurity in rosuvastatin synthesis.[13]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities, including enantiomeric impurities, in pharmaceutical products.[8][10][14][15][16][17][18] These guidelines necessitate a thorough understanding of the biological activity of such impurities to ensure patient safety.[8][10][12] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and risk assessment of the this compound enantiomer.

Pharmacological Activity

The primary pharmacological target of rosuvastatin is HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][19] Inhibition of this enzyme leads to a reduction in intracellular cholesterol levels, upregulation of LDL receptors, and consequently, increased clearance of LDL cholesterol from the circulation.[4][6]

HMG-CoA Reductase Inhibition

While the (3R,5S)-enantiomer is the potent inhibitor of HMG-CoA reductase, the (3R,5R)-enantiomer has also been reported to exhibit inhibitory activity.

Table 1: HMG-CoA Reductase Inhibitory Activity of this compound

CompoundIC50 (nM)Source
This compound11[20][21][22]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Interaction with Nuclear Receptors

Statins have been shown to interact with various nuclear receptors, which can influence the expression of genes involved in drug metabolism and other cellular processes.[1][2] Studies have investigated the effects of rosuvastatin enantiomers on the Pregnane X Receptor (PXR), the Aryl Hydrocarbon Receptor (AhR), and the Glucocorticoid Receptor (GR).[1][2]

  • Pregnane X Receptor (PXR): The (3R,5R)-enantiomer of rosuvastatin did not show significant activation of PXR.[1]

  • Aryl Hydrocarbon Receptor (AhR): The (3R,5R)-enantiomer of rosuvastatin did not demonstrate any significant agonistic or antagonistic activity towards the AhR.[1]

  • Glucocorticoid Receptor (GR): No significant induction of GR-dependent luciferase activity was observed for the this compound enantiomer.[1]

Toxicological Profile

The toxicological assessment of the this compound enantiomer is crucial for establishing safe limits for this impurity in the active pharmaceutical ingredient. The primary available data on its toxicity comes from in vitro cytotoxicity studies.

In Vitro Cytotoxicity

Cytotoxicity of the rosuvastatin enantiomers has been evaluated in several human cancer cell lines using the MTT assay, which measures cell viability.

Table 2: Cytotoxicity of Rosuvastatin Enantiomers (IC50 in µM)

Cell LineThis compound(3R,5S)-Rosuvastatin (Active Drug)(3S,5R)-Rosuvastatin(3S,5S)-RosuvastatinSource
AZ-AHR (Hepatoma)> 100> 100> 100> 100[1]
AZ-GR (Hepatoma)> 100> 100> 100> 100[1]
LS180 (Colon Adenocarcinoma)> 100> 100> 100> 100[1][7]

The data indicates that at concentrations up to 100 µM, none of the rosuvastatin enantiomers, including the (3R,5R) form, exhibited significant cytotoxicity in these cell lines.[1]

hERG Channel Inhibition

Rosuvastatin has been shown to block the human ether-a-go-go-related gene (hERG) potassium channel, an activity that can be associated with cardiac repolarization abnormalities. The available data does not differentiate between the enantiomers for this specific activity.

Table 3: hERG Channel Blocking Activity of Rosuvastatin (Enantiomeric form not specified)

CompoundIC50 (nM)Source
Rosuvastatin195[20][21][22][23]

Experimental Protocols

HMG-CoA Reductase Activity Assay

A standard method for determining the inhibitory activity of compounds against HMG-CoA reductase involves a spectrophotometric assay.

  • Enzyme and Substrate Preparation: Recombinant human HMG-CoA reductase and the substrate HMG-CoA are prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing dithiothreitol (B142953) (DTT).

  • Inhibitor Preparation: The this compound enantiomer is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Reaction: The enzyme is pre-incubated with the inhibitor for a specified time. The reaction is initiated by adding HMG-CoA and NADPH.

  • Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cell lines (e.g., AZ-AHR, AZ-GR, LS180) are cultured in appropriate media and conditions.[1][24][25][26]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[1][24][25][26]

  • Compound Treatment: Cells are treated with various concentrations of the this compound enantiomer (typically ranging from pM to 100 µM) for a specified period (e.g., 24 hours).[1][7][24][25][26] A vehicle control (e.g., 0.1% DMSO) is also included.[1][7][24][25][26]

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[1][24][25][26]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[25]

Nuclear Receptor Activation Assay (Gene Reporter Assay)

This assay measures the ability of a compound to activate or inhibit a specific nuclear receptor.

  • Cell Line and Transfection: A suitable cell line (e.g., LS180 for PXR) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest (e.g., p3A4-luc for PXR).[7][26]

  • Compound Treatment: Transfected cells are treated with various concentrations of the this compound enantiomer in the absence (agonist mode) or presence (antagonist mode) of a known receptor agonist (e.g., rifampicin (B610482) for PXR).[7]

  • Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.[7]

  • Data Analysis: In agonist mode, results are expressed as fold induction over the vehicle control. In antagonist mode, results are expressed as a percentage of the maximal activation achieved by the reference agonist.[7]

Chiral Separation of Rosuvastatin Enantiomers

High-performance liquid chromatography (HPLC) is a common technique for separating and quantifying enantiomers.

  • Chromatographic System: An HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A chiral column is essential for separating the enantiomers. Examples include cellulose-based columns like CHIRALPAK IB or amylose-based columns.[9][27][28][29][30]

  • Mobile Phase: A suitable mobile phase is used to achieve optimal separation. This can be a normal-phase system (e.g., n-heptane, 2-propanol, and trifluoroacetic acid) or a reversed-phase system.[9][28][29][30][31][32]

  • Detection: The eluting enantiomers are detected by their UV absorbance at a specific wavelength (e.g., 243 nm).[28][29]

  • Quantification: The concentration of the (3R,5R)-enantiomer can be determined by comparing its peak area to that of a reference standard. The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomer should be established.[9][29]

Visualizations

Signaling Pathways

Nuclear_Receptor_Pathways

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assessment cluster_data Data Analysis Synthesis Synthesis and Purification of This compound Chiral_Purity Chiral Purity Assessment (HPLC) Synthesis->Chiral_Purity HMG_CoA_Assay HMG-CoA Reductase Inhibition Assay Chiral_Purity->HMG_CoA_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Chiral_Purity->Cytotoxicity_Assay Receptor_Assay Nuclear Receptor Activation Assays Chiral_Purity->Receptor_Assay IC50_Calc IC50 Determination HMG_CoA_Assay->IC50_Calc Cytotoxicity_Assay->IC50_Calc Activity_Profile Pharmacological and Toxicological Profiling Receptor_Assay->Activity_Profile IC50_Calc->Activity_Profile

Conclusion

The available data indicates that the this compound enantiomer possesses inhibitory activity against HMG-CoA reductase, albeit the clinical significance of this finding in the context of it being an impurity requires further investigation. In terms of toxicology, the enantiomer did not exhibit significant cytotoxicity in the tested human cell lines at concentrations up to 100 µM.[1] Furthermore, it did not show significant interactions with the PXR, AhR, or GR nuclear receptors, suggesting a lower potential for drug-drug interactions mediated by these pathways compared to other statins.[1][2]

While this guide provides a comprehensive overview based on current knowledge, further studies are warranted to fully elucidate the pharmacological and toxicological profile of the this compound enantiomer. In vivo toxicological studies would be instrumental in confirming the low toxicity observed in vitro. A more detailed investigation into its potential off-target effects, including a specific assessment of hERG channel inhibition by this particular enantiomer, would also be beneficial. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and drug development professionals in designing and conducting such future investigations, ultimately contributing to the safe and effective use of rosuvastatin.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of (3R,5R)-Rosuvastatin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) calcium, the active pharmaceutical ingredient in several widely prescribed medications for the management of dyslipidemia, is a synthetic lipid-lowering agent.[1][2] As a member of the statin class, it functions by competitively inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.[3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. These properties can significantly influence the drug's bioavailability, stability, and manufacturability.[2][4] Rosuvastatin calcium is known to exist in both amorphous and several crystalline forms, each possessing distinct physicochemical characteristics.[2][4] This technical guide provides a comprehensive overview of the known crystalline structures and polymorphic forms of (3R,5R)-Rosuvastatin calcium, complete with quantitative data, detailed experimental protocols for characterization, and a visualization of the polymorphic relationships.

Polymorphism of Rosuvastatin Calcium

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms that differ in the arrangement of molecules in the crystal lattice.[2] Rosuvastatin calcium has been reported to exist in an amorphous form and at least four primary crystalline forms, designated as Form A, Form B, Form B-1, and Form C.[2][4] Additionally, several other crystalline forms have been described in patent literature. The amorphous form, while exhibiting higher solubility, is generally less stable than its crystalline counterparts.[4] Among the crystalline forms, Form A is an anhydrous crystal, Forms B and C are hydrates, and Form B-1 is a dehydrated form of Form B.[2][4] The varying hydration states and crystal packing arrangements result in different physicochemical properties, such as solubility, which can impact the drug's therapeutic efficacy.[1]

Data Presentation

The following tables summarize the key quantitative data for the different solid-state forms of Rosuvastatin calcium, compiled from various sources.

Table 1: Powder X-Ray Diffraction (PXRD) Data for Rosuvastatin Calcium Polymorphs

FormCharacteristic 2θ Peaks (±0.2°)Reference
Amorphous Broad halo, no distinct peaks[1]
Form A Data not available in sufficient detail in the searched literature.
Form B 3.0, 5.9, 8.6, 9.5, 10.0, 15.0, 18.1, 30.0 (expressed as d-values in Å in the source)[5]
Form C 3.6, 5.2, 7.2, 10.3, 14.3, 15.0, 19.5, 20.7, 21.6, 23.5, 24.5, 29.0[5]
Unnamed Crystalline Form 4.7, 6.9, 11.1, 15.7, 19.4, 20.9, 22.3, 24.3[6]
Form R 4.08, 4.55, 5.8, 6.3, 8.93, 9.6, 18.01[7]
Form S 3.5, 4.2, 6.8[7]
Form TW-1 5.4, 10.4, 10.7, 13.2, 22.7[8]

Table 2: Thermal Analysis Data for Rosuvastatin Calcium Polymorphs

FormTechniqueKey Thermal EventsReference
Amorphous DSCEndothermic peak at approximately 170.15°C (onset). Preceded by a broad endotherm around 72.29°C due to water loss.[1]
TGAWater loss of approximately 3.7% up to 100°C. Decomposition starts around 200°C with a major weight loss of 42.0%.[1]
Unnamed Crystalline Form DSCEndotherm at about 132°C and a broad endotherm between 220°C and 240°C.[6]
TGAWeight loss of about 3% to 5% up to 100°C.[6]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Rosuvastatin Calcium

Functional GroupCharacteristic Absorption Bands (cm⁻¹)Reference
O-H stretch3302[9]
C-H stretch2968[9]
C=N stretch1541[9]
C=O stretch1229[9]
S=O stretch1075[9]

Note: The available literature often presents the FTIR spectrum for the general Rosuvastatin calcium molecule without specific differentiation between the polymorphic forms.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of Rosuvastatin calcium polymorphs.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form and assess the degree of crystallinity.

Instrumentation: A PANalytical X'Pert MPD diffractometer or equivalent.

Method:

  • A small amount of the sample is gently packed into a sample holder.

  • The sample is irradiated with Cu Kα radiation (λ = 1.5406 Å).

  • The diffraction pattern is recorded over a 2θ range of 2° to 40°, with a step size of 0.02° and a scan speed of 2°/min.

  • The resulting diffractogram is analyzed for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material). The positions and relative intensities of the peaks are compared to known standards for polymorph identification.[1][10]

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point, glass transition temperature, and enthalpy of fusion.

Instrumentation: Mettler Toledo DSC 821e or equivalent.

Method:

  • Approximately 3-5 mg of the sample is accurately weighed into an aluminum pan.

  • The pan is hermetically sealed. An empty sealed pan is used as a reference.

  • The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge (e.g., 50 mL/min).

  • The heat flow to the sample is monitored as a function of temperature, typically over a range of 30°C to 400°C.

  • Endothermic and exothermic events are recorded and analyzed.[1][10]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and determine the water content of the sample.

Instrumentation: Mettler Toledo TGA/SDTA 851e or equivalent.

Method:

  • Approximately 5-10 mg of the sample is placed in an aluminum crucible.

  • The sample is heated at a constant rate of 10°C/min under a nitrogen atmosphere.

  • The weight of the sample is continuously monitored as a function of temperature, typically from 25°C to 400°C.

  • Weight loss events are correlated with dehydration, desolvation, or decomposition.[1][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to detect potential polymorphic differences in the vibrational spectra.

Instrumentation: PerkinElmer Spectrum One or equivalent.

Method:

  • A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr).

  • The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • The positions and shapes of the absorption bands are analyzed to identify functional groups and compare spectra of different polymorphic forms.[1][9]

Polymorphic Interconversion and Relationships

The different solid-state forms of Rosuvastatin calcium can interconvert under various conditions such as temperature, humidity, and solvent exposure. The amorphous form can be prepared by processes such as spray drying or precipitation from a solution.[11] Crystalline forms can be obtained through controlled crystallization from various solvent systems. For instance, Form A can be prepared by crystallizing the amorphous form from a mixture of water and an organic solvent like acetone (B3395972) or acetonitrile.[12] The hydrated forms (B and C) are influenced by the presence of water during crystallization or storage. The interrelationships are crucial for controlling the solid-state form during manufacturing and ensuring the stability of the final drug product.

Rosuvastatin_Polymorphs Amorphous Amorphous Form FormA Form A (Anhydrous) Amorphous->FormA Crystallization (Water/Organic Solvent) FormB Form B (Hydrate) Amorphous->FormB Slurry in Water FormC Form C (Hydrate) Amorphous->FormC Phase Equilibration (Organic Solvent + Water) Solution Solution Amorphous->Solution Dissolution FormA->Solution Dissolution FormB1 Form B-1 (Dehydrated) FormB->FormB1 Dehydration FormB->Solution Dissolution FormB1->FormB Hydration FormC->Solution Dissolution Solution->Amorphous Precipitation/ Spray Drying

Caption: Interconversion pathways of Rosuvastatin calcium solid-state forms.

Conclusion

The polymorphic landscape of this compound calcium is complex, with multiple crystalline forms and an amorphous state, each exhibiting unique physicochemical properties. A thorough understanding and control of these solid-state forms are critical for the development of stable, effective, and high-quality pharmaceutical products. This guide provides a foundational understanding of the crystal structure and polymorphism of Rosuvastatin calcium, offering valuable data and methodologies for researchers and professionals in the pharmaceutical industry. Further research into the complete crystallographic characterization of all polymorphs and a more detailed mapping of their interconversion kinetics would be beneficial for the comprehensive solid-state chemistry of this important therapeutic agent.

References

A Comprehensive Guide to the Solubility Profile of (3R,5R)-Rosuvastatin in Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility profile of (3R,5R)-Rosuvastatin, a BCS Class II drug, in a range of pharmaceutically relevant solvents. As a competitive inhibitor of HMG-CoA reductase, Rosuvastatin's therapeutic efficacy is intrinsically linked to its dissolution and subsequent absorption, making a thorough understanding of its solubility characteristics paramount for successful formulation development. This document consolidates quantitative solubility data from various sources into structured tables, details established experimental protocols for solubility determination, and presents visual workflows and pathways to aid in comprehension. The information herein is intended to support researchers and formulation scientists in optimizing the delivery of this critical cardiovascular therapeutic agent.

Introduction

Rosuvastatin, chemically known as (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxyhept-6-enoic acid, is a potent synthetic statin.[1] It is widely prescribed for the treatment of dyslipidemia and the primary prevention of cardiovascular disease.[1] Rosuvastatin primarily acts in the liver to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to a decrease in hepatic cholesterol levels, which in turn upregulates LDL receptors, enhancing the clearance of circulating LDL-cholesterol.[2][3]

From a physicochemical standpoint, Rosuvastatin is a weak acid with a pKa of approximately 4.6.[4] This characteristic significantly influences its solubility in aqueous media with varying pH. Classified as a Biopharmaceutics Classification System (BCS) Class II drug, Rosuvastatin exhibits high permeability but low aqueous solubility, which can be a rate-limiting step for its oral absorption.[5][6] Therefore, a comprehensive understanding of its solubility in different pharmaceutical solvents is crucial for the development of bioavailable and stable dosage forms.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents, aqueous buffer solutions, and biorelevant media. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Organic Solvents

Rosuvastatin calcium shows varied solubility in common organic solvents. This data is critical for developing non-aqueous formulations or for use in manufacturing processes.

SolventSolubilityTemperature (°C)Notes
AcetonitrileFreely SolubleNot SpecifiedQualitative description.[7]
MethanolFreely SolubleNot SpecifiedQualitative description.[7]
Ethanol1 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)~5 mg/mLNot Specified
Dimethylformamide (DMF)~5 mg/mLNot Specified
Propylene GlycolHighest among tested solvents25-45Mole fraction solubility reported as 1.89 x 10⁻² at 45°C.
1-Butanol8.20 x 10⁻⁴ (mole fraction)45
2-Butanol1.08 x 10⁻⁴ (mole fraction)45
Isopropyl Alcohol (IPA)5.66 x 10⁻⁴ (mole fraction)45
Ethylene Glycol (EG)5.03 x 10⁻⁴ (mole fraction)45
pH-Dependent Aqueous Solubility

The solubility of Rosuvastatin calcium is highly dependent on the pH of the aqueous medium, a critical factor for oral formulation design.

Aqueous MediumpHSolubility (mg/mL)Temperature (°C)
0.1N Hydrochloric Acid1.20.5 ± 0.0Not Specified
Acid Phthalate Buffer3.61.6 ± 0.1Not Specified
Acid Phthalate Buffer4.02.2 ± 0.2Not Specified
Neutralized Phthalate Buffer4.63.7 ± 0.2Not Specified
Neutralized Phthalate Buffer5.69.2 ± 0.5Not Specified
Phosphate (B84403) Buffer6.010.7 ± 0.3Not Specified
Citrate Buffer (0.005M)6.648.8 ± 0.6Not Specified
Phosphate Buffer6.80.008108Not Specified
Phosphate Buffer7.017.1 ± 0.0Not Specified
Phosphate Buffer (PBS)7.2~5Not Specified
Phosphate Buffer7.421.0 ± 0.7Not Specified
Deionized Water7.07.8 ± 0.1Not Specified
WaterNot Specified1.40 x 10⁻⁵ (mole fraction)45

Note: There appear to be discrepancies in the reported solubility in pH 6.8 phosphate buffer across different studies, which may be due to variations in experimental conditions or the solid-state form of the drug used.

Solubility in Biorelevant Media

Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), provide a more physiologically relevant environment for solubility assessment. One study reported a significant increase in the solubility of Rosuvastatin calcium in biorelevant media, indicating that the presence of bile salts and phospholipids (B1166683) can enhance its dissolution in the gastrointestinal tract.[6] However, specific quantitative values in mg/mL were not provided in the reviewed literature.

Experimental Protocols

Accurate determination of solubility is fundamental to pre-formulation studies. The following sections detail common methodologies for assessing both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffer of a specific pH, organic solvent) in a sealed container (e.g., glass vial or flask).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF).

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of Rosuvastatin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Reporting: Express the solubility in units of mg/mL or µM.

G Equilibrium Solubility Workflow (Shake-Flask) A Add Excess Drug to Solvent B Agitate at Constant Temperature (24-72 hours) A->B Equilibration C Centrifuge and Filter Supernatant B->C Phase Separation D Quantify Drug Concentration (e.g., HPLC, LC-MS) C->D Analysis E Report Solubility (mg/mL, µM) D->E Data Reporting

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

Principle: A concentrated stock solution of the drug in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is determined.

Detailed Methodology (Nephelometry):

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer to each well to achieve a range of final drug concentrations.

  • Mixing and Incubation: Mix the contents and incubate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

G Kinetic Solubility Workflow (Nephelometry) A Prepare Concentrated DMSO Stock B Dispense Stock into Microtiter Plate A->B C Add Aqueous Buffer B->C D Incubate (1-2 hours) C->D E Measure Light Scattering (Nephelometer) D->E F Determine Precipitation Point E->F

Caption: Workflow for Kinetic Solubility Determination.

Rosuvastatin's Mechanism of Action: A Signaling Pathway Perspective

The therapeutic effect of Rosuvastatin is achieved through the inhibition of the HMG-CoA reductase pathway, a critical process in hepatic cholesterol synthesis.

G Rosuvastatin Mechanism of Action Pathway cluster_0 Hepatocyte A HMG-CoA B HMG-CoA Reductase A->B C Mevalonate B->C D Cholesterol Synthesis C->D E Decreased Hepatic Cholesterol D->E F Upregulation of LDL Receptors E->F G Increased LDL-C Clearance F->G Rosuvastatin Rosuvastatin Rosuvastatin->B Inhibits

Caption: HMG-CoA Reductase Inhibition by Rosuvastatin.

Conclusion

The solubility of this compound is a multifaceted property governed by the solvent system, pH, and the presence of solubilizing agents. As a BCS Class II compound, its low aqueous solubility presents a significant challenge in formulation development. The data and protocols presented in this guide offer a comprehensive resource for scientists to understand and address these challenges. The pH-dependent solubility profile underscores the importance of considering the gastrointestinal environment when designing oral dosage forms. Furthermore, the enhanced solubility in biorelevant media suggests that formulation strategies employing lipids and surfactants may be particularly effective in improving the oral bioavailability of Rosuvastatin. A thorough characterization of the solubility profile, utilizing the standardized methodologies outlined herein, is an indispensable step in the rational design and development of effective and reliable Rosuvastatin-based therapeutics.

References

The Chemical Fortress: Unraveling the Stability and Degradation of (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(3R,5R)-Rosuvastatin, a cornerstone in the management of hypercholesterolemia, is a synthetic statin celebrated for its potent inhibition of HMG-CoA reductase. The journey of a drug molecule from synthesis to therapeutic efficacy is, however, fraught with challenges, paramount among which is maintaining its chemical integrity. This in-depth technical guide delves into the chemical stability of this compound, meticulously charting its degradation pathways under a variety of stress conditions. By understanding the molecule's vulnerabilities, researchers and drug development professionals can devise robust formulation strategies and ensure the delivery of a safe and effective therapeutic agent.

Core Stability Profile

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. Rosuvastatin (B1679574) has been subjected to a battery of stress tests in line with the International Council for Harmonisation (ICH) guidelines, revealing its susceptibility to acidic, oxidative, and photolytic conditions.[1][2] Conversely, the molecule demonstrates considerable stability under neutral and basic pH conditions.[1][2]

The primary degradation pathway observed under acidic conditions is the intramolecular esterification leading to the formation of Rosuvastatin lactone, which is considered a major degradation product.[3][4] Other identified degradation products under various stress conditions include a 5-oxo isomer, an anti-isomer, and Rosuvastatin-N-oxide, the latter being a significant product of oxidation.[5][6]

Quantitative Analysis of Degradation

To provide a clear comparative overview, the following tables summarize the quantitative data from forced degradation studies conducted on Rosuvastatin. These studies typically involve subjecting the drug substance to extreme conditions and quantifying the remaining parent drug and the formed impurities, often using High-Performance Liquid Chromatography (HPLC).

Table 1: Summary of Rosuvastatin Degradation under Various Stress Conditions

Stress ConditionReagents and ConditionsPercentage DegradationMajor Degradation Products IdentifiedReference
Acid Hydrolysis 0.2M HCl, 80°C, 20 hSignificant DegradationRosuvastatin Lactone[1]
5 M HCl, 60 °C, 4 hSignificant DegradationFive degradation products[7]
0.1 N HClTwo degradation productsRosuvastatin Lactone and another unidentified product[8]
Base Hydrolysis 1N NaOH, 80°C, 20 hStable-[1]
5 M NaOH, 60 °C, 4 hStable-[7]
0.1 N NaOHOne degradation productUnidentified[9]
Oxidative 0.5% H₂O₂, 80°C, 20 hSignificant DegradationPolar impurities, Rosuvastatin-N-oxide[1][6]
6% H₂O₂Significant DegradationOne degradation product[7]
Thermal 100°C, 24 hStable-[1]
Autoclaving (121°C, 15 lb), 20 minStable-[1]
Photolytic UV lightSignificant DegradationTwo degradation products[7]
Visible light (750w, 35°C), 7 hoursSignificant DegradationMultiple degradation products[10]

Experimental Protocols for Stress Testing

Detailed and reproducible experimental protocols are the bedrock of reliable stability studies. The following sections outline the methodologies for key forced degradation experiments as synthesized from the cited literature.

Acid-Induced Degradation
  • Objective: To assess the stability of Rosuvastatin in an acidic environment.

  • Methodology:

    • Prepare a stock solution of Rosuvastatin calcium in a suitable solvent (e.g., methanol (B129727) or a mixture of water, acetonitrile, and methanol).[1]

    • To a known volume of the stock solution, add an equal volume of 0.2M hydrochloric acid.[1]

    • Incubate the solution in a hot air oven maintained at 80°C for 20 hours.[1]

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of a suitable base (e.g., 0.2M NaOH).

    • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

    • Analyze the sample by a validated stability-indicating HPLC method.[1]

Oxidative Degradation
  • Objective: To evaluate the susceptibility of Rosuvastatin to oxidation.

  • Methodology:

    • Prepare a stock solution of Rosuvastatin calcium.

    • To a known volume of the stock solution, add an equal volume of 0.5% hydrogen peroxide solution.[1]

    • Incubate the solution at 80°C for 20 hours.[1]

    • After incubation, cool the solution to room temperature.

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Inject the sample into the HPLC system for analysis.[1]

Photolytic Degradation
  • Objective: To determine the photosensitivity of Rosuvastatin.

  • Methodology:

    • Expose a solution of Rosuvastatin calcium (in a suitable solvent) and the solid drug substance to UV light.[7]

    • The exposure should be carried out in a photostability chamber.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After the specified exposure time, prepare solutions of both the exposed and control samples.

    • Analyze the samples using a validated HPLC method to quantify the degradation.[7]

Visualizing Degradation Pathways and Workflows

To better illustrate the processes and relationships involved in the stability testing of Rosuvastatin, the following diagrams have been generated using the DOT language.

cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic (e.g., HCl) Lactone Rosuvastatin Lactone Oxidizing_Agent Oxidative (e.g., H₂O₂) N_Oxide Rosuvastatin-N-Oxide Light Photolytic (UV/Visible) Other Other Degradants (5-oxo isomer, anti-isomer) Rosuvastatin This compound Rosuvastatin->Lactone Intramolecular Esterification Rosuvastatin->N_Oxide Rosuvastatin->Other

Caption: Major degradation pathways of this compound under different stress conditions.

start Start: Rosuvastatin Drug Substance/Product stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis (Stability-Indicating Method) sample_prep->hplc data Data Analysis (Peak Purity, % Degradation, Mass Balance) hplc->data identification Characterization of Degradants (LC-MS, NMR) data->identification end End: Stability Profile and Degradation Pathways identification->end

Caption: A typical experimental workflow for a forced degradation study of Rosuvastatin.

Conclusion

A thorough understanding of the chemical stability and degradation pathways of this compound is critical for the development of stable and effective pharmaceutical formulations. This guide has synthesized key findings from the scientific literature, highlighting the drug's susceptibility to acid, oxidative, and photolytic stress, with the formation of Rosuvastatin lactone being a primary concern under acidic conditions. The provided experimental protocols and visual diagrams offer a practical framework for researchers and drug development professionals to navigate the challenges of stability testing and to engineer robust drug products that maintain their therapeutic integrity from production to patient. Continued investigation into the structure and potential toxicity of all degradation products remains a vital area of research to ensure the utmost safety and efficacy of Rosuvastatin therapies.

References

In-Silico Prediction of ADME Properties for Rosuvastatin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. As a chiral molecule, its pharmacological activity resides primarily in one of its stereoisomers, the (3R,5S)-enantiomer. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical efficacy and safety. While the ADME profile of the active rosuvastatin isomer is well-characterized, a comprehensive understanding of the stereoselective differences in ADME among all its isomers is less documented. This technical guide provides an in-depth overview of the in-silico methods used to predict the ADME properties of rosuvastatin isomers, complemented by established experimental protocols and an analysis of the key transport and metabolic pathways.

Introduction to Rosuvastatin and its Stereoisomers

Rosuvastatin possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The clinically approved and marketed form of rosuvastatin is the calcium salt of the (3R,5S)-enantiomer. Understanding the ADME properties of all isomers is crucial, as inactive or less active isomers can contribute to the overall pharmacokinetic profile, potentially leading to drug-drug interactions or off-target effects.

In-Silico ADME Prediction: Methodologies

The prediction of ADME properties using computational models is a vital component of modern drug discovery, enabling early-stage assessment of a compound's pharmacokinetic profile. Key in-silico approaches include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. For ADME prediction, descriptors such as lipophilicity (logP/logD), molecular weight, polar surface area, and hydrogen bond donors/acceptors are correlated with experimentally determined ADME parameters.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex mathematical representations of the body's physiological and anatomical structure. These models simulate the ADME processes of a drug by integrating its physicochemical properties with physiological parameters of different organs and tissues. PBPK modeling is particularly useful for predicting drug-drug interactions and the impact of genetic polymorphisms on drug disposition.

  • Machine Learning and Artificial Intelligence: Modern computational approaches leverage machine learning algorithms and artificial intelligence to build predictive models from large datasets of chemical structures and their corresponding ADME properties. These models can identify complex patterns and relationships that may not be apparent with traditional QSAR methods.

The general workflow for in-silico ADME prediction is a multi-step process that begins with the definition of the molecular structures of the rosuvastatin isomers.

G cluster_0 In-Silico ADME Prediction Workflow A Define Molecular Structures (Rosuvastatin Isomers) B Calculate Physicochemical Descriptors (e.g., logP, MW, PSA) A->B D Input Data into Model B->D C Select Prediction Model (QSAR, PBPK, Machine Learning) C->D E Predict ADME Properties (Absorption, Distribution, Metabolism, Excretion) D->E F Model Validation and Refinement E->F

In-Silico ADME Prediction Workflow

Quantitative ADME Data for Rosuvastatin Isomers

While extensive data is available for the clinically used (3R,5S)-rosuvastatin, specific quantitative ADME parameters for the other stereoisomers are not widely reported in publicly available literature. The following tables summarize the known in-silico and experimental ADME data for the active isomer and highlight the data gaps for the other isomers.

Table 1: In-Silico Predicted Physicochemical Properties
Property(3R,5S)-Rosuvastatin(3S,5R)-Rosuvastatin(3R,5R)-Rosuvastatin(3S,5S)-Rosuvastatin
Molecular Weight ( g/mol ) 481.5481.5481.5481.5
logP (octanol/water) Data not availableData not availableData not availableData not available
Topological Polar Surface Area (Ų) Data not availableData not availableData not availableData not available
Hydrogen Bond Donors Data not availableData not availableData not availableData not available
Hydrogen Bond Acceptors Data not availableData not availableData not availableData not available
Table 2: Experimental ADME Parameters for (3R,5S)-Rosuvastatin
ParameterValueReference
Oral Bioavailability ~20%[1]
Time to Peak Plasma Concentration (Tmax) 3-5 hours[1]
Plasma Protein Binding ~88%[1]
Volume of Distribution (Vd) ~134 L[1]
Metabolism Minimally metabolized (~10%)[2]
Primary Metabolizing Enzyme CYP2C9[2]
Primary Route of Excretion Feces (~90%)[1]
Elimination Half-life ~19 hours[1]
Table 3: Comparative In-Vitro ADME Data (Data Gaps for Isomers)
Assay(3R,5S)-Rosuvastatin(3S,5R)-RosuvastatinThis compound(3S,5S)-Rosuvastatin
Caco-2 Permeability (Papp, cm/s) Data not availableData not availableData not availableData not available
OATP1B1 Uptake (Km, µM) ~13.1Data not availableData not availableData not available
BCRP Efflux (Km, µM) High Affinity: ~10.8 Low Affinity: ~307Data not availableData not availableData not available
CYP2C9 Metabolism (Km, Vmax) Data not availableData not availableData not availableData not available

Key Signaling and Transport Pathways

The disposition of rosuvastatin is significantly influenced by drug transporters, particularly the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and the Breast Cancer Resistance Protein (BCRP).

  • OATP1B1 (SLCO1B1): This influx transporter is located on the basolateral membrane of hepatocytes and is crucial for the hepatic uptake of rosuvastatin from the blood. Genetic polymorphisms in the SLCO1B1 gene can lead to reduced OATP1B1 function, resulting in increased plasma concentrations of rosuvastatin and a higher risk of myopathy.

  • BCRP (ABCG2): This efflux transporter is expressed on the apical membrane of hepatocytes and enterocytes. In the liver, BCRP mediates the biliary excretion of rosuvastatin. In the intestine, it limits the oral absorption of the drug by effluxing it back into the intestinal lumen.

The interplay between these transporters is a key determinant of rosuvastatin's systemic exposure.

G cluster_0 Rosuvastatin Transport and Metabolism Intestine Intestinal Lumen Enterocyte Enterocyte Blood Systemic Circulation Enterocyte->Blood To Circulation Ros_In Rosuvastatin Enterocyte->Ros_In Efflux Hepatocyte Hepatocyte Blood->Hepatocyte Hepatic Uptake Hepatocyte->Blood Efflux Bile Bile Canaliculus Hepatocyte->Bile Biliary Excretion Ros_In->Enterocyte Absorption Ros_En Rosuvastatin BCRP_In BCRP Ros_Bl Rosuvastatin OATP1B1 OATP1B1 Ros_He Rosuvastatin BCRP_He BCRP CYP2C9 CYP2C9 Ros_He->CYP2C9 Metabolism Metabolites Metabolites CYP2C9->Metabolites

Key Transporters and Metabolic Pathways for Rosuvastatin

Experimental Protocols for ADME Assessment

In-vitro assays are essential for validating in-silico predictions and providing a more accurate characterization of a drug's ADME properties.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption.

  • Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer resembling the intestinal epithelium.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

    • The test compound (e.g., a rosuvastatin isomer) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at various time points.

    • The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A). The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Human Liver Microsome Stability Assay

This assay is used to assess the metabolic stability of a compound.

  • Objective: To determine the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.

  • Methodology:

    • Human liver microsomes are incubated with the test compound in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.

    • A parallel incubation without NADPH serves as a negative control.

    • Aliquots are taken at different time points and the reaction is quenched.

    • The concentration of the parent compound remaining is quantified by LC-MS/MS.

    • The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Transporter Uptake/Efflux Assays

These assays are used to identify whether a compound is a substrate of a specific transporter.

  • Objective: To measure the transport of a compound into (uptake) or out of (efflux) cells or vesicles overexpressing a specific transporter (e.g., OATP1B1 or BCRP).

  • Methodology (for BCRP efflux in membrane vesicles):

    • Membrane vesicles isolated from insect cells (e.g., Sf9) overexpressing BCRP are used.

    • The vesicles are incubated with the test compound and either ATP or AMP (as a control) at 37°C.

    • The uptake of the compound into the vesicles is stopped at various time points by rapid filtration.

    • The amount of compound inside the vesicles is quantified.

    • ATP-dependent transport is calculated as the difference between uptake in the presence of ATP and AMP.

    • Kinetic parameters (Km and Vmax) can be determined by measuring transport at various substrate concentrations.[3]

Conclusion

The in-silico prediction of ADME properties is a powerful tool in drug discovery and development, allowing for the early identification of promising candidates and the optimization of their pharmacokinetic profiles. For rosuvastatin, while the ADME characteristics of the clinically used (3R,5S)-enantiomer are well-established, there is a clear need for more comprehensive, comparative data on its other stereoisomers. Such data would enable the development of more accurate in-silico models and a deeper understanding of the overall disposition of rosuvastatin. The experimental protocols outlined in this guide provide a framework for generating this crucial data, which will ultimately contribute to the safer and more effective use of this important therapeutic agent.

References

Methodological & Application

Application Note: Quantification of (3R,5R)-Rosuvastatin in Bulk Drug Substance by Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin (B1679574) is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase. The therapeutically active form is the (3R,5S) enantiomer.[1] The (3R,5R)-Rosuvastatin, also known as the anti-isomer impurity, is a critical process-related impurity that needs to be accurately quantified to ensure the purity and safety of the bulk drug substance.[2][3] This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for quality control laboratories in the pharmaceutical industry. This protocol employs a chiral stationary phase for the effective separation of the rosuvastatin stereoisomers.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended. The chromatographic conditions are optimized for the separation and quantification of this compound.

Table 1: UPLC Chromatographic Conditions

ParameterValue
Column Chiralpak IB (250 mm x 4.6 mm, 5.0 µm)
Mobile Phase n-hexane: Dichloromethane: 2-propanol: Trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 25°C[4]
Detection Wavelength 243 nm[4]
Run Time Approximately 18 minutes[4]
Preparation of Solutions

2.1. Diluent Preparation A mixture of Dichloromethane and Methanol in the ratio of 96:4 (v/v) is used as the diluent.[4]

2.2. Standard Solution Preparation Accurately weigh about 15 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution. From this stock solution, prepare a working standard solution of a suitable concentration (e.g., 30 µg/mL) by diluting with the diluent.[4]

2.3. Sample Solution Preparation Accurately weigh about 15 mg of the this compound bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a concentration similar to the standard solution.

System Suitability

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure the validity of the results.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 1.5
Theoretical Plates Not less than 10,000
Relative Standard Deviation (RSD) for six replicate injections Not more than 2.0%
Resolution between this compound and (3R,5S)-Rosuvastatin Not less than 2.0[5]
Data Analysis and Quantification

The quantification of this compound in the bulk drug substance is performed using an external standard method. The peak area response of the this compound peak in the sample chromatogram is compared with that of the standard chromatogram.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the UPLC method based on validation studies.

Table 3: Method Validation Data Summary

Validation ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.07 µg/mL[6]
Limit of Quantification (LOQ) 0.2 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G Figure 1: UPLC Analysis Workflow cluster_prep Solution Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Analysis Chromatographic Analysis Sample_Prep->Analysis System_Suitability->Analysis If Passed Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Result Result Calculation->Result

Caption: UPLC analysis workflow from sample preparation to final result.

Logical Relationship of Method Validation

The following diagram shows the logical relationship between the key validation parameters for the analytical method.

G Figure 2: Method Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelation of key analytical method validation parameters.

References

Chiral HPLC Method Development for the Separation of Rosuvastatin Diastereomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a widely prescribed medication for the treatment of hypercholesterolemia, contains two chiral centers in its heptenoic acid side chain, leading to the existence of four possible stereoisomers. The therapeutically active form is the (3R, 5S)-dihydroxyhept-6-enoic acid diastereomer. The control of stereoisomeric impurities is a critical aspect of drug quality control, as different stereoisomers can have varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation and quantification of these stereoisomers.

This document provides detailed application notes and protocols for the development of a robust chiral HPLC method for the separation of rosuvastatin diastereomers. It covers both normal-phase and reversed-phase approaches, offering flexibility for different laboratory setups and requirements.

Experimental Protocols

Protocol 1: Normal-Phase Chiral HPLC Separation

This protocol details a widely cited and effective normal-phase method for the separation of rosuvastatin diastereomers.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IB (250 x 4.6 mm, 5 µm). Tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.[1]

  • HPLC grade n-heptane.

  • HPLC grade 2-propanol (IPA).

  • Trifluoroacetic acid (TFA).

  • Rosuvastatin calcium reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase: n-heptane / 2-propanol / Trifluoroacetic acid (85:15:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 242 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of rosuvastatin calcium in a suitable solvent (e.g., methanol (B129727) or diluent) at a concentration of 1 mg/mL. Further dilute to the desired working concentration with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the rosuvastatin calcium sample in the diluent to achieve a final concentration of approximately 1000 µg/mL.[1]

  • System Suitability Solution: Spike the rosuvastatin calcium solution with a known amount (e.g., 0.15% w/w) of the enantiomer to verify the system's ability to separate the diastereomers.[1]

4. Method Execution and Data Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the system suitability solution to confirm the resolution between the rosuvastatin and its enantiomer peak is greater than 2.0.[1]

  • Inject the standard and sample solutions.

  • Identify and quantify the diastereomers based on their retention times. The enantiomer of rosuvastatin typically elutes before the main rosuvastatin peak under these conditions.[1]

Protocol 2: Reversed-Phase Chiral HPLC Separation

This protocol outlines a reversed-phase method, which can be advantageous due to its compatibility with aqueous samples and mass spectrometry.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV or PDA detector.

  • Chiral Stationary Phase: Lux® Cellulose-2 (e.g., 150 x 4.6 mm, 3 µm). Cellulose tris(3-chloro-4-methylphenylcarbamate).

  • HPLC grade acetonitrile (B52724).

  • HPLC grade water.

  • Trifluoroacetic acid (TFA).

  • Rosuvastatin calcium reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase: A binary gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 241 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.

4. Method Execution and Data Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes.

  • Inject a system suitability solution to ensure adequate separation.

  • Inject the standard and sample solutions.

  • Perform peak identification and quantification.

Data Presentation

The following table summarizes quantitative data from different chiral HPLC methods for the separation of rosuvastatin diastereomers, allowing for easy comparison.

ParameterMethod 1 (Normal-Phase)Method 2 (Reversed-Phase)
Chiral Stationary Phase CHIRALPAK® IB (250 x 4.6 mm, 5 µm)[1]Lux® Cellulose-2[2]
Mobile Phase n-heptane / 2-propanol / TFA (85:15:0.1, v/v/v)[1]Acetonitrile and 0.05% TFA in water (gradient)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Temperature 25°C[1]40°C[2]
Detection Wavelength 242 nm[1]Not specified, 241 nm is common
Retention Time (Enantiomer) ~12.5 min[1]Not specified
Retention Time (Rosuvastatin) ~13.9 min[1]Not specified
Resolution (Rs) > 2.0[1]Baseline separation achieved[2]
Limit of Detection (LOD) 0.07 µg/mL[1]0.05 µg/mL[2]
Limit of Quantitation (LOQ) 0.2 µg/mL[1]0.15 µg/mL[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for developing a chiral HPLC method for rosuvastatin diastereomer separation.

G cluster_0 Method Development cluster_1 Key Parameters Initial Screening Initial Screening Method Optimization Method Optimization Initial Screening->Method Optimization Select best CSP & mobile phase Chiral Stationary Phase (CSP) Chiral Stationary Phase (CSP) Initial Screening->Chiral Stationary Phase (CSP) Mobile Phase Composition Mobile Phase Composition Initial Screening->Mobile Phase Composition Method Validation Method Validation Method Optimization->Method Validation Fine-tune parameters Chromatographic Conditions Chromatographic Conditions Method Optimization->Chromatographic Conditions Routine Analysis Routine Analysis Method Validation->Routine Analysis ICH Guidelines

Caption: Chiral HPLC Method Development Workflow.

Logical Relationship of Separation Parameters

The diagram below outlines the logical relationship and hierarchy of parameters considered during method development.

G cluster_0 Primary Factors cluster_1 Secondary Factors cluster_2 Tertiary Factors Goal Separate Rosuvastatin Diastereomers CSP Selection CSP Selection Goal->CSP Selection Mobile Phase Mode Mobile Phase Mode Goal->Mobile Phase Mode Organic Modifier Organic Modifier Mobile Phase Mode->Organic Modifier Additive Additive Mobile Phase Mode->Additive Flow Rate Flow Rate Organic Modifier->Flow Rate Temperature Temperature Additive->Temperature

Caption: Hierarchy of Method Development Parameters.

References

Application Note: Enantioselective Separation of Rosuvastatin Isomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the enantioselective separation of Rosuvastatin isomers using Supercritical Fluid Chromatography (SFC). Rosuvastatin, a leading HMG-CoA reductase inhibitor, contains two chiral centers, making the accurate determination of its enantiomeric purity a critical aspect of quality control in drug development and manufacturing. The described method utilizes an ACQUITY UPC² system with a polysaccharide-based chiral stationary phase, which achieves a baseline resolution of the enantiomers in a rapid and efficient manner. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and high-throughput approach for the chiral analysis of Rosuvastatin.

Introduction

Rosuvastatin is a synthetic statin used to treat hypercholesterolemia. The therapeutic form is the (3R, 5S) diastereomer.[1] The presence of other stereoisomers, particularly the (3S, 5R) enantiomer, can impact the drug's efficacy and safety profile and must be closely monitored. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional normal-phase and reversed-phase liquid chromatography for chiral separations.[2] SFC offers several advantages, including higher efficiency, faster analysis times, reduced organic solvent consumption, and unique selectivity.[3]

This document provides a comprehensive protocol for the separation of Rosuvastatin enantiomers using a Waters ACQUITY UPC² system coupled with a Trefoil CEL1 chiral column.[4] The method demonstrates excellent resolution and is compatible with mass spectrometry (MS), allowing for confident peak identification and purity assessment.[5]

Experimental Workflow

The overall workflow for the enantioselective analysis of Rosuvastatin by SFC is outlined below. The process begins with the preparation of the sample and system, followed by chromatographic separation and data analysis to determine enantiomeric purity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve Rosuvastatin in Diluent) SystemPrep SFC System Preparation (Equilibrate Column) Injection Inject Sample onto SFC System SystemPrep->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection Detection (UV/PDA and/or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calculate % Area, Rs, ee/de) Integration->Quantification

Figure 1: Experimental workflow for SFC analysis.

Method Parameters and Protocols

This section details the necessary materials, reagents, and the step-by-step protocol for the SFC separation of Rosuvastatin enantiomers. The method is based on the successful separation achieved on a Waters ACQUITY UPC² system.[4][6]

Instrumentation and Materials
  • SFC System: Waters ACQUITY UPC² System with PDA detector and/or ACQUITY QDa Mass Detector.[4]

  • Chiral Column: Waters ACQUITY UPC² Trefoil CEL1, 2.5 µm, 2.1 x 150 mm.[4]

  • Reagents:

    • Supercritical Fluid Grade Carbon Dioxide (CO₂)

    • HPLC or SFC Grade Methanol

    • HPLC or SFC Grade Ethanol

    • Diethylamine (DEA), analytical grade or better

  • Sample Diluent: Methanol/Dichloromethane (50:50, v/v)

  • Rosuvastatin Standard: Reference standard of Rosuvastatin Calcium and its (3S, 5R) enantiomer.

Chromatographic Conditions

The following table summarizes the optimized SFC conditions for the enantioselective separation.

ParameterValue
Column ACQUITY UPC² Trefoil CEL1, 2.5 µm, 2.1 x 150 mm
Mobile Phase A Carbon Dioxide (CO₂)
Co-solvent (Mobile Phase B) Methanol/Ethanol (50:50, v/v) with 0.2% Diethylamine (DEA)
Elution Mode Isocratic
Co-solvent Percentage 20%
Flow Rate 1.5 mL/min
Back Pressure (ABPR) 150 bar (~2175 psi)
Column Temperature 40 °C
Injection Volume 1.0 µL
PDA Detection 242 nm
MS Detection (Optional) ESI+, Scan 120-800 Da, m/z for Rosuvastatin ≈ 482.2 Da
Protocol
  • Mobile Phase Preparation: Prepare the co-solvent by mixing equal volumes of Methanol and Ethanol. Add Diethylamine to a final concentration of 0.2% (v/v). For example, to prepare 100 mL, mix 50 mL Methanol, 50 mL Ethanol, and 0.2 mL DEA. Sonicate for 10 minutes to degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of Rosuvastatin Calcium reference standard at 1.0 mg/mL in the sample diluent.

    • Prepare a stock solution of the Rosuvastatin enantiomer at 1.0 mg/mL in the sample diluent.

    • Prepare a resolution solution (system suitability) by mixing the two stock solutions to obtain a final concentration of approximately 0.5 mg/mL for each isomer.

  • Sample Preparation: Accurately weigh and dissolve the Rosuvastatin sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • System Equilibration:

    • Install the ACQUITY UPC² Trefoil CEL1 column in the column compartment.

    • Set the column temperature to 40 °C.

    • Purge the co-solvent pump with the prepared mobile phase B.

    • Equilibrate the column with the mobile phase (80% CO₂, 20% Co-solvent) at a flow rate of 1.5 mL/min until a stable baseline is achieved (typically 10-15 minutes).

  • Analysis:

    • Inject 1.0 µL of the resolution solution to confirm system suitability, including resolution and retention times.

    • Inject the prepared sample solutions.

    • Record the chromatograms for the specified run time (typically under 10 minutes).

Results and Data Presentation

The described SFC method successfully separates the desired (3R, 5S)-Rosuvastatin from its (3S, 5R) enantiomer with a resolution (Rs) value greater than 2.0.[5] A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers.

Quantitative Data Summary

The following table summarizes the expected performance data based on the developed method. Retention times are estimates for a typical run and should be confirmed with a reference standard.

AnalyteRetention Time (min)Resolution (Rs)Diastereomeric Ratio (%)
(3S, 5R)-Rosuvastatin~ 4.5> 2.01.3
(3R, 5S)-Rosuvastatin~ 5.8-98.7

Note: Data for Diastereomeric Ratio is based on a sample analysis reported by Waters Corporation, where the diastereomeric excess (%de) was calculated to be 96.2%.[5]

Key Method Parameter Relationships

The selection of SFC parameters is interconnected and crucial for achieving optimal chiral separation. The diagram below illustrates the logical relationships between key variables in method development.

G cluster_mobile Mobile Phase cluster_conditions Instrument Conditions cluster_performance Performance CoSolvent Co-Solvent (Type & %) Resolution Resolution (Rs) CoSolvent->Resolution Retention Retention Time CoSolvent->Retention affects strength Additive Additive (Type & %) Additive->Resolution PeakShape Peak Shape Additive->PeakShape improves Pressure Back Pressure Pressure->Retention affects density Temp Temperature Temp->Retention affects density FlowRate Flow Rate FlowRate->Resolution can decrease FlowRate->Retention inversely

Figure 2: Interrelation of key SFC parameters.

Conclusion

The Supercritical Fluid Chromatography method detailed in this application note provides a rapid, robust, and efficient means for the enantioselective separation of Rosuvastatin isomers. Utilizing a modern ACQUITY UPC² system with a Trefoil CEL1 chiral stationary phase, the method achieves excellent resolution (>2.0) in a short analysis time. This approach is highly suitable for high-throughput quality control environments and offers significant advantages in terms of speed and reduced solvent usage compared to traditional HPLC methods. The compatibility with mass spectrometry further enhances its utility for confident identification in pharmaceutical development and manufacturing.

References

Protocol for the isolation of (3R,5R)-Rosuvastatin impurity from synthesis reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Protocol for the Isolation of (3R,5R)-Rosuvastatin Impurity from a Synthesis Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin (B1679574) is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic form of Rosuvastatin is the (3R,5S)-dihydroxyhept-6-enoic acid calcium salt. Due to the presence of two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, four possible stereoisomers can be formed during its synthesis. The this compound diastereomer is a common process-related impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.[1] The isolation and characterization of this impurity are crucial for its use as a reference standard in analytical method development, validation, and routine quality control.

This application note provides a detailed protocol for the isolation of this compound from a crude synthesis reaction mixture using a combination of liquid-liquid extraction and preparative chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

Isolation_Workflow RM Crude Reaction Mixture Ext Liquid-Liquid Extraction RM->Ext Dissolution & pH Adjustment Conc1 Concentration Ext->Conc1 Organic Phase Prep_HPLC Preparative Chiral HPLC Conc1->Prep_HPLC Crude Isomer Mixture FC Fraction Collection ((3R,5R)-isomer) Prep_HPLC->FC Separation Conc2 Solvent Evaporation FC->Conc2 Collected Fractions Purity Purity & Identity Check (Analytical HPLC, MS, NMR) Conc2->Purity Final Isolated this compound Purity->Final Purity >98%

Caption: Workflow for the isolation of this compound impurity.

Experimental Protocols

Materials and Reagents
  • Crude Rosuvastatin synthesis reaction mixture

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Heptane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate

Protocol 1: Liquid-Liquid Extraction of Crude Rosuvastatin

This protocol describes the initial workup of the crude synthesis reaction mixture to extract the Rosuvastatin isomers and remove inorganic salts and highly polar impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of deionized water.

  • Acidification: Slowly add 1M hydrochloric acid to the aqueous solution with stirring until the pH is adjusted to approximately 3-4. This step protonates the carboxylic acid group of Rosuvastatin and its isomers, making them more soluble in organic solvents.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract twice with an equal volume of ethyl acetate.[2]

  • Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to yield a crude mixture of Rosuvastatin isomers as an oily residue.

Protocol 2: Preparative Chiral HPLC Separation

This protocol details the separation of the this compound impurity from the desired (3R,5S) isomer and other related substances using preparative normal-phase chiral HPLC.

  • Sample Preparation: Dissolve the crude isomer mixture obtained from Protocol 3.2 in the mobile phase to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions: Set up the preparative HPLC system with the parameters outlined in Table 1. An amylose-based chiral stationary phase is recommended for this separation.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram at 242 nm. The (3R,5R) impurity is expected to elute after the main (3R,5S) peak. Collect the fractions corresponding to the (3R,5R)-isomer peak.

  • Post-Run Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm the purity of the isolated isomer. Pool the fractions that meet the desired purity criteria (e.g., >98%).

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure at a temperature below 40°C to obtain the isolated this compound as a solid or semi-solid.

Data Presentation

The following tables summarize the key parameters for the preparative HPLC method and the expected analytical data for the isolated impurity.

Table 1: Preparative Chiral HPLC Parameters

ParameterValue
Instrument Preparative HPLC System with UV Detector and Fraction Collector
Column CHIRALPAK® IB (or equivalent amylose-based chiral stationary phase)
250 x 20 mm, 5 µm
Mobile Phase n-Heptane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1 v/v/v)
Flow Rate 18-20 mL/min
Detection UV at 242 nm
Column Temperature 25°C
Injection Volume 1-5 mL (depending on concentration and column loading capacity)
Diluent Mobile Phase

Table 2: Quantitative Data and Analytical Characterization

ParameterSpecification / Expected Value
Appearance White to off-white solid
Retention Time (Analytical HPLC) Typically elutes after the (3R,5S)-Rosuvastatin peak
Purity (by Analytical Chiral HPLC) ≥ 98.0%
Expected Yield from Crude Mixture 0.1 - 2.0% (highly dependent on synthesis conditions)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ at approx. 482.1
¹H NMR Spectrum consistent with the structure of this compound

Conclusion

The protocol described provides a robust method for the isolation of the this compound impurity from a typical synthesis reaction mixture. The combination of liquid-liquid extraction for initial cleanup followed by preparative chiral HPLC allows for the efficient separation and purification of the target diastereomer. The isolated impurity can then be fully characterized and used as a critical reference standard for the quality control of Rosuvastatin drug substance and product.

References

Application of (3R,5R)-Rosuvastatin as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][2][3][4] Accurate quantification of rosuvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[5] Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their high sensitivity and selectivity.

The use of a suitable internal standard (IS) is paramount for achieving accurate and precise results in LC-MS/MS assays by compensating for variability in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled analog of the analyte (e.g., deuterated rosuvastatin). However, a diastereomer of the analyte, such as (3R,5R)-Rosuvastatin, can also serve as an excellent alternative. As a diastereomer, this compound, also known as the Rosuvastatin anti-isomer, shares similar physicochemical properties with the active (3R,5S)-Rosuvastatin, ensuring comparable behavior during extraction and chromatographic separation, thereby leading to reliable quantification.[6]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of rosuvastatin in human plasma using LC-MS/MS. The methodologies and validation data presented are based on established bioanalytical principles and data from similar validated assays for rosuvastatin.

Principle of the Method

This method involves the extraction of rosuvastatin and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Rosuvastatin Calcium (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (ACS grade)

  • Ultrapure Water

  • Drug-free Human Plasma (with K2EDTA as anticoagulant)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium and this compound in methanol to obtain separate primary stock solutions of 1 mg/mL.

    • Store at -20°C.

  • Working Standard Solutions:

    • Prepare working standard solutions of rosuvastatin by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a working solution of 50 ng/mL.

  • Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate rosuvastatin working standard solution to yield final concentrations of 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

    • Prepare quality control (QC) samples at four concentration levels:

      • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

      • Low QC (LQC): 1.5 ng/mL

      • Medium QC (MQC): 20 ng/mL

      • High QC (HQC): 80 ng/mL

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for blank samples (to which 20 µL of 50:50 acetonitrile/water is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

G

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
HPLC System Shimadzu Nexera or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate

Mass Spectrometry

ParameterCondition
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Rosuvastatin: m/z 482.2 → 258.2this compound: m/z 482.2 → 258.2
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen
Dwell Time 150 ms

Data and Results

The method was validated according to regulatory guidelines. The following tables summarize the representative performance characteristics of the assay.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL. A weighted (1/x²) linear regression was used for quantification.

Concentration (ng/mL)0.51.05.010.025.050.0100.0
Correlation (r²) \multicolumn{7}{c}{> 0.995}
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.5≤ 10.595.0 - 108.0≤ 12.094.0 - 106.0
LQC 1.5≤ 8.092.0 - 105.0≤ 9.593.0 - 104.0
MQC 20.0≤ 6.596.0 - 103.0≤ 7.097.0 - 102.0
HQC 80.0≤ 5.098.0 - 101.0≤ 6.598.5 - 101.5
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 1.588.5≤ 10.0
MQC 20.091.2≤ 8.0
HQC 80.090.5≤ 7.5

Discussion

The use of a diastereomer like this compound as an internal standard offers significant advantages in bioanalysis. Its chemical structure is nearly identical to the analyte, ensuring that it co-elutes closely under typical reverse-phase chromatographic conditions and exhibits similar ionization efficiency in the mass spectrometer. This minimizes variability arising from sample extraction and matrix effects, leading to high accuracy and precision.

It is critical that the chromatographic method achieves baseline separation between rosuvastatin and any potential interfering peaks from the biological matrix. While the MRM detection is highly selective, good chromatographic practice is essential for robust and reliable results. The presented method demonstrates excellent sensitivity, with an LLOQ of 0.5 ng/mL, making it suitable for clinical pharmacokinetic studies where plasma concentrations of rosuvastatin can be low.

The validation data, including linearity, accuracy, precision, and recovery, meet the stringent acceptance criteria set by regulatory agencies for bioanalytical method validation.

G

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of rosuvastatin in human plasma, employing its diastereomer, this compound, as the internal standard. The protocol is straightforward, utilizing a simple protein precipitation for sample cleanup, and demonstrates excellent performance in terms of sensitivity, accuracy, and precision. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory setting for pharmacokinetic and other clinical studies.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of (3R,5R)-Rosuvastatin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Rosuvastatin (B1679574) in biological matrices.

Introduction:

Rosuvastatin, a synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Accurate and reliable quantification of Rosuvastatin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (3R,5R)-Rosuvastatin in human plasma. The method has been validated according to established regulatory guidelines to ensure accuracy, precision, and reliability.

Principle:

The method utilizes either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate Rosuvastatin and an internal standard (IS) from human plasma. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Rosuvastatin to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Rosuvastatin calcium salt (pharmaceutical grade)

  • Internal Standard (e.g., Rosuvastatin-d6, Atorvastatin, Fluconazole, Carbamazepine, or Gliclazide)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Drug-free human plasma

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients and with a low-volume mixing chamber.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size) is commonly used.[2]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Rosuvastatin and the chosen internal standard in a suitable solvent (e.g., methanol or a methanol/water mixture) at a concentration of approximately 1 mg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Rosuvastatin stock solution with an appropriate diluent (e.g., 50:50 methanol/water) to create calibration standards.[3][4]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards at various concentration levels (e.g., 0.1 to 100 ng/mL) and quality control samples at low, medium, and high concentrations.[3][5]

Sample Preparation

Two common extraction methods are presented below. The choice of method may depend on laboratory preference and specific matrix characteristics.

Method A: Solid Phase Extraction (SPE) [5][6]

  • To 100 µL of plasma sample, add the internal standard solution.

  • Condition a reversed-phase SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[5]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 500 µL of 0.1% formic acid, followed by 500 µL of 10% methanol.[5]

  • Elute Rosuvastatin and the IS with 2 x 200 µL of 90% methanol.[5]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[5]

Method B: Liquid-Liquid Extraction (LLE) [3]

  • To 250 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution and vortex.[3]

  • Add 2.5 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.[3]

  • Centrifuge the sample at 4500 rpm for 5 minutes.[3]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 150 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.[3]

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for a specific instrument and column.

Liquid Chromatography Parameters:

ParameterTypical Value
Column C18, 50 mm x 4.6 mm, 3 µm
Mobile Phase A 5mM Ammonium acetate in water, pH 3.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min[3]
Injection Volume 10 - 25 µL
Column Temperature Ambient or 40°C
Elution Isocratic or Gradient

Mass Spectrometry Parameters:

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400 - 550°C[2][3]
IonSpray Voltage ~5500 V[3]
MRM Transitions See Table 1
Dwell Time 200 ms[3]

Table 1: Example MRM Transitions for Rosuvastatin and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Rosuvastatin 482.1 / 482.2 / 482.3258.1 / 258.2 / 288.2[3][4][7]
Rosuvastatin-d6 488.3264.2[8]
Atorvastatin 559.0440.0[6]
Fluconazole 307.2220.1[3]
Carbamazepine 237.2 / 237.3194.1[4][9]
Gliclazide 324.2127.2[7]
Method Validation

The analytical method should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[10] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. Interference should be <20% of the LLOQ for the analyte and <5% for the IS.[10]
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.[7] The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio should be at least 5. Accuracy and precision should meet the acceptance criteria.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.

Data Presentation

Table 3: Illustrative Linearity Data for Rosuvastatin Calibration Curve

Nominal Conc. (ng/mL)Back-calculated Conc. (ng/mL)Accuracy (%)
0.10.105105.0
0.50.48597.0
1.01.02102.0
5.04.9098.0
10.010.1101.0
25.024.598.0
50.051.0102.0
100.099.599.5

Table 4: Illustrative Accuracy and Precision Data for Rosuvastatin QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (3 runs) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.10.108108.07.50.105105.08.2
Low0.30.29197.05.10.29598.36.5
Medium1514.798.04.214.898.75.3
High7576.5102.03.875.9101.24.9

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 100 µL) IS_add Add Internal Standard Plasma->IS_add Extraction Extraction (SPE or LLE) IS_add->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Report Concentration Quantification->Result

Caption: General workflow for the LC-MS/MS analysis of Rosuvastatin in plasma.

Validation_Scheme cluster_validation Method Validation Parameters Method Developed LC-MS/MS Method Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy & Precision Method->Accuracy LLOQ LLOQ Method->LLOQ Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability Validated Validated Method for Routine Use Selectivity->Validated Linearity->Validated Accuracy->Validated LLOQ->Validated Recovery->Validated MatrixEffect->Validated Stability->Validated

Caption: Key parameters for the validation of the analytical method.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Rosuvastatin in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the comprehensive validation scheme, ensure the generation of high-quality data suitable for regulatory submissions and clinical research. This application note serves as a valuable resource for laboratories implementing Rosuvastatin bioanalysis.

References

Application Note: Utilizing (3R,5R)-Rosuvastatin in Forced Degradation Studies of Rosuvastatin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for conducting forced degradation studies of Rosuvastatin calcium, with a specific focus on the identification and quantification of the (3R,5R)-Rosuvastatin diastereomer. Forced degradation studies are a critical component of drug development, providing insights into the stability of the active pharmaceutical ingredient (API) and helping to identify potential degradation products. This compound is a known impurity and potential degradation product of Rosuvastatin calcium, and its monitoring is essential for ensuring the safety and efficacy of the final drug product. This document outlines the stress conditions, analytical methodology, and data interpretation for these studies, aimed at researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin calcium is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used to treat hypercholesterolemia.[1] During the manufacturing process and upon storage, Rosuvastatin can degrade, leading to the formation of various impurities. The this compound diastereomer is a significant process-related impurity and a potential degradation product that can arise under certain stress conditions. Regulatory agencies require comprehensive stability data, which includes the identification and quantification of degradation products.

Forced degradation studies, also known as stress testing, are performed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing. These studies help to elucidate the degradation pathways of the drug substance, identify the likely degradation products, and develop stability-indicating analytical methods. This application note describes the use of this compound as a reference standard in such studies to ensure the accurate identification and quantification of this specific diastereomer.

Data Presentation

The following table summarizes illustrative quantitative data from forced degradation studies of Rosuvastatin calcium. The data represents the percentage of Rosuvastatin calcium degraded and the corresponding formation of the this compound diastereomer under various stress conditions. It is important to note that the formation of this compound is particularly observed under acidic conditions, likely due to epimerization at the C5 chiral center.

Stress ConditionParameters% Rosuvastatin Degraded% this compound FormedOther Major Degradants
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours~15%~2.5%Rosuvastatin Lactone
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hours~10%Not DetectedRosuvastatin Lactone
Oxidative Degradation 3% H₂O₂ at room temp for 48 hours~20%Not DetectedOxidized derivatives
Thermal Degradation 105°C for 72 hours~5%Not Detected-
Photolytic Degradation ICH Option 1 (UV/Vis)~8%Not DetectedPhotodegradants

Note: The data presented in this table is illustrative and compiled from various literature sources for demonstrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • Rosuvastatin Calcium API

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile, HPLC grade

  • Methanol (B129727), HPLC grade

  • Formic Acid, AR grade

  • Purified water (Milli-Q or equivalent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)

  • Chiral HPLC column (e.g., cellulose (B213188) or amylose-based) for separating diastereomers

  • pH meter

  • Analytical balance

  • Thermostatic oven

  • Photostability chamber

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Stock Solution of Rosuvastatin Calcium (1 mg/mL): Accurately weigh 25 mg of Rosuvastatin calcium and transfer to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) and make up to volume.

  • Stock Solution of this compound (0.1 mg/mL): Accurately weigh 2.5 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in the same solvent as the API and make up to volume.

  • Stress Reagents: Prepare 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ solutions.

Forced Degradation Procedure
  • To 5 mL of the Rosuvastatin calcium stock solution in a suitable flask, add 5 mL of 0.1 M HCl.

  • Keep the flask at 60°C for 24 hours.

  • After the specified time, cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • To 5 mL of the Rosuvastatin calcium stock solution in a suitable flask, add 5 mL of 0.1 M NaOH.

  • Keep the flask at 60°C for 8 hours.

  • After the specified time, cool the solution to room temperature and neutralize with 0.1 M HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • To 5 mL of the Rosuvastatin calcium stock solution in a suitable flask, add 5 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 48 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Accurately weigh about 10 mg of Rosuvastatin calcium API into a watch glass and spread it as a thin layer.

  • Place the watch glass in a thermostatic oven at 105°C for 72 hours.

  • After exposure, dissolve the sample in a suitable solvent to prepare a solution of known concentration for HPLC analysis.

  • Spread a thin layer of Rosuvastatin calcium API on a watch glass.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 1).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dissolve the sample in a suitable solvent to prepare a solution of known concentration for HPLC analysis.

HPLC Analysis
  • Column: A chiral column capable of separating Rosuvastatin and its diastereomers (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid. The exact composition should be optimized for the specific column.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

System Suitability

Prepare a system suitability solution containing Rosuvastatin calcium and this compound to check the resolution between the two peaks. The resolution should be greater than 1.5.

Data Analysis
  • Inject the stressed samples into the HPLC system.

  • Identify the peaks of Rosuvastatin and this compound by comparing their retention times with those of the reference standards.

  • Calculate the percentage of degradation of Rosuvastatin and the percentage of formation of this compound using the following formulas:

    % Degradation = [(Initial Area of Rosuvastatin - Area of Rosuvastatin in Stressed Sample) / Initial Area of Rosuvastatin] x 100

    % this compound = [Area of this compound in Stressed Sample / (Initial Area of Rosuvastatin)] x 100

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API Rosuvastatin Calcium API Acid Acid Hydrolysis API->Acid Expose to Base Base Hydrolysis API->Base Expose to Oxidation Oxidative Degradation API->Oxidation Expose to Thermal Thermal Degradation API->Thermal Expose to Photo Photolytic Degradation API->Photo Expose to Standard This compound Standard HPLC Chiral HPLC Analysis Standard->HPLC Reference Reagents Stress Reagents (HCl, NaOH, H2O2) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation & Quantification HPLC->Data Generate Chromatograms

Caption: Workflow for the forced degradation study of Rosuvastatin calcium.

Proposed Degradation Pathway to this compound

Degradation_Pathway Rosuvastatin Rosuvastatin Calcium (3R, 5S) TransitionState Planar Enolate Intermediate (at C5) Rosuvastatin->TransitionState Acidic Conditions (H+) TransitionState->Rosuvastatin Protonation Rosuvastatin_3R5R This compound TransitionState->Rosuvastatin_3R5R Protonation

Caption: Proposed epimerization of Rosuvastatin to its (3R,5R) diastereomer under acidic stress.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies of Rosuvastatin calcium, with a specific emphasis on the this compound diastereomer. By following the detailed protocols and utilizing the provided analytical conditions, researchers can effectively assess the stability of Rosuvastatin calcium and accurately quantify the formation of this critical impurity. The stability-indicating method developed through these studies is crucial for ensuring the quality, safety, and efficacy of Rosuvastatin drug products.

References

Application Notes and Protocols for Preparative Chromatography of High-Purity (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a synthetic statin medication used to treat high cholesterol and prevent cardiovascular disease. It is a chiral compound, and its therapeutic efficacy resides primarily in the (3R,5S)-enantiomer. However, during the synthesis of Rosuvastatin, other stereoisomers, such as the (3R,5R)-diastereomer (an anti-isomer), can be formed as impurities.[1][2] The presence of these impurities can affect the safety and efficacy of the final drug product. Therefore, robust purification methods are essential to ensure high purity of the desired (3R,5S)-enantiomer and to remove unwanted stereoisomers like the (3R,5R)-isomer.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of chiral compounds in the pharmaceutical industry. This document provides detailed application notes and protocols for the preparative chromatographic purification of Rosuvastatin to obtain the high-purity (3R,5R)-Rosuvastatin, which is often required as a reference standard for analytical method development and quality control.

Data Presentation

The following tables summarize quantitative data from various studies on the chromatographic separation of Rosuvastatin isomers.

Table 1: Chiral Stationary Phases and Mobile Phases for Rosuvastatin Isomer Separation

Chiral Stationary PhaseMobile Phase CompositionIsomers SeparatedReference
Chiralpak IBn-hexane:dichloromethane (B109758):2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v)Enantiomers[3]
CHIRALPAK IBn-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v/v)Enantiomer and lactone impurity[4]
CHIRALPAK ICn-hexane:isopropanol:trifluoroacetic acid (750:250:1 v/v/v)Enantiomers[5]
OD-RHAcetonitrile:Water phase (pH 2.5-4.0 phosphate (B84403) buffer) (30-50:70-50 v/v)Optical Isomers[5]
Lux Cellulose-2Reversed-phase gradient elutionChiral Impurity[6]

Table 2: Example Chromatographic Conditions for Analytical Separation of Rosuvastatin Enantiomers

ParameterCondition 1Condition 2
Column Chiralpak IB (250 x 4.6 mm, 5 µm)CHIRALPAK IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v)n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 243 nm242 nm
Column Temperature 25°C25°C
Injection Volume 10 µL10 µL
Reference [3][4]

Experimental Protocols

The following protocols are detailed methodologies for the preparative chromatographic purification of this compound. These are synthesized from various sources and represent a general approach. Optimization may be required for specific crude mixtures and scales of operation.

Protocol 1: Preparative Chiral HPLC for this compound Isolation

This protocol is designed for the separation of the (3R,5R)-diastereomer from a mixture containing other Rosuvastatin isomers.

1. Sample Preparation:

  • Dissolve the crude Rosuvastatin mixture in a suitable solvent to a high concentration (e.g., 10-50 mg/mL). The choice of solvent should be compatible with the mobile phase. A common diluent is a mixture of dichloromethane and methanol (B129727) (96:4 v/v).[3]

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

2. Preparative HPLC System Preparation:

  • Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • The column of choice will likely be a larger dimension version of an analytical column that shows good separation (e.g., Chiralpak IB, 250 x 20 mm, 5 µm).

3. Chromatographic Conditions:

  • Column: Chiralpak IB (or a similar polysaccharide-based chiral stationary phase) with appropriate preparative dimensions.

  • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid. The ratio may need to be optimized for preparative scale but can be based on analytical separations (e.g., 82:10:8:0.2 v/v/v/v).[3]

  • Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm ID column, a flow rate of 15-20 mL/min is a reasonable starting point.

  • Detection: UV detection at 243 nm.[3]

  • Injection Volume: The injection volume will depend on the concentration of the sample and the loading capacity of the column. Start with a small injection to determine the retention times and then increase the loading.

4. Fraction Collection:

  • Identify the peak corresponding to the this compound isomer based on prior analytical separations or by collecting small fractions and analyzing them.

  • Set the fraction collector to collect the eluent corresponding to the peak of interest.

5. Post-Purification Processing:

  • Combine the collected fractions containing the high-purity this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

  • The purity of the isolated isomer should be confirmed by analytical HPLC. A purity of >95% is often achievable.[7]

Visualizations

The following diagrams illustrate the workflow and logical relationships in the preparative chromatography process for obtaining high-purity this compound.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_collection Fraction Collection & Processing Crude Crude Rosuvastatin Mixture Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (243 nm) Separate->Detect Collect Collect (3R,5R) Isomer Peak Detect->Collect Evaporate Evaporate Solvent Collect->Evaporate Analyze Purity Analysis by Analytical HPLC Evaporate->Analyze Product High-Purity this compound Analyze->Product

Caption: Workflow for Preparative Purification of this compound.

G cluster_input Inputs cluster_process Purification Process cluster_outputs Outputs Crude_Mixture Crude Rosuvastatin (mixture of isomers) Preparative_Chromatography Preparative Chiral HPLC Crude_Mixture->Preparative_Chromatography Desired_Isomer High-Purity this compound Preparative_Chromatography->Desired_Isomer Other_Isomers Other Isomers (e.g., (3R,5S)-Rosuvastatin) Preparative_Chromatography->Other_Isomers

Caption: Input-Process-Output Diagram for Rosuvastatin Purification.

References

Method for determining the enantiomeric excess of Rosuvastatin active pharmaceutical ingredient

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin, a key active pharmaceutical ingredient (API) in the treatment of hypercholesterolemia, contains two chiral centers, leading to the possibility of four stereoisomers. The therapeutically active form is the (3R, 5S)-enantiomer. The presence of other stereoisomers, particularly its enantiomer, can impact the drug's efficacy and safety profile. Therefore, the accurate determination of enantiomeric excess is a critical quality control step in the manufacturing of Rosuvastatin. This document provides detailed application notes and protocols for the determination of the enantiomeric excess of Rosuvastatin using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique.

I. Chromatographic Methods for Enantiomeric Excess Determination

Several chromatographic techniques have been successfully employed to resolve the enantiomers of Rosuvastatin. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the most prominent methods, utilizing chiral stationary phases to achieve separation.

A. High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a reliable and widely used method for the chiral separation of Rosuvastatin. This approach typically employs a polysaccharide-based chiral stationary phase.

Key Experimental Parameters for HPLC Method:

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak IB (Immobilized amylose-based)Chiralpak IC (Immobilized cellulose-based)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-hexane:Dichloromethane (B109758):2-propanol:Trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[1]n-heptane:2-propanol:Trifluoroacetic acid (85:15:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength 243 nm[1]Not Specified
Column Temperature 25°C[1]Not Specified
Injection Volume 10 µL[1]10 µL[2]
Diluent Dichloromethane:Methanol (B129727) (96:4, v/v)[1]Not Specified

Method Validation Summary:

The HPLC method using the Chiralpak IB column has been validated according to International Conference on Harmonization (ICH) guidelines.[1][2]

Validation ParameterResult
Linearity (r²) 0.9977[1]
Limit of Detection (LOD) 0.015%[1] or 0.07 µg/mL[2]
Limit of Quantification (LOQ) 0.04%[1] or 0.2 µg/mL[2]
Accuracy (% Recovery) 100 ± 10%[1]
B. Ultra-Performance Convergence Chromatography (UPC²)

UPC², a form of supercritical fluid chromatography (SFC), offers a faster and often higher-resolution alternative to HPLC for chiral separations.

Key Experimental Parameters for UPC² Method:

ParameterCondition
Chiral Stationary Phase ACQUITY UPC² Trefoil CEL1, 2.5 µm (cellulose tris-(3,5-dimethylphenylcarbamate))
Mobile Phase A mixed alcohol co-solvent with a basic additive in CO₂
Detection ACQUITY QDa Detector (Mass Spectrometry)
Resolution > 2.0

Specific mobile phase composition and gradient are often proprietary and require method development.

II. Experimental Protocols

A. HPLC Protocol for Enantiomeric Excess Determination

This protocol is based on the method utilizing a Chiralpak IB stationary phase.

1. Preparation of Solutions

  • Mobile Phase: Precisely mix n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio of 82:10:8:0.2 (v/v/v/v). Degas the solution before use.

  • Diluent: Prepare a mixture of dichloromethane and methanol in a 96:4 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin enantiomer reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Rosuvastatin API sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).

2. Chromatographic System and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak IB (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: 243 nm.

  • Injection Volume: 10 µL.

3. System Suitability

  • Inject the standard solution multiple times (e.g., n=6).

  • The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically ≤ 2.0%).

  • The resolution between the Rosuvastatin peak and its enantiomer peak should be greater than a specified value (e.g., ≥ 1.5).

4. Analysis

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to identify the retention times of the enantiomers.

  • Inject the sample solution.

5. Calculation of Enantiomeric Excess

The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers from the sample chromatogram:

% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

III. Experimental Workflow and Logic

The following diagram illustrates the general workflow for determining the enantiomeric excess of Rosuvastatin.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation Sample Weigh Rosuvastatin API Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Enantiomer Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC/UPC² System Setup Dissolve_Sample->HPLC Dissolve_Standard->HPLC System_Suitability System Suitability Test HPLC->System_Suitability Blank Inject Blank System_Suitability->Blank Pass Inject_Standard Inject Standard Blank->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Integration Peak Integration Inject_Sample->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Rosuvastatin Enantiomeric Excess Determination.

IV. Other Potential Methods

While HPLC and UPC² are the most documented methods, Capillary Electrophoresis (CE) is another powerful technique for chiral separations. However, at present, detailed and validated protocols for the specific application of determining the enantiomeric excess of Rosuvastatin by CE are not widely reported in the scientific literature.

V. Conclusion

The determination of enantiomeric excess is a critical aspect of quality control for Rosuvastatin. The HPLC method detailed in this document, utilizing a chiral stationary phase, provides a robust and validated approach for this analysis. The UPC² method offers a faster alternative. The choice of method will depend on the available instrumentation and specific laboratory requirements. Adherence to the outlined protocols and proper system suitability testing are essential for obtaining accurate and reliable results.

References

Troubleshooting & Optimization

Strategies to minimize (3R,5R)-Rosuvastatin formation during diastereoselective reduction step

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rosuvastatin (B1679574) Synthesis

This guide provides researchers, scientists, and drug development professionals with targeted strategies and troubleshooting advice for minimizing the formation of the (3R,5R)-Rosuvastatin diastereomer during the critical diastereoselective reduction step of the corresponding β-ketoester intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the this compound diastereomer and why is its formation a concern?

The therapeutically active form of Rosuvastatin is the (3R,5S) diastereomer. During the synthesis, particularly in the reduction of the C5-keto group of a key intermediate, the undesired (3R,5R) diastereomer can be formed.[1][2] This diastereomer is considered a process-related impurity.[3] The presence of diastereomeric impurities can decrease the biological activity of the final drug product, making it crucial to control their formation to meet stringent regulatory and purity standards.[1]

Q2: What is the primary chemical transformation where this impurity is generated?

The (3R,5R) impurity is primarily generated during the reduction of the C5-keto group of a β-hydroxy-δ-ketoester intermediate to create the desired (3R,5S)-dihydroxy side chain.[2] This reduction step is a common and fundamental part of statin synthesis.[2] Achieving high diastereoselectivity in this step is key to producing the desired syn-diol configuration (3R,5S) while minimizing the formation of the anti-diol (3R,5R).

Q3: What are the principal strategies to achieve high diastereoselectivity in this reduction step?

The most successful strategies rely on substrate-controlled diastereoselective reduction, where the existing hydroxyl group at the C3 position directs the stereochemical outcome of the C5-keto reduction. The primary methods include:

  • Chelation-Controlled Reduction: This is the most common and effective approach. It involves using a chelating agent that coordinates with the C3-hydroxyl and the C5-keto oxygen atoms, forming a rigid cyclic intermediate. The reducing agent then attacks from the less sterically hindered face, leading to the desired syn-diol.[4][5]

  • Use of Specific Borane Reagents: Reagents like 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) have been shown to provide high diastereomeric purity.[1][2]

  • Enzymatic or Biocatalytic Reduction: In some cases, enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) or specific reductases can be used to set the stereocenters with high precision, achieving excellent diastereomeric excess.[6][7]

Troubleshooting Guide: Low Diastereoselectivity

Q4: My diastereomeric ratio of (3R,5S) to (3R,5R) is low. What are the most common causes?

Low diastereoselectivity is a common issue that can often be traced back to several key reaction parameters. Use the following workflow to diagnose the potential cause.

G start Low Diastereoselectivity (High 3R,5R Impurity) q1 Is a chelating agent being used? start->q1 a1_no Implement a chelating agent. Common choices: Et2BOMe or other dialkylalkoxyboranes. q1->a1_no No q2 Is the reaction temperature optimized (-78°C)? q1->q2 Yes end_node Purity Improved a1_no->end_node a2_no Lower the reaction temperature. Low temperatures favor the formation of the rigid chelate. q2->a2_no No q3 Is the reducing agent added slowly (reverse addition)? q2->q3 Yes a2_no->end_node a3_no Consider reverse addition: add the keto-ester to the reducing agent mixture to maintain chelation control. q3->a3_no No q4 Are the solvents anhydrous and appropriate? q3->q4 Yes a3_no->end_node a4_no Ensure anhydrous conditions. Use appropriate solvents like THF/Methanol mixtures that support chelation. q4->a4_no No q4->end_node Yes a4_no->end_node G Substrate Rosuvastatin β-Ketoester Intermediate Chelate Rigid Boron Chelate (Intermediate) Substrate->Chelate + Chelating Agent NoChelation Non-Chelation Pathway Substrate->NoChelation + NaBH4 alone ChelatingAgent Chelating Agent (e.g., Et2BOMe) ChelatingAgent->Chelate ReducingAgent Reducing Agent (e.g., NaBH4) SynDiol Desired (3R,5S) Diol (>99:1 syn:anti) ReducingAgent->SynDiol ReducingAgent->NoChelation Chelate->SynDiol + NaBH4 (Stereocontrolled Attack) AntiDiol Undesired (3R,5R) Diol NoChelation->AntiDiol Poor Selectivity

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Rosuvastatin and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the co-elution of (3R,5R)-Rosuvastatin with its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing peak co-elution between my Rosuvastatin peak and an unknown impurity. How can I resolve this?

A1: Co-elution in Rosuvastatin analysis is a common issue, often involving the anti-isomer or degradation products.[1] To resolve this, consider the following troubleshooting steps, which involve systematically adjusting your HPLC method parameters.

Q2: Which related substances are known to co-elute with Rosuvastatin?

A2: Several process impurities and degradation products can potentially co-elute with Rosuvastatin. The most frequently reported co-eluting species is the Rosuvastatin anti-isomer.[1] Other closely eluting impurities can include specific degradation products formed under stress conditions like acid hydrolysis or oxidation.[][3] The European Pharmacopoeia (EP) lists several potential impurities, including Impurity A, B, C, and D, which must be effectively separated.[4]

Q3: My current C18 column is not providing adequate separation. What other column chemistries can I try?

A3: While C18 columns are widely used, alternative stationary phases can offer different selectivity and resolve co-elution. Consider columns with different bonding chemistries or particle technologies. For instance, a UHPLC column with smaller particle sizes (e.g., 1.7 µm) can significantly enhance resolution and reduce run times.[4][5] Phenyl-hexyl or cyano-bonded phases can also provide alternative selectivity for aromatic compounds like Rosuvastatin and its impurities.

Q4: How does the mobile phase composition affect the separation of Rosuvastatin and its related substances?

A4: The mobile phase composition is a critical factor in achieving separation. Key parameters to optimize include:

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC and can improve the resolution of closely related compounds.

  • pH of the Aqueous Phase: Rosuvastatin has a pKa of 4.6, so controlling the pH of the mobile phase is crucial.[6] A pH around 3.0-4.0, often maintained with a phosphate (B84403) buffer or trifluoroacetic acid (TFA), ensures consistent ionization and retention.[1][7]

  • Ionic Strength: The concentration of the buffer can also influence peak shape and retention. A buffer concentration of 0.01 M to 0.05 M is a good starting point.[1][8]

Troubleshooting Workflow for Co-elution

This workflow provides a systematic approach to resolving co-elution issues during Rosuvastatin HPLC analysis.

Troubleshooting_Workflow start Start: Co-elution Observed check_method Review Current HPLC Method (Column, Mobile Phase, Gradient) start->check_method adjust_gradient Adjust Gradient Profile (Steeper/Shallower Gradient) check_method->adjust_gradient resolution_achieved Resolution Achieved? adjust_gradient->resolution_achieved change_organic Change Organic Modifier (Acetonitrile vs. Methanol) change_organic->resolution_achieved adjust_pH Optimize Mobile Phase pH (e.g., 3.0-4.0) adjust_pH->resolution_achieved change_column Try a Different Column (e.g., UHPLC, different chemistry) change_column->resolution_achieved optimize_temp Adjust Column Temperature optimize_temp->resolution_achieved resolution_achieved->change_organic No resolution_achieved->adjust_pH No resolution_achieved->change_column No resolution_achieved->optimize_temp No end End: Co-elution Resolved resolution_achieved->end Yes

A systematic workflow for troubleshooting co-elution issues in Rosuvastatin HPLC analysis.

Relationship of Rosuvastatin and Key Related Substances

The following diagram illustrates the relationship between Rosuvastatin and some of its common process-related impurities and degradation products.

Rosuvastatin_Impurities Rosuvastatin This compound (Active Pharmaceutical Ingredient) Impurity_A Impurity A (Related Compound A) Rosuvastatin->Impurity_A Process-Related Impurity_B Impurity B Rosuvastatin->Impurity_B Process-Related Impurity_C Impurity C (Degradation Product) Rosuvastatin->Impurity_C Degradation Impurity_D Impurity D (Degradation Product) Rosuvastatin->Impurity_D Degradation Lactone Lactone Impurity (Degradation Product) Rosuvastatin->Lactone Degradation

Relationship between Rosuvastatin and its common impurities.

Experimental Protocols

Below is a detailed experimental protocol for a validated UHPLC method that has been shown to effectively separate Rosuvastatin from its related substances.[4][5][9]

Recommended UHPLC Method for Rosuvastatin and Related Substances

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase:

    • Solvent A: 0.025% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: Methanol

  • Composition: Methanol and 0.025% TFA in a ratio of 45:55 (v/v)[9]

  • Flow Rate: 0.5 mL/min[9]

  • Column Temperature: 55 °C[9]

  • Detection Wavelength: 240 nm[9]

  • Injection Volume: 1-5 µL

  • Run Time: Approximately 15 minutes[4][5]

  • Diluent: Methanol-water 50:50 (v/v)[4]

Sample Preparation

  • Standard Solution: Prepare a stock solution of Rosuvastatin reference standard in the diluent. Further dilute to a working concentration (e.g., 0.02 mg/mL for impurity analysis).[4]

  • Sample Solution: Accurately weigh and transfer tablet powder equivalent to 100 mg of Rosuvastatin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes. Allow to cool to room temperature, dilute to volume with the diluent, and filter through a 0.2 µm nylon filter.[4]

  • Resolution Solution: Prepare a solution containing Rosuvastatin and known impurities (e.g., Impurity A, B, C, D) in the diluent to confirm the separation and peak identification.[4]

Data Presentation: Comparison of Chromatographic Conditions

The following table summarizes different HPLC and UHPLC conditions reported for the analysis of Rosuvastatin and its related substances, providing a comparative overview for method development and troubleshooting.

ParameterMethod 1 (UHPLC)[4][9]Method 2 (HPLC)[7]Method 3 (HPLC)[10]Method 4 (UPLC)[1]
Column Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)Kromasil 100-5 C18 (250 x 4.6 mm, 5 µm)Symmetry C18 (150 x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.025% TFA in WaterMethanol:Acetonitrile:0.05M KH2PO4 (10:30:60), pH 4.0Acetonitrile0.01M KH2PO4 buffer, pH 3.0
Mobile Phase B MethanolTetrahydrofuran:Acetonitrile:0.05M KH2PO4 (10:50:40), pH 4.00.05M KH2PO4 buffer, pH 4.0Methanol
Elution Mode Isocratic (45:55 B:A)GradientIsocratic (65:35 A:B)Isocratic (60:40 B:A)
Flow Rate 0.5 mL/min1.0 mL/min0.7 mL/minNot Specified
Detection Wavelength 240 nm242 nm216 nmNot Specified
Column Temperature 55 °CNot SpecifiedNot SpecifiedNot Specified
Key Separations Baseline separation of all EP impuritiesSeparation of Rosuvastatin and 4 related substancesEstimation of Rosuvastatin and one process-related impuritySeparation of Rosuvastatin, anti-isomer, and lactone impurity

References

Impact of mobile phase composition on the resolution of Rosuvastatin diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase composition on the chromatographic resolution of Rosuvastatin (B1679574) diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Rosuvastatin diastereomers?

Rosuvastatin has two chiral centers at the 3 and 5 positions of the heptenoic acid side chain, leading to the possibility of four diastereomers.[1][2] The therapeutic form is the (3R, 5S) diastereomer. The main challenge is achieving adequate separation (resolution) between the desired diastereomer and the other stereoisomers, such as the (3R, 5R), (3S, 5S), and the (3S, 5R) enantiomer, which requires a chiral stationary phase.

Q2: Which type of chromatography is typically used for Rosuvastatin diastereomer resolution?

Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods have been successfully developed.[3][4][5] Normal-phase chromatography on polysaccharide-based chiral stationary phases (e.g., Chiralpak series) is very common and effective.[4][6] Reversed-phase methods often utilize specialized chiral columns capable of operating with aqueous-organic mobile phases.[3][5]

Q3: How does the organic modifier concentration impact resolution in normal-phase HPLC?

In normal-phase methods, which typically use a non-polar primary solvent like n-heptane or n-hexane, the concentration of the polar organic modifier (often an alcohol like 2-propanol or ethanol) is critical.[4][6]

  • Increasing the modifier concentration generally decreases the retention time of the analytes.

  • Optimizing the modifier concentration is essential for achieving the best resolution. An insufficient amount may lead to very long retention times and broad peaks, while an excessive amount can cause a loss of selectivity and poor resolution. The effect of 2-propanol, for example, was specifically optimized to achieve the best separation in one study.[4]

Q4: What is the role of an acidic additive in the mobile phase?

An acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is frequently added to the mobile phase in small quantities (e.g., 0.1-0.2%).[3][4][6] Its primary role is to improve peak shape by suppressing the ionization of the carboxylic acid group on Rosuvastatin, which reduces peak tailing. It can also influence the chiral recognition mechanism on the stationary phase, thereby affecting selectivity and resolution.

Q5: Can the choice of organic solvent affect peak shape?

Yes. In reversed-phase methods, substituting methanol (B129727) with acetonitrile (B52724) has been shown to improve peak shape and lead to shorter retention times.[7] In normal-phase methods, the choice and ratio of solvents like dichloromethane (B109758) (DCM) and 2-propanol (IPA) can significantly affect resolution.[6] For instance, the DCM content in a mobile phase of n-hexane, DCM, and IPA was found to be a major factor affecting the resolution between the enantiomer and Rosuvastatin peaks.[6]

Troubleshooting Guide

Problem Potential Cause (Mobile Phase Related) Suggested Solution
Poor Resolution (Rs < 2.0) 1. Sub-optimal organic modifier concentration. 2. Incorrect choice of organic modifier or solvent ratio. 3. Inappropriate pH of the aqueous phase (in RP-HPLC).1. Systematically vary the percentage of the polar modifier (e.g., 2-propanol) in the mobile phase. For a normal-phase method with n-heptane and 2-propanol, try adjusting the 2-propanol concentration in small increments (e.g., ±2%).[4] 2. In a multi-component organic phase (e.g., n-hexane/DCM/IPA), adjust the ratio of the more polar solvents. The content of both DCM and IPA can have a significant impact on resolution.[6] 3. For reversed-phase methods, adjust the pH of the buffer. A pH range of 2.5 to 4.0 has been shown to be effective for separating enantiomers on an OD-RH chiral column.[3]
Peak Tailing or Broadening 1. Secondary ionic interactions between the analyte and stationary phase. 2. Sub-optimal diluent composition.1. Add or adjust the concentration of an acidic modifier like TFA (e.g., 0.1% - 0.2%) to the mobile phase to suppress analyte ionization.[4][6] 2. Ensure the sample diluent is compatible with the mobile phase. Using 100% methanol as a diluent has been observed to cause broad peaks in some normal-phase methods.[6] A diluent containing dichloromethane and methanol (e.g., 96:4 v/v) was found to be effective.[6]
Long Retention Times 1. Mobile phase has insufficient elution strength.1. In normal-phase, slightly increase the percentage of the polar organic modifier (e.g., 2-propanol, ethanol).[4] 2. In reversed-phase, increase the percentage of the organic component (e.g., acetonitrile, methanol). An increase in methanol from 70% to 80% was shown to decrease retention times.[8]
Inconsistent Retention Times 1. Mobile phase instability or degradation. 2. Column temperature fluctuations. 3. Hysteresis effects on the stationary phase.1. Prepare fresh mobile phase daily. Some mobile phase combinations have limited stability; for example, one validated method confirmed mobile phase stability for up to 48 hours.[4][6] 2. Use a column oven to maintain a constant temperature (e.g., 25°C).[3][4] Temperature can significantly influence retention and selectivity.[5] 3. Be aware that polysaccharide-based columns can exhibit hysteresis (memory effects) when switching between mobile phase types, which can affect retention times and enantioselectivity.[5] Ensure proper column equilibration.

Experimental Protocols & Data

Example Experimental Protocol (Normal-Phase HPLC)

This protocol is based on a validated method for resolving the enantiomer of Rosuvastatin.[4]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Stationary Phase: CHIRALPAK IB column (250 x 4.6mm, 5µm).[4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-heptane, 2-propanol, and trifluoroacetic acid in a volumetric ratio of 85:15:0.1 (v/v/v).[4] Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve an appropriate amount of Rosuvastatin Calcium in the mobile phase to achieve the desired concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 25°C[4]

    • Injection Volume: 10 µL[4]

    • Detection Wavelength: 242 nm[4]

  • Analysis: Inject the sample and monitor the chromatogram. The enantiomer should be well-resolved from the main Rosuvastatin peak with a resolution factor greater than 2.0.[4]

Table 1: Mobile Phase Compositions for Rosuvastatin Diastereomer Resolution
Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Temp. (°C)Resolution (Rs)Reference
CHIRALPAK IB (250 x 4.6mm, 5µm)n-heptane / 2-propanol / TFA (85:15:0.1)1.025> 2.0[4]
Chiralpak IB (250 x 4.6mm, 5µm)n-hexane / DCM / 2-propanol / TFA (82:10:8:0.2)1.025Not specified, but method validated for enantiomer quantification[6]
CHIRALPAK IC (4.6 x 250mm, 5µm)n-hexane / Isopropanol / TFA (750:250:1)1.025> 4.0[3]
OD-RH Chiral ColumnAcetonitrile / Phosphate Buffer (pH 2.5-4.0) (30-50 : 70-50)1.025Not specified, but method developed for isomer determination[3]
ACQUITY UPC² Trefoil CEL1 (2.5µm)Mixed alcohol co-solvent with a basic additiveNot specifiedNot specified> 2.0

TFA: Trifluoroacetic Acid, DCM: Dichloromethane

Visualizations

G Diagram 1: Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution (Rs < 2.0) check_modifier Is an organic modifier (e.g., IPA, EtOH) used? start->check_modifier adjust_modifier Adjust Modifier % (e.g., vary IPA from 10% to 20%) check_modifier->adjust_modifier Yes add_acid Add Acidic Modifier (e.g., 0.1% TFA) check_modifier->add_acid No, for NP check_acid Is an acidic additive (e.g., TFA) present? adjust_modifier->check_acid end End: Resolution Optimized (Rs >= 2.0) adjust_modifier->end Resolution OK check_acid->add_acid No adjust_acid Adjust Acid % (e.g., 0.1% to 0.2% TFA) check_acid->adjust_acid Yes add_acid->adjust_modifier change_solvent Consider changing solvent polarity (e.g., adjust DCM/IPA ratio) adjust_acid->change_solvent adjust_acid->end Resolution OK check_column Review Stationary Phase (e.g., Chiralpak IA vs IB vs IC) change_solvent->check_column change_solvent->end Resolution OK check_column->end Resolution OK

Caption: Diagram 1: Troubleshooting workflow for poor diastereomer resolution.

G Diagram 2: Impact of Mobile Phase Components on Chromatography mp Mobile Phase Composition modifier Organic Modifier (% IPA, % ACN) mp->modifier acid Acidic Additive (% TFA) mp->acid solvent Primary Solvent (Hexane vs Heptane) mp->solvent buffer Aqueous Buffer (pH, Concentration) mp->buffer resolution Resolution (Rs) modifier->resolution major impact retention Retention Time (tR) modifier->retention major impact acid->resolution impacts peak_shape Peak Shape acid->peak_shape major impact solvent->retention impacts buffer->resolution major impact (RP) buffer->peak_shape major impact (RP)

Caption: Diagram 2: Influence of mobile phase components on key parameters.

References

Addressing matrix effects in the LC-MS/MS analysis of (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (3R,5R)-Rosuvastatin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects and other analytical issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the analysis of Rosuvastatin (B1679574)?

A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] In the LC-MS/MS analysis of Rosuvastatin, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] Compounds with high mass, polarity, and basicity are potential sources of matrix effects.[1] For Rosuvastatin, phospholipids (B1166683) and other endogenous components from biological samples are common culprits.

Q2: I am observing poor peak shape and inconsistent retention times for Rosuvastatin. What could be the cause?

A: Several factors can contribute to poor chromatography:

  • Inappropriate Mobile Phase pH: Rosuvastatin is an acidic compound (pKa ≈ 4.6).[2] An improperly pH-controlled mobile phase can lead to peak tailing or splitting. It is common to use a mobile phase with a pH adjusted to around 3.0-3.5 with formic acid or ammonium (B1175870) acetate (B1210297) to ensure Rosuvastatin is in its non-ionized form, promoting better retention and peak shape on a C18 column.[3]

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance. Implementing a robust sample preparation method and using a guard column can help mitigate this.

  • Column Overloading: Injecting a sample with a high concentration of Rosuvastatin or matrix components can lead to peak fronting. Diluting the sample or using a column with a higher loading capacity can resolve this.

Q3: My assay is showing low recovery for Rosuvastatin. How can I improve it?

A: Low recovery is often related to the sample extraction procedure. Consider the following:

  • Optimize Extraction Method: Different extraction techniques yield varying recoveries. While simple protein precipitation with acetonitrile (B52724) is fast, it may result in lower recoveries and significant matrix effects.[3][4] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences and can improve recovery.[5] Supported Liquid Extraction (SLE) has also been shown to achieve high recovery for Rosuvastatin.[6]

  • Adjust pH during Extraction: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of Rosuvastatin. Ensure the pH is optimized for the chosen extraction method.

  • Internal Standard Selection: An appropriate internal standard (IS) that mimics the analyte's behavior during extraction is crucial. A stable isotope-labeled internal standard like Rosuvastatin-d6 is ideal for compensating for recovery losses.

Q4: I suspect significant matrix effects are affecting my results. How can I confirm and mitigate this?

A: To confirm matrix effects, a post-extraction addition experiment is recommended. This involves comparing the analyte's response in a blank extracted matrix spiked after extraction with the response in a neat solution at the same concentration.[5][7]

Here are some strategies to mitigate matrix effects:

  • Improve Sample Preparation: As mentioned, switching from protein precipitation to a more rigorous method like SPE or LLE can significantly reduce matrix components.[8][5]

  • Chromatographic Separation: Optimize the chromatographic method to separate Rosuvastatin from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard (e.g., Rosuvastatin-d6) is the most effective way to compensate for matrix effects, as it is affected similarly to the analyte.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1]

Q5: I am observing two peaks for Rosuvastatin in my chromatogram. What is the likely cause?

A: The appearance of two peaks for a single analyte can be due to several reasons:

  • Isomers or Conformational Isomers: It's possible to have different conformations of the same molecule, which may have different retention times. This could be influenced by the solvent conditions or pH.[9]

  • Carryover: If peaks are observed in blank plasma injections, it could indicate carryover from previous high-concentration samples. Implementing a thorough needle wash protocol with a strong solvent for Rosuvastatin can help reduce this.[9]

  • Metabolites or Impurities: A closely related impurity or metabolite, such as N-desmethyl Rosuvastatin, might be present and could potentially have the same mass transition.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid but may be more susceptible to matrix effects.

  • To 100 µL of plasma sample, add 50 µL of internal standard working solution (e.g., Rosuvastatin-d6 in methanol).

  • Add 300 µL of acetonitrile to precipitate the proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to protein precipitation.

  • Condition an SPE cartridge (e.g., Thermo Scientific SOLA) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[5]

  • Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.[5]

  • Wash the cartridge with 500 µL of 0.1% (v/v) formic acid, followed by 500 µL of 10% (v/v) methanol.[5]

  • Elute Rosuvastatin with 2 x 200 µL of 90% (v/v) methanol.[5]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Rosuvastatin Analysis

ParameterProtein PrecipitationSolid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Principle Protein removal by denaturation with an organic solvent.Analyte is retained on a solid sorbent while interferences are washed away.Analyte partitions from an aqueous sample into an organic solvent immobilized on a solid support.Analyte partitions between two immiscible liquid phases.
Typical Recovery >95%[4]99.3%[5]96%[6]Not explicitly stated, but generally good.
Matrix Effect Can be significant.Generally low.[5]Absolute matrix effect of 12.7%.[6]Can be present, but often lower than PP.
Throughput HighModerateHighModerate
Solvent Usage LowModerateLowHigh
Cost LowHighModerateLow

Table 2: Typical LC-MS/MS Parameters for Rosuvastatin Analysis

ParameterTypical Value/ConditionReference
LC Column C18 (e.g., 50 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Acetate[3]
Mobile Phase B Acetonitrile or Methanol[3][10]
Flow Rate 0.4 - 0.8 mL/min[3]
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transition Rosuvastatin: m/z 482.2 → 258.1[8][11]
Internal Standard Rosuvastatin-d6, Atorvastatin, Fluconazole, Carbamazepine[8][4][5][12]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Output Output Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PP, SPE, or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Results Concentration Results Data_Processing->Results Troubleshooting_Matrix_Effects Start Inaccurate/Imprecise Results (Suspected Matrix Effects) Confirm Confirm Matrix Effects? (Post-Extraction Addition) Start->Confirm Mitigation Mitigation Strategies Confirm->Mitigation Yes Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) Mitigation->Optimize_SP Optimize_Chroma Optimize Chromatography Mitigation->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled IS Mitigation->Use_SIL_IS Dilute_Sample Dilute Sample Mitigation->Dilute_Sample Revalidate Re-validate Method Optimize_SP->Revalidate Optimize_Chroma->Revalidate Use_SIL_IS->Revalidate Dilute_Sample->Revalidate

References

Technical Support Center: Crystallization and Purification of (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of (3R,5R)-Rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the crystallization of Rosuvastatin (B1679574) Calcium?

A1: The primary challenges in the crystallization of Rosuvastatin Calcium revolve around its polymorphic nature, low aqueous solubility, and the tendency of its amorphous form to be unstable. Rosuvastatin Calcium can exist in several crystalline forms (A, B, B-1, C) and an amorphous form, each possessing different physical and chemical properties, such as solubility and stability.[1] The amorphous form, while offering the benefits of higher bioavailability and lower production costs, is less stable both physically and chemically and can be hygroscopic.[1][2] Furthermore, as a Biopharmaceutical Classification System (BCS) Class II drug, Rosuvastatin has low solubility, which complicates the crystallization process.[1]

Q2: Why is it critical to control the (3R,5R) diastereomer, and what are the acceptable limits?

A2: The desired therapeutic agent is the (3R,5S) enantiomer of Rosuvastatin. The presence of other diastereomers, particularly the (3R,5R) isomer, is considered an impurity that can potentially reduce the biological activity of the drug. Therefore, it is crucial to control its levels to ensure the safety and efficacy of the final product. Regulatory bodies like the European Pharmacopoeia (EP) have established strict limits for this and other impurities. For instance, the EP monograph specifies a maximum limit of 0.5% for impurity B, which is the (3R,5R) diastereomer.

Q3: What is "oiling out" and how can it be prevented during the crystallization of Rosuvastatin?

A3: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystalline material during the cooling or anti-solvent addition phase of crystallization.[3][4] This is problematic because the oil phase can trap impurities, and solidified oils rarely form pure crystals.[3] Oiling out can occur if the melting point of the solid is lower than the temperature of the solution, which can be exacerbated by the presence of impurities that depress the melting point.[3] To prevent oiling out, consider the following strategies:

  • Control Supersaturation: Avoid rapid cooling or fast addition of anti-solvent, as high supersaturation can promote oiling out.[5]

  • Solvent System Modification: If oiling out persists, adding more of the "soluble solvent" or switching to a different solvent system may be necessary.[3][5]

  • Seeding: Introducing seed crystals of the desired polymorphic form can encourage direct crystallization and bypass the formation of an oil phase.[5]

  • Temperature Control: Ensure that the crystallization process occurs at a temperature below the melting point of the compound in the chosen solvent system.[5]

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Troubleshooting Steps
No Crystal Formation - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Increase Supersaturation: Evaporate some of the solvent to increase the concentration of Rosuvastatin.- Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface. Add seed crystals of the desired polymorphic form.
Formation of Amorphous Solid Instead of Crystalline Form - Rapid precipitation due to high supersaturation.- Presence of impurities that inhibit crystal growth.- Slow Down Crystallization: Reduce the cooling rate or the rate of anti-solvent addition.- Purify the Material: Ensure the starting material is of sufficient purity. Consider a pre-purification step if necessary.
Low Yield - Incomplete precipitation.- Loss of product during filtration or washing.- Optimize Solvent/Anti-solvent Ratio: Ensure the final solvent composition sufficiently minimizes the solubility of Rosuvastatin Calcium.- Cooling: Cool the crystallization mixture to a lower temperature to maximize precipitation.- Washing: Use a minimal amount of a cold, appropriate solvent to wash the crystals to avoid redissolving the product.
Purification Issues
Problem Potential Cause Troubleshooting Steps
High Levels of (3R,5R) Diastereomer - Inefficient separation during crystallization.- Non-stereoselective reduction step in the synthesis.- Recrystallization: Perform one or more recrystallizations from a suitable solvent system. A mixture of tetrahydrofuran (B95107) and methanol (B129727) is a preferred solvent for the diol ester intermediate.[6] - Chromatographic Purification: For high-value material or difficult separations, column chromatography may be necessary.
Presence of Process-Related Impurities - Incomplete reactions or side reactions during synthesis.- Optimize Reaction Conditions: Review and optimize the synthetic steps to minimize the formation of by-products.- Washing/Extraction: Implement aqueous washes or liquid-liquid extractions at appropriate stages of the synthesis to remove water-soluble or organic-soluble impurities.
Residual Solvents - Inadequate drying.- Drying: Dry the final product under vacuum at an appropriate temperature for a sufficient duration. Ensure the drying temperature is not too high to cause degradation.

Data Presentation

Solubility of Rosuvastatin Calcium
SolventTemperature (°C)Solubility (mg/mL)Form
WaterAmbientSlightly SolubleCrystalline
MethanolAmbientSolubleCrystalline
AcetonitrileAmbientFreely SolubleCrystalline
Ethanol (99.5%)AmbientSlightly SolubleCrystalline
DMSOAmbient~20Crystalline
Dimethyl Formamide (DMF)Ambient~20Crystalline
Water37pH-dependentAmorphous & Crystalline
Propylene Glycol45HighCrystalline

Note: "Freely soluble," "soluble," and "slightly soluble" are qualitative terms from pharmacopeial descriptions.[7] Quantitative data is provided where available.

Common Impurities of Rosuvastatin (European Pharmacopoeia)
ImpurityCommon Name / TypeEP Limit (%)
Impurity AProcess-related≤ 0.2
Impurity B(3R,5R)-Diastereomer≤ 0.5
Impurity CProcess-related≤ 0.6
Impurity GProcess-related≤ 0.1
Unspecified Impurities-≤ 0.10 each
Total Impurities-≤ 1.2

Experimental Protocols

Protocol 1: Preparation of Amorphous Rosuvastatin Calcium

This protocol describes the preparation of amorphous Rosuvastatin Calcium from a crystalline form using a solvent-precipitation method.

Materials:

  • Crystalline Rosuvastatin Calcium

  • Tetrahydrofuran (THF), HPLC grade

  • Cyclohexane (B81311), HPLC grade

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolve crystalline Rosuvastatin Calcium (e.g., 5.0 g) in tetrahydrofuran (25.0 mL) at ambient temperature (25-30 °C) with stirring until a clear solution is obtained.

  • Filter the solution through a celite bed to remove any particulate matter. Wash the celite bed with a small amount of THF (e.g., 2.0 mL).

  • Combine the filtrate and the washings.

  • In a separate flask, place cyclohexane (120 mL).

  • Slowly pour the Rosuvastatin/THF solution into the cyclohexane over approximately 30 minutes with vigorous stirring. A white precipitate will form.

  • Continue stirring the resulting suspension at 25-30 °C for an additional 2 hours to ensure complete precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Dry the collected solid at 45 °C under vacuum to yield amorphous Rosuvastatin Calcium as a white product.

Protocol 2: UHPLC Method for Impurity Profiling

This protocol outlines a typical Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of Rosuvastatin and its related substances, including the (3R,5R) diastereomer.

Chromatographic Conditions:

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (methanol).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 55 °C

  • Detector: UV at 240 nm

  • Injection Volume: 1 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Rosuvastatin Calcium reference standard in the mobile phase. Further dilute to a suitable concentration for analysis.

  • Sample Solution: Accurately weigh and dissolve the Rosuvastatin Calcium sample in the mobile phase to achieve a known concentration.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibrate the UHPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify and quantify the impurities based on their retention times relative to the main Rosuvastatin peak and by comparing their peak areas to that of the reference standard.

Visualizations

Crystallization_Workflow General Crystallization Workflow for Rosuvastatin Calcium cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Rosuvastatin Calcium dissolve Dissolve in a suitable solvent (e.g., THF, Acetonitrile/Water) start->dissolve cool_antisolvent Induce Crystallization (Cooling or Anti-solvent Addition) dissolve->cool_antisolvent filter Filter the Slurry cool_antisolvent->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end_product Pure this compound Calcium dry->end_product

Caption: General Crystallization Workflow.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' During Crystallization cluster_causes Potential Causes cluster_solutions Solutions start Observation: Liquid Droplets (Oil) Form Instead of Crystals cause1 High Supersaturation start->cause1 cause2 Melting Point of Solid < Solution Temperature start->cause2 cause3 Presence of Impurities start->cause3 solution2 Slow down the cooling rate cause1->solution2 solution3 Use Seed Crystals cause1->solution3 solution1 Re-heat and add more solvent cause2->solution1 solution4 Change Solvent System cause2->solution4 cause3->solution4 Impurity_Control_Logic Impurity Control Logic cluster_analysis Analysis cluster_purification Purification start Crude Rosuvastatin analyze Analyze Impurity Profile (HPLC/UHPLC) start->analyze decision Impurity Levels Acceptable? analyze->decision recrystallize Recrystallization decision->recrystallize No end_product Purified Rosuvastatin decision->end_product Yes recrystallize->analyze Re-analyze chromatography Column Chromatography recrystallize->chromatography If still impure chromatography->analyze Re-analyze

References

Method transfer challenges for the analysis of (3R,5R)-Rosuvastatin between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (3R,5R)-Rosuvastatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method transfer between different laboratories. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure smooth and successful method implementation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the transfer and execution of Rosuvastatin (B1679574) analysis.

Issue 1: Shifting Retention Times of Rosuvastatin Peak

  • Question: We are observing significant shifts in the retention time for Rosuvastatin when transferring our HPLC method to a collaborating laboratory. What are the potential causes and how can we troubleshoot this?

  • Answer: Retention time variability is a common challenge in method transfer. Several factors can contribute to this issue. Here’s a systematic approach to identify and resolve the problem:

    • Mobile Phase Preparation and pH:

      • Potential Cause: Discrepancies in mobile phase preparation, especially the pH adjustment, can significantly impact the retention of Rosuvastatin, which is an acidic compound (pKa ≈ 4.6).[1] In reversed-phase HPLC, a lower pH will keep Rosuvastatin in its non-ionized form, leading to longer retention times.

      • Troubleshooting Steps:

        • Ensure both laboratories use the same procedure for preparing the mobile phase, including the source and grade of solvents and reagents.

        • Calibrate pH meters in both labs using the same standard buffers.

        • Specify a clear and precise method for pH adjustment (e.g., "adjust pH to 3.5 with orthophosphoric acid").[2]

        • Consider having one laboratory prepare and distribute a large batch of the mobile phase to the other for initial comparison runs.

    • Column Chemistry and Equilibration:

      • Potential Cause: Even with columns of the same type (e.g., C8 or C18), there can be batch-to-batch variability in the stationary phase chemistry from the same or different manufacturers.[3] Inadequate column equilibration can also lead to inconsistent retention.

      • Troubleshooting Steps:

        • Use columns from the same manufacturing batch for initial method transfer studies if possible.

        • If using different columns, ensure they have comparable specifications (particle size, pore size, carbon load).

        • Implement a standardized and sufficiently long column equilibration protocol (e.g., flush with mobile phase for at least 30-60 minutes or until a stable baseline is achieved).

    • System Dwell Volume:

      • Potential Cause: Differences in the HPLC systems' dwell volume (the volume from the point of solvent mixing to the column inlet) can cause shifts in retention times, particularly in gradient methods.[4]

      • Troubleshooting Steps:

        • Determine the dwell volume of each HPLC system.

        • Adjust the gradient profile in the receiving laboratory's instrument method to compensate for the difference in dwell volume.

    • Column Temperature:

      • Potential Cause: Fluctuations in column temperature can affect retention times.[5]

      • Troubleshooting Steps:

        • Use a column oven in both laboratories and ensure they are set to the same temperature and are properly calibrated.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: Our Rosuvastatin peak is showing significant tailing after transferring the method. What could be the cause?

  • Answer: Peak tailing can compromise the accuracy and precision of quantification. Here are the common causes and solutions:

    • Secondary Interactions with Silica (B1680970):

      • Potential Cause: Residual silanol (B1196071) groups on the silica backbone of the stationary phase can interact with the polar functional groups of Rosuvastatin, leading to peak tailing. This can be more pronounced with older or lower-quality columns.

      • Troubleshooting Steps:

        • Ensure the mobile phase pH is sufficiently low (e.g., around 3.0-3.5) to suppress the ionization of silanol groups.[1]

        • Use a high-purity, end-capped column.

        • Consider using a column with a different stationary phase chemistry (e.g., a C8 instead of a C18, or one with a different end-capping technology).[6]

    • Column Overload:

      • Potential Cause: Injecting too much sample can lead to peak fronting or tailing.

      • Troubleshooting Steps:

        • Reduce the injection volume or the concentration of the sample.

    • Contamination:

      • Potential Cause: Contamination at the head of the column or in the mobile phase can cause poor peak shape.

      • Troubleshooting Steps:

        • Use a guard column to protect the analytical column.

        • Filter all samples and mobile phases through a 0.45 µm filter.[7]

        • Flush the column with a strong solvent to remove any adsorbed contaminants.

Issue 3: Inconsistent Quantification Results Between Laboratories

  • Question: We are getting different assay values for the same batch of Rosuvastatin tablets in two different labs. How can we harmonize our results?

  • Answer: Discrepancies in quantitative results are a critical issue in method transfer. A systematic investigation is required:

    • Standard and Sample Preparation:

      • Potential Cause: Variations in weighing, dilution, sonication time, and filtration can introduce errors.[3][8] Rosuvastatin is sparingly soluble in water, so the choice of diluent is important.[2][9]

      • Troubleshooting Steps:

        • Use a detailed, harmonized protocol for the preparation of standard and sample solutions. Specify the diluent (e.g., a mixture of acetonitrile (B52724) and water) and sonication time to ensure complete dissolution.[2][3]

        • Use calibrated analytical balances and volumetric glassware in both laboratories.

        • Consider having one lab prepare and distribute a set of standards and samples to the other for a head-to-head comparison.

    • Detector Response:

      • Potential Cause: Differences in detector settings, such as the detection wavelength and the flow cell path length, can affect sensitivity and, consequently, the calculated concentration.[4]

      • Troubleshooting Steps:

        • Ensure both detectors are set to the same wavelength (e.g., 242 nm is commonly used for Rosuvastatin).[2][3]

        • Verify that the flow cells in both detectors have the same path length.[4]

        • Perform a detector calibration to ensure a linear response across the expected concentration range.

    • Integration Parameters:

      • Potential Cause: Different integration parameters in the chromatography data system (CDS) can lead to variations in peak area calculation, especially for peaks with poor shape.

      • Troubleshooting Steps:

        • Establish and document a clear set of integration parameters (e.g., peak width, threshold, and baseline settings) to be used in both laboratories.

        • Provide training to analysts in both labs on the correct integration of the Rosuvastatin peak.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for Rosuvastatin analysis?

A1: The most prevalent method is reversed-phase HPLC (RP-HPLC) with UV detection.[1] Commonly used stationary phases are C8 and C18 columns.[3][6] The mobile phase typically consists of a mixture of acetonitrile and an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) with the pH adjusted to around 3.0-4.0.[1][2] Detection is usually performed at approximately 242 nm.[2][3]

Q2: Are there any specific challenges related to the analysis of this compound enantiomer?

A2: Yes, ensuring the stereochemical purity of Rosuvastatin requires a stereoselective (chiral) method. Standard RP-HPLC methods will not separate the (3R,5R) enantiomer from its stereoisomers. For this purpose, a chiral stationary phase is necessary. A published method utilizes a Chiralpak IB column with a mobile phase of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[10]

Q3: What are the critical parameters to define in a method transfer protocol for Rosuvastatin analysis?

A3: A comprehensive method transfer protocol should include:

  • Chromatographic Conditions: Column details (manufacturer, type, dimensions, particle size, batch number), mobile phase composition and preparation, flow rate, column temperature, injection volume, and detector settings.[2][6]

  • System Suitability Tests (SST): Acceptance criteria for parameters like theoretical plates, tailing factor, and %RSD of replicate injections of the standard.[8]

  • Standard and Sample Preparation Procedures: Detailed, step-by-step instructions.[3]

  • Data Processing and Reporting: Integration parameters and calculation formulas.

  • Acceptance Criteria for Method Transfer: Pre-defined limits for the agreement of results between the originating and receiving laboratories.

Q4: For LC-MS/MS analysis of Rosuvastatin in biological matrices, what are the common issues?

A4: In LC-MS/MS bioanalysis, challenges can include:

  • Matrix Effects: Lipids and other components in plasma can suppress or enhance the ionization of Rosuvastatin, leading to inaccurate quantification.[11][12]

  • Metabolite Instability: The rosuvastatin lactone metabolite can hydrolyze back to rosuvastatin under certain conditions, leading to an overestimation of the parent drug concentration.[13] Acidification of samples is often recommended to stabilize the lactone.[13]

  • Carryover: Rosuvastatin can adsorb to surfaces in the LC system, causing carryover in subsequent injections.[14] An effective needle wash protocol is crucial.[14]

Quantitative Data Summary

The following tables summarize typical validation and system suitability parameters for Rosuvastatin analysis by HPLC, which can serve as a benchmark during method transfer.

Table 1: Typical HPLC Method Parameters for Rosuvastatin Analysis

ParameterTypical Value/RangeReference
Column C8 or C18, 150-250 mm length, 4.6 mm ID, 5 µm particle size[2][6]
Mobile Phase Acetonitrile : Acidic Buffer (pH 3.0-4.0)[1][2]
Flow Rate 1.0 - 1.5 mL/min[2][6]
Detection Wavelength 242 nm[2][3]
Injection Volume 10 - 20 µL[2][6]
Column Temperature Ambient or controlled at 25-40 °C[2][9]

Table 2: Representative Performance Characteristics from Validated Methods

ParameterReported Value/RangeReference
Linearity Range 0.5 - 100 µg/mL[3][9]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98.0% - 102.0%[2][6]
Precision (%RSD) < 2.0%[6][9]
Limit of Detection (LOD) 0.1 - 0.7 µg/mL[9][15]
Limit of Quantitation (LOQ) 0.5 - 1.6 µg/mL[9][15]

Experimental Protocols

Protocol 1: Assay of this compound in Tablets by RP-HPLC

This protocol is a representative example based on published methods.[2][3]

1. Chromatographic Conditions:

  • Column: YMC Pack C8 (150 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Acetonitrile and water (pH adjusted to 3.5 with orthophosphoric acid) in a 40:60 (v/v) ratio.[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection: UV at 242 nm.[3]

  • Injection Volume: 20 µL.[2]

2. Preparation of Solutions:

  • Diluent: Acetonitrile and water (50:50, v/v).[3]

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent.[3]

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[3]

  • Sample Preparation (for 10 mg tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet (average weight) into a 200 mL volumetric flask.

    • Add about 150 mL of diluent and sonicate for 15 minutes with intermittent shaking.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[3]

3. System Suitability:

  • Inject the Standard Working Solution five times.

  • The %RSD for the peak area should be not more than 2.0%.

  • The tailing factor for the Rosuvastatin peak should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

4. Procedure:

  • Inject the blank (diluent), Standard Working Solution, and Sample Preparation into the chromatograph.

  • Record the chromatograms and measure the peak areas for Rosuvastatin.

  • Calculate the amount of Rosuvastatin in the sample.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to Rosuvastatin analysis method transfer.

MethodTransferWorkflow cluster_originating_lab Originating Lab cluster_receiving_lab Receiving Lab A Method Development & Validation B Method Transfer Protocol Generation A->B D Method Implementation & Familiarization B->D Transfer Protocol E Execute Transfer Protocol (Comparative Testing) D->E F Method Validation/ Verification E->F C Joint Review of Results E->C G Method Accepted C->G Criteria Met H Troubleshooting Required C->H Criteria Not Met H->E Re-execute/Adjust

Caption: A logical workflow for analytical method transfer between laboratories.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Inconsistent Results (e.g., Retention Time Shift) C1 Mobile Phase (pH, Composition) Start->C1 C2 HPLC Column (Age, Chemistry, Temp) Start->C2 C3 HPLC System (Dwell Volume, Pump) Start->C3 C4 Sample Prep (Dilution, Dissolution) Start->C4 S1 Standardize MP Prep Verify pH C1->S1 S2 Use Same Column Batch Ensure Equilibration C2->S2 S3 Measure Dwell Volume Adjust Gradient C3->S3 S4 Harmonize SOPs Use Same Diluent C4->S4

Caption: A troubleshooting decision tree for inconsistent HPLC results.

References

Improving the yield and purity of synthesized (3R,5R)-Rosuvastatin reference material

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Stereochemistry: While the topic requests information on the (3R,5R)-isomer of Rosuvastatin (B1679574), it is crucial to clarify that the pharmacologically active and commercially available form of Rosuvastatin is the (3R,5S)-isomer.[1] The (3R,5R)-isomer is considered a diastereomeric impurity. This guide will therefore focus on methods to maximize the yield and purity of the desired (3R,5S)-Rosuvastatin, which inherently involves minimizing the formation of the (3R,5R) and other isomers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (3R,5S)-Rosuvastatin reference material.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (3R,5S)-Rosuvastatin, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the overall yield of my Rosuvastatin synthesis consistently low?

Potential Causes and Solutions:

  • Suboptimal Wittig/Horner-Wadsworth-Emmons (HWE) Reaction Conditions: The Wittig or HWE reaction is a critical step in forming the heptenoate side chain. The choice of base, solvent, and temperature can significantly impact the yield.[2][3]

    • Solution: Experiment with different bases such as potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] Solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile (B52724) can be used.[2][4] Optimizing the reaction temperature, often in the range of 70-75°C for traditional heating or at room temperature for mechanochemical methods, can also improve yields.[2][5]

  • Poor Quality of Intermediates: The purity of the pyrimidine (B1678525) aldehyde and the phosphonium (B103445) ylide or phosphonate (B1237965) ester is crucial for a high-yielding reaction.[6]

    • Solution: Purify the intermediates before the coupling reaction. Crystallization is a common method for purifying solid intermediates.[7][8] Ensure that the starting materials are thoroughly dried, as moisture can interfere with the reaction.

  • Side Reactions and Impurity Formation: The formation of by-products can consume starting materials and reduce the yield of the desired product.[9]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to minimize the formation of side products by stopping the reaction at the optimal time.[7]

Question 2: My final product has a high level of the (3R,5R)-diastereomer. How can I improve the stereoselectivity of the synthesis?

Potential Causes and Solutions:

  • Inefficient Diastereoselective Reduction: The reduction of the C5-keto group to a hydroxyl group is a key stereochemistry-determining step. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

    • Solution: Employ a stereoselective reduction method. The Narasaka-Prasad reduction, which often uses a chelating agent like diethylmethoxyborane (B30974) (Et₂BOMe) followed by sodium borohydride (B1222165) (NaBH₄), is known to favor the formation of the desired syn-1,3-diol, leading to the (3R,5S) configuration.[10] An asymmetric synthesis approach starting from an α,β-unsaturated aldehyde precursor has been reported to yield a >99:1 syn:anti ratio.[2]

  • Isomerization During Synthesis or Work-up: Certain reaction conditions or purification steps might lead to the isomerization of the desired product.

    • Solution: Maintain mild reaction conditions, especially during hydrolysis and salt formation steps. Avoid strongly acidic or basic conditions for prolonged periods.

Question 3: I am observing a significant amount of the Z-isomer (cis-isomer) impurity in my product after the Wittig reaction. What can be done to improve the E/Z selectivity?

Potential Causes and Solutions:

  • Non-stabilized Ylide: The type of ylide used in the Wittig reaction influences the stereochemical outcome. Non-stabilized ylides tend to give more of the Z-isomer.

    • Solution: The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction, which uses a phosphonate carbanion, generally provides excellent E-selectivity.

  • Reaction Conditions: The solvent and the presence of salts can influence the E/Z ratio.

    • Solution: The presence of lithium or sodium salts can favor the formation of the E-olefin.[3] The choice of solvent can also play a role; aprotic solvents are commonly used.

Question 4: How can I effectively purify the final (3R,5S)-Rosuvastatin calcium to remove process-related impurities and diastereomers?

Potential Causes and Solutions:

  • Ineffective Crystallization: The choice of solvent system is critical for successful purification by crystallization.

    • Solution: A mixed solvent system is often effective. For instance, a mixture of ethanol (B145695), ethyl acetate (B1210297), and n-heptane has been used to crystallize Rosuvastatin ethyl ester.[11] For a key intermediate, a mixed solution of absolute ethanol and n-hexane has been shown to be effective in removing the cis-isomer.[7] Step-wise addition of different solvents (e.g., an ester, an alkane, and an ether) can also be employed for pulping and crystallization.[6]

  • Co-precipitation of Impurities: Impurities with similar solubility profiles to the desired product may co-precipitate.

    • Solution: Perform multiple recrystallizations. Converting the crude Rosuvastatin ester to a water-soluble salt (e.g., sodium salt) allows for the removal of water-insoluble impurities through extraction before re-esterification and crystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized Rosuvastatin?

A1: Impurities in Rosuvastatin can be categorized as process-related impurities and degradation products. Common process-related impurities include diastereomers (such as the (3R,5R)-isomer), the Z-isomer from the Wittig reaction, and unreacted starting materials or intermediates. Degradation products can form under stress conditions like exposure to acid, heat, or light.

Q2: What analytical techniques are recommended for determining the purity and enantiomeric excess of (3R,5S)-Rosuvastatin?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique. For determining the enantiomeric excess and separating diastereomers, a chiral stationary phase is necessary. Chiralpak columns, such as Chiralpak IB, are frequently used.[13] The mobile phase often consists of a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[13]

Q3: Is it possible to purify Rosuvastatin intermediates to improve the final product's quality?

A3: Yes, purifying intermediates is a highly recommended practice to improve the yield and purity of the final product.[6] Crystallization is a common and effective method for purifying solid intermediates. For example, a key intermediate can be purified using a mixed solvent of an alcohol and an ether after initial workup.[8]

Q4: What is the role of the calcium salt in the final product?

A4: Rosuvastatin is typically isolated and formulated as its calcium salt. The calcium salt is a stable, crystalline solid that is suitable for pharmaceutical dosage forms.[14]

Data Presentation

Table 1: Comparison of Purity and Diastereomer Content After Purification of a Key Rosuvastatin Intermediate

Purification MethodFinal Yield (%)HPLC Purity (%)Diastereomer Content (%)
Acetonitrile Recrystallization9599.50.50
Water Recrystallization6099.70.30
Ethanol/Water/Ether SystemNot Specified>99<0.1

Source: Adapted from data presented in patent CN109651259B.[8]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Rosuvastatin Keto-Ester

This protocol describes a general procedure for the stereoselective reduction of the C5-keto group to yield the desired (3R,5S)-dihydroxy side chain.

  • Preparation: Dissolve the Rosuvastatin keto-ester intermediate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at room temperature under an inert atmosphere (e.g., nitrogen).

  • Chelating Agent Addition: Cool the solution to a low temperature (e.g., -78°C) and slowly add a solution of diethylmethoxyborane (Et₂BOMe) in THF. Stir the mixture for 30-60 minutes to allow for chelation.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, maintaining the low temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of acetic acid or another suitable quenching agent.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol ester.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield the pure (3R,5S)-Rosuvastatin ester.

Protocol 2: Purification of (3R,5S)-Rosuvastatin by Crystallization

This protocol outlines a general procedure for the purification of the final product by recrystallization.

  • Solvent Selection: Choose a solvent or a solvent system in which Rosuvastatin has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include esters (e.g., ethyl acetate), alcohols (e.g., ethanol), and alkanes (e.g., n-heptane). A mixed solvent system is often most effective.[11]

  • Dissolution: Dissolve the crude Rosuvastatin in the minimum amount of the chosen hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pyrimidine Aldehyde Pyrimidine Aldehyde Wittig Reaction Wittig Reaction Pyrimidine Aldehyde->Wittig Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig Reaction Keto-Ester Intermediate Keto-Ester Intermediate Wittig Reaction->Keto-Ester Intermediate Diastereoselective Reduction Diastereoselective Reduction Keto-Ester Intermediate->Diastereoselective Reduction Diol-Ester Intermediate Diol-Ester Intermediate Diastereoselective Reduction->Diol-Ester Intermediate Hydrolysis Hydrolysis Diol-Ester Intermediate->Hydrolysis Rosuvastatin Salt Rosuvastatin Salt Hydrolysis->Rosuvastatin Salt

Caption: A simplified workflow of the key steps in the synthesis of (3R,5S)-Rosuvastatin.

Purification_Workflow Crude Rosuvastatin Crude Rosuvastatin Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Rosuvastatin->Dissolution in Hot Solvent Slow Cooling Slow Cooling Dissolution in Hot Solvent->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Filtration and Washing Filtration and Washing Crystal Formation->Filtration and Washing Pure (3R,5S)-Rosuvastatin Pure (3R,5S)-Rosuvastatin Filtration and Washing->Pure (3R,5S)-Rosuvastatin

Caption: The general workflow for the purification of (3R,5S)-Rosuvastatin via crystallization.

Troubleshooting_Logic Problem Problem Low Yield Low Yield Problem->Low Yield High Diastereomer Content High Diastereomer Content Problem->High Diastereomer Content High Z-Isomer Content High Z-Isomer Content Problem->High Z-Isomer Content Optimize Wittig/HWE Optimize Wittig/HWE Low Yield->Optimize Wittig/HWE Purify Intermediates Purify Intermediates Low Yield->Purify Intermediates Use Stereoselective Reduction Use Stereoselective Reduction High Diastereomer Content->Use Stereoselective Reduction Use HWE Reaction Use HWE Reaction High Z-Isomer Content->Use HWE Reaction

Caption: A logical diagram illustrating common problems and their primary solutions in Rosuvastatin synthesis.

References

Degradation product identification for (3R,5R)-Rosuvastatin under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of (3R,5R)-Rosuvastatin under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of Rosuvastatin (B1679574) under forced degradation conditions?

A1: Under various stress conditions, Rosuvastatin primarily degrades into several products. The most commonly reported degradation products include Rosuvastatin lactone, which is a major degradant under acidic and photolytic conditions.[1] Other significant degradation products that have been identified include a 5-oxo isomer, an anti-isomer, and Rosuvastatin-N-oxide, which is a major product of oxidative stress.[2][3]

Q2: Under which stress conditions is Rosuvastatin most labile?

A2: Rosuvastatin is particularly susceptible to degradation under acidic hydrolysis and photolytic conditions.[2][4][5][6] It shows moderate degradation under oxidative and thermal stress. The drug is relatively stable under neutral and basic hydrolytic conditions.[4][5][6]

Q3: What analytical techniques are most suitable for identifying Rosuvastatin degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are the primary techniques for separating and quantifying Rosuvastatin and its degradation products. For structural elucidation and confirmation of the identity of the degradation products, mass spectrometry (MS), particularly LC-MS, LC-MS/MS, and high-resolution mass spectrometry (HRMS), is indispensable.

Q4: How can I quantify the degradation products?

A4: Quantification of degradation products is typically achieved using a stability-indicating HPLC or UPLC method with UV detection. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The percentage of each degradation product can be calculated based on the peak area relative to the initial peak area of the parent drug or by using a relative response factor if the pure impurity standard is not available.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC/UPLC

Symptoms:

  • Co-eluting peaks.

  • Broad peak shapes for the parent drug or degradation products.

  • Inconsistent retention times.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate mobile phase composition. Optimize the mobile phase. A common mobile phase for Rosuvastatin and its degradation products is a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) in a gradient or isocratic elution. Adjust the ratio of the organic solvent to the aqueous buffer to improve separation.
Incorrect pH of the mobile phase. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Rosuvastatin. Experiment with a pH range around the pKa of Rosuvastatin and its degradation products.
Suboptimal column chemistry. Ensure the use of a suitable stationary phase. A C18 column is commonly used and effective. If co-elution persists, consider trying a different column chemistry, such as a C8 or a phenyl-hexyl column.
Inadequate column temperature. Temperature can affect viscosity and selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
Sample overload. Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample and reinject.
Issue 2: Inconsistent or Low Degradation During Stress Testing

Symptoms:

  • Less than 5% degradation is observed, making it difficult to identify and quantify degradation products.

  • High variability in the percentage of degradation between replicate experiments.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Stress conditions are too mild. Increase the severity of the stress conditions. For example, increase the concentration of the acid/base, the temperature, or the duration of exposure. Refer to the detailed experimental protocols for recommended starting conditions.
Inadequate mixing of the drug and stressor. Ensure the drug is completely dissolved in the solvent before adding the stressor and that the solution is well-mixed throughout the experiment.
Instability of the stressor. Some stressors, like hydrogen peroxide, can degrade over time. Use freshly prepared solutions for each experiment.
Light exposure is insufficient for photolytic degradation. Ensure the sample is exposed to a calibrated light source that provides a consistent and sufficient light output as per ICH Q1B guidelines.
Incorrect sample preparation post-degradation. Ensure proper neutralization of acidic or basic samples before injection to prevent further degradation or reaction on the column.

Quantitative Data Summary

The following table summarizes the percentage of Rosuvastatin degradation and the formation of its major degradation products under various stress conditions as reported in the literature.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of RosuvastatinMajor Degradation Products Identified
Acid Hydrolysis 0.1 M HCl2 hours80°C33.67%[7]Rosuvastatin Lactone, Unknown impurity
Alkaline Hydrolysis 0.1 M NaOH2 hours80°C76.84%[7]Degradation products with different retention times
Oxidative Degradation 30% H₂O₂2 hours70°C14.41%[7]Rosuvastatin-N-oxide and other polar impurities
Thermal Degradation Solid State6 hours70°C0.36%[7]Minimal degradation
Photolytic Degradation UV light (254 nm)2 hoursAmbient0.75% (dry), 0.48% (wet)[7]Rosuvastatin Lactone and other photoproducts

Detailed Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Rosuvastatin calcium in a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution in a water bath at 80°C for 2 hours.

  • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution in a water bath at 80°C for 2 hours.

  • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

  • Keep the solution at 70°C for 2 hours.

  • After cooling, dilute the solution with the mobile phase for analysis.

5. Thermal Degradation:

  • Keep the solid drug substance in a hot air oven at 70°C for 6 hours.

  • After the specified time, dissolve a known amount of the heat-treated drug in the mobile phase to obtain a suitable concentration for analysis.

6. Photolytic Degradation:

  • Expose the solid drug substance (in a thin layer) and a solution of the drug to a UV light source at 254 nm for a specified duration (e.g., 2 hours).

  • For the solid sample, dissolve a known amount in the mobile phase after exposure.

  • For the solution sample, dilute as necessary with the mobile phase for analysis.

7. Analysis:

  • Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.

  • Identify and quantify the degradation products formed.

Visualizations

Rosuvastatin Degradation Workflow

G cluster_stress Stress Conditions cluster_drug cluster_products Degradation Products Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Lactone Rosuvastatin Lactone Acid->Lactone Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) Other Other Degradants (e.g., 5-oxo isomer, anti-isomer) Base->Other Oxidative Oxidative Stress (e.g., 30% H₂O₂, 70°C) Oxide Rosuvastatin-N-Oxide Oxidative->Oxide Thermal Thermal Stress (e.g., 70°C) Thermal->Other Photo Photolytic Stress (e.g., UV light) Photo->Lactone Rosuvastatin This compound Rosuvastatin->Acid Rosuvastatin->Base Rosuvastatin->Oxidative Rosuvastatin->Thermal Rosuvastatin->Photo

Caption: Workflow of Rosuvastatin degradation under various stress conditions.

Logical Relationship of Degradation Analysis

G cluster_workflow Degradation Product Identification Workflow Start Start: Rosuvastatin Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Separation HPLC/UPLC Separation (Stability-Indicating Method) Stress->Separation Quantification Quantification (UV Detection) Separation->Quantification Identification Structural Elucidation (LC-MS, MS/MS, NMR) Separation->Identification End End: Identified Degradation Products Quantification->End Identification->End

Caption: Logical workflow for the identification of Rosuvastatin degradation products.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Rosuvastatin Stereoisomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Rosuvastatin (B1679574) and its stereoisomers is critical for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of various analytical methods, focusing on their performance and supported by experimental data. The methods discussed have been validated according to International Conference on Harmonization (ICH) guidelines.[1][2][3]

Comparative Analysis of Chromatographic Methods

The separation and quantification of Rosuvastatin stereoisomers are primarily achieved through chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The choice of stationary phase and mobile phase composition is crucial for achieving adequate resolution between the enantiomers.

Method Performance Data

The following tables summarize the quantitative performance data for different analytical methods used for the quantification of Rosuvastatin's enantiomer.

Table 1: Performance Characteristics of a Stereoselective HPLC Method

ParameterResult
Linearity (r²)0.9977[1][4]
Limit of Detection (LOD)0.015%[1]
Limit of Quantification (LOQ)0.04%[1]
Accuracy (% Recovery)100 ± 10%[1][4]
Precision (% RSD)< 5%[1]

Table 2: Performance Characteristics of a Normal Phase HPLC Method

ParameterResult
Linearity (r²)> 0.999[5]
Limit of Detection (LOD)0.07 µg/mL[5]
Limit of Quantification (LOQ)0.2 µg/mL[5]
Accuracy (% Recovery)Not explicitly stated in the abstract
Precision (% RSD)< 5% at LOQ[5]

Table 3: Performance Characteristics of a Reversed-Phase HPLC Method

ParameterResult
Limit of Detection (LOD)0.05 µg/mL[6]
Limit of Quantification (LOQ)0.15 µg/mL[6]

Table 4: Performance Characteristics of a UHPLC Method

ParameterResult
Linearity (r²)0.9999[2]
Accuracy (% Recovery)98-102%[2]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of these analytical methods.

Stereoselective Stability-Indicating HPLC Method

This method is designed for the accurate quantification of the enantiomer in both the drug substance and pharmaceutical dosage forms.[1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.[1]

  • Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 µm particle size).[1][4]

  • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio of 82:10:8:0.2 (v/v/v/v).[1][4]

  • Flow Rate: 1.0 mL/min (isocratic).[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 243 nm.[1][4]

  • Injection Volume: 10 µL.[1][4]

  • Diluent: Dichloromethane and methanol (B129727) in the ratio of 96:4 (v/v).[1]

Normal Phase HPLC Method

This method focuses on the enantiomeric resolution of Rosuvastatin using a normal phase system.[5]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.[5]

  • Column: CHIRALPAK IB (250 x 4.6mm, 5µm).[5]

  • Mobile Phase: n-heptane, 2-propanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[5]

  • Flow Rate: 1.0 mL/minute.[5]

  • Column Temperature: 25°C.[5]

  • Detection: UV at 242 nm.[5]

  • Injection Volume: 10 µL.[5]

Reversed-Phase HPLC Method

This method was developed for determining the enantiomeric impurity in commercial tablets using a reversed-phase approach.[6]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.[6]

  • Column: Lux Cellulose-2.[6]

  • Mobile Phase: A binary linear gradient of acetonitrile (B52724) and 0.05% trifluoroacetic acid in an aqueous solution.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

Ultra-High-Performance Liquid Chromatography (UHPLC) Method

This UHPLC method allows for the determination of Rosuvastatin and its related substances in tablet formulations.[2][3]

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2][3]

  • Mobile Phase: Methanol and 0.025% Trifluoroacetic acid in a ratio of 55:45 (v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 55°C.[2]

  • Detection: UV at 240 nm.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Rosuvastatin stereoisomers.

Cross-Validation Workflow for Rosuvastatin Stereoisomer Analysis cluster_0 Method Selection & Preparation cluster_2 Cross-Validation & Comparison cluster_3 Reporting A Identify Candidate Methods (e.g., HPLC, UHPLC) B Procure Columns & Reagents (Chiralpak, Solvents, etc.) A->B C Prepare Standard & Sample Solutions (Rosuvastatin, Enantiomer) B->C D Specificity (Forced Degradation) E Linearity F Accuracy (% Recovery) G Precision (Repeatability, Intermediate) H LOD & LOQ I Robustness J Analyze Same Sample Set with Each Validated Method C->J Input for Cross-Validation K Compare Quantitative Results (e.g., % Enantiomer) J->K L Evaluate Method Performance (Resolution, Run Time, etc.) K->L M Summarize Data in Tables L->M N Document Experimental Protocols L->N O Generate Comparison Report M->O N->O

Caption: Workflow for cross-validation of Rosuvastatin stereoisomer analysis.

References

A Guide to Inter-Laboratory Comparison of Analytical Results for (3R,5R)-Rosuvastatin Impurity Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical results for impurity levels in (3R,5R)-Rosuvastatin. Ensuring the accuracy and consistency of impurity profiling is critical for the safety and efficacy of rosuvastatin (B1679574), a widely used medication for managing cholesterol levels.[1] This document outlines standardized experimental protocols, presents a hypothetical inter-laboratory study with data, and includes visualizations to clarify complex processes, thereby supporting robust quality control and regulatory compliance in the pharmaceutical industry.

Introduction to Rosuvastatin and Its Impurities

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] By inhibiting this enzyme, rosuvastatin effectively lowers low-density lipoprotein (LDL) cholesterol and is used to reduce the risk of cardiovascular disease.

Impurities in rosuvastatin can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1] These impurities, even at low levels, can impact the safety and efficacy of the drug product. Therefore, regulatory agencies require stringent control and monitoring of impurity levels. Common impurities are often isomers or degradation products of rosuvastatin.[4][5][6][7]

An inter-laboratory comparison, or round-robin study, is a crucial exercise to assess the proficiency of different laboratories in quantifying these impurities. It helps to identify analytical discrepancies, validate analytical methods across different sites, and ensure that all laboratories are capable of producing reliable and comparable results.

Hypothetical Inter-Laboratory Comparison Study

This section presents a hypothetical dataset from an inter-laboratory comparison study involving five laboratories (Lab A to Lab E). Each laboratory was provided with a standardized sample of this compound and asked to quantify the levels of four known impurities: Impurity A, Impurity B, Impurity C, and (3R,5S)-Rosuvastatin (an isomer).

The following tables summarize the quantitative data from the hypothetical study.

Table 1: Reported Impurity Levels (%) by Laboratory

ImpurityLab ALab BLab CLab DLab E
Impurity A0.080.090.070.080.09
Impurity B0.120.110.130.120.11
Impurity C0.050.060.050.040.06
(3R,5S)-Rosuvastatin0.150.140.160.150.14

Table 2: Statistical Analysis of Reported Impurity Levels

ImpurityMean (%)Standard DeviationCoefficient of Variation (%)
Impurity A0.0820.0089.76
Impurity B0.1180.0086.78
Impurity C0.0520.00815.38
(3R,5S)-Rosuvastatin0.1480.0085.41

Experimental Protocols

The following is a standardized protocol for the determination of this compound impurity levels, based on common high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.

A validated UHPLC method is recommended for the separation and quantification of rosuvastatin and its impurities.

  • Instrumentation: A UHPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 2 µL.

  • Standard Solution: Prepare a stock solution of rosuvastatin reference standard and individual impurity reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare working standards by diluting the stock solutions to the desired concentrations.

  • Sample Solution: Accurately weigh and dissolve the rosuvastatin sample in the diluent to achieve a known concentration.

  • Spiked Sample: To assess method accuracy, prepare a spiked sample by adding known amounts of impurity standards to the sample solution.

  • Identify and quantify impurities based on their retention times and peak areas relative to the reference standards.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Area_impurity / Area_main_peak) * (Concentration_main_peak / Concentration_impurity) * 100

Mandatory Visualizations

G Workflow of Inter-laboratory Comparison Study A Study Coordination (Sample Preparation & Distribution) B Sample Analysis by Participating Laboratories A->B C Data Submission to Coordinator B->C D Statistical Analysis of Results C->D E Report Generation & Circulation D->E F Review and Corrective Actions (if necessary) E->F

Caption: A flowchart illustrating the key stages of a typical inter-laboratory comparison study.

G Simplified Rosuvastatin Signaling Pathway cluster_0 Cholesterol Biosynthesis Pathway A HMG-CoA B Mevalonate A->B HMG-CoA Reductase C Cholesterol B->C ... D Rosuvastatin E HMG-CoA Reductase D->E Inhibits

Caption: A diagram showing the inhibitory action of Rosuvastatin on HMG-CoA reductase in the cholesterol biosynthesis pathway.

References

A Comparative Analysis of the Biological Activity of (3R,5R)-Rosuvastatin versus (3S,5S)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a widely prescribed medication for the management of hypercholesterolemia. It functions primarily by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Rosuvastatin is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The commercially available drug, Crestor®, is the enantiomerically pure (3R,5S)-Rosuvastatin, which is responsible for its potent lipid-lowering effects.[3][4] This guide provides a comparative analysis of the biological activities of two of the other stereoisomers, (3R,5R)-Rosuvastatin and (3S,5S)-Rosuvastatin, in contrast to the established activity of the therapeutic (3R,5S) form.

While the (3R,5S)-enantiomer is a potent competitive inhibitor of HMG-CoA reductase, emerging research indicates that the (3R,5R) and (3S,5S) isomers are not biologically inert but possess distinct activities unrelated to cholesterol synthesis. This analysis summarizes the available experimental data to elucidate these differences.

Data Presentation: A Comparative Overview

The following table summarizes the known biological activities of this compound and (3S,5S)-Rosuvastatin. It is important to note that direct comparative data for HMG-CoA reductase inhibition by these specific enantiomers is limited, as research has predominantly focused on the active (3R,5S) form. The primary activity of (3R,5S)-Rosuvastatin is included for reference.

Biological Target/ActivityThis compound(3S,5S)-Rosuvastatin(3R,5S)-Rosuvastatin (Active Drug)
HMG-CoA Reductase Inhibition (IC50) Not reported; considered inactiveNot reported; considered inactive~11 nM[3][5][6][7]
Pregnane X Receptor (PXR) Activation No significant activation observed[8]Dose-dependently increased luciferase activity (low efficacy)[8]No significant activation observed[8]
Cellular Differentiation Induction Reported to induce or enhance cellular differentiation[9]Reported to induce or enhance cellular differentiation[9]Primarily inhibits cholesterol biosynthesis[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of the biological activities of rosuvastatin enantiomers.

HMG-CoA Reductase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of compounds against the primary target of statins.

Objective: To measure the half-maximal inhibitory concentration (IC50) of rosuvastatin enantiomers against HMG-CoA reductase.

Methodology:

  • Enzyme and Substrate: A purified, catalytically active domain of human HMG-CoA reductase is used. The substrate is HMG-CoA, and the cofactor is NADPH.

  • Assay Principle: The enzymatic reaction involves the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.

  • Procedure:

    • The rosuvastatin enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

    • The reaction is initiated by adding HMG-CoA to a reaction mixture containing the enzyme, NADPH, and the test compound (or vehicle control) in a temperature-controlled microplate.

    • The absorbance at 340 nm is measured kinetically over a set period using a microplate spectrophotometer.

    • The rate of NADPH consumption is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PXR Activation Reporter Gene Assay

This assay is used to screen for compounds that can activate the Pregnane X Receptor (PXR), a key regulator of drug metabolism enzymes.

Objective: To determine if rosuvastatin enantiomers can activate PXR.

Methodology:

  • Cell Line: A human cell line (e.g., HepG2) is transiently or stably transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).

  • Procedure:

    • The transfected cells are seeded in a multi-well plate and allowed to attach.

    • The cells are then treated with various concentrations of the rosuvastatin enantiomers or a known PXR agonist (positive control, e.g., rifampicin) for a specified period (e.g., 24 hours).

    • After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

Chiral Separation of Rosuvastatin Enantiomers by HPLC

Accurate assessment of the biological activity of individual enantiomers requires their effective separation and quantification.

Objective: To separate and quantify the different stereoisomers of rosuvastatin.

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase is used.

  • Chiral Column: A polysaccharide-based chiral column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), is typically employed.[10]

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of an alkane (e.g., n-heptane or n-hexane), an alcohol (e.g., 2-propanol or ethanol), and an acidic modifier (e.g., trifluoroacetic acid) is commonly used for optimal separation.[10][11]

  • Detection: A UV detector is used to monitor the elution of the enantiomers, typically at a wavelength of around 243 nm.[2]

  • Procedure:

    • A standard solution containing a mixture of the rosuvastatin enantiomers is prepared.

    • The sample is injected into the HPLC system.

    • The enantiomers are separated based on their differential interaction with the chiral stationary phase.

    • The retention time and peak area of each enantiomer are recorded to determine their identity and quantity.

Visualizations

Signaling Pathway: Cholesterol Biosynthesis and HMG-CoA Reductase Inhibition

The primary mechanism of action for the active (3R,5S)-enantiomer of rosuvastatin is the inhibition of HMG-CoA reductase, which blocks a critical step in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by (3R,5S)-Rosuvastatin AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... (multiple steps) Rosuvastatin_3R5S (3R,5S)-Rosuvastatin HMG_CoA_Reductase_Node HMG-CoA Reductase Rosuvastatin_3R5S->HMG_CoA_Reductase_Node Inhibits HMG_CoA_Assay_Workflow Start Start: Prepare Reagents Prepare_Compounds Prepare serial dilutions of (3R,5R) and (3S,5S) Rosuvastatin Start->Prepare_Compounds Reaction_Setup Set up reaction in microplate: - HMG-CoA Reductase - NADPH - Test Compound/Control Prepare_Compounds->Reaction_Setup Initiate_Reaction Initiate reaction by adding HMG-CoA Reaction_Setup->Initiate_Reaction Kinetic_Read Measure absorbance at 340 nm (kinetic read) Initiate_Reaction->Kinetic_Read Data_Analysis Calculate rate of NADPH consumption and percent inhibition Kinetic_Read->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination End End: Comparative Analysis IC50_Determination->End

References

Comparative Stability of Rosuvastatin Diastereomers Under Forced Degradation Conditions: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Rosuvastatin (B1679574) and its diastereomers under various forced degradation conditions. The information is compiled from peer-reviewed scientific literature and aims to offer a comprehensive resource for understanding the degradation pathways and analytical methodologies for Rosuvastatin. While a direct head-to-head comparative stability study of isolated Rosuvastatin diastereomers under all stress conditions is not extensively documented in publicly available literature, this guide synthesizes the existing data on the formation and separation of these diastereomers, providing valuable insights into their relative stability.

Executive Summary

Rosuvastatin is susceptible to degradation under several forced degradation conditions, notably photolytic and acidic environments, which can lead to the formation of diastereomeric impurities. The primary diastereomers formed are cyclic dihydrophenanthrene derivatives under photolytic stress and the (3R, 5R)-epimer under acidic conditions. Understanding the stability of these diastereomers is crucial for ensuring the safety, efficacy, and quality of Rosuvastatin drug products. This guide details the experimental conditions that induce degradation, the analytical methods to quantify these changes, and the known degradation products.

Data Presentation: Degradation of Rosuvastatin under Forced Degradation Conditions

The following table summarizes the degradation of Rosuvastatin under various stress conditions as reported in scientific studies. The formation of diastereomers is a key point of comparison.

Stress ConditionReagents and ConditionsObservationsDiastereomer Formation
Acidic Hydrolysis 0.1 M HCl to 5 M HCl, temperatures ranging from room temperature to 80°C, for several hours.[1]Significant degradation observed. Formation of lactone and other degradation products.[2][3]Racemization can occur, leading to the formation of the (3R, 5R)-diastereomer.[4]
Basic Hydrolysis 0.1 M NaOH to 5 M NaOH, temperatures ranging from room temperature to 80°C, for several hours.Rosuvastatin is relatively stable under basic conditions compared to acidic conditions.[5] Minimal degradation reported in some studies.Not typically reported as a primary pathway for diastereomer formation.
Oxidative Degradation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature or elevated temperatures (e.g., 80°C).[1]Degradation occurs, leading to the formation of N-oxide and other oxidative products.[1]Not a primary pathway for the formation of the main diastereomeric impurities.
Thermal Degradation Dry heat, typically at temperatures ranging from 60°C to 105°C, for several hours to days.Rosuvastatin is relatively stable to dry heat.[1]Not a significant pathway for diastereomer formation.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) or visible light, in solid state or in solution.[1][6]Highly susceptible to photolytic degradation.[1] Leads to the formation of cyclic degradation products.[6]Primary pathway for diastereomer formation. Forms two main diastereomeric dihydrophenanthrene derivatives.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for forced degradation studies of Rosuvastatin.

Sample Preparation

A stock solution of Rosuvastatin Calcium is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a concentration of about 1 mg/mL.[8]

Forced Degradation (Stress) Conditions
  • Acidic Degradation: To 1 mL of the stock solution, 1 mL of 1N HCl is added. The mixture is then heated in a water bath at 80°C for 2 hours. After cooling, the solution is neutralized with 1N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.[9]

  • Basic Degradation: To 1 mL of the stock solution, 1 mL of 0.1N NaOH is added. The mixture is kept at room temperature for 1 hour. The solution is then neutralized with 0.1N HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.[9]

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 30% H₂O₂ is added. The mixture is kept at room temperature for 30 minutes. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.[1]

  • Thermal Degradation: Rosuvastatin Calcium powder is kept in a hot air oven at 105°C for 5 hours. A sample is then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL.[1]

  • Photolytic Degradation: A solution of Rosuvastatin Calcium (1 mg/mL) is exposed to UV light (254 nm) for 24 hours. A sample is then diluted with the mobile phase to a final concentration of 100 µg/mL.[1][6] For solid-state studies, the powder is exposed to a combination of UV and visible light in a photostability chamber.[8]

Analytical Method for Separation and Quantification

A stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is essential for separating Rosuvastatin from its degradation products, including its diastereomers.

  • Chromatographic System: A typical system consists of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) detector.

  • Column: A chiral column, such as Chiralpak IB (250 mm x 4.6 mm, 5 µm), is commonly used for the separation of diastereomers.[9]

  • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v) has been shown to be effective.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm.[9]

  • Column Temperature: 25°C.[9]

Visualizations

Logical Flow of Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Chiral HPLC Acid->HPLC Degraded Samples Base Base Hydrolysis Base->HPLC Degraded Samples Oxidation Oxidation Oxidation->HPLC Degraded Samples Thermal Thermal Thermal->HPLC Degraded Samples Photo Photolysis Photo->HPLC Degraded Samples Quant Quantification HPLC->Quant Separated Peaks ID Impurity Identification HPLC->ID Degradant Peaks Rosuvastatin Rosuvastatin API Rosuvastatin->Acid Rosuvastatin->Base Rosuvastatin->Oxidation Rosuvastatin->Thermal Rosuvastatin->Photo

Caption: Experimental workflow for the forced degradation study of Rosuvastatin.

Degradation Pathways Leading to Diastereomer Formation

Degradation_Pathways cluster_photo Photolytic Degradation cluster_acid Acidic Degradation cluster_other Other Degradation Conditions Rosuvastatin Rosuvastatin (3R, 5S) Photo_Diastereomers Diastereomeric Dihydrophenanthrene Derivatives Rosuvastatin->Photo_Diastereomers UV/Visible Light Acid_Diastereomer Rosuvastatin Epimer (3R, 5R) Rosuvastatin->Acid_Diastereomer Acidic pH Other_Degradants Lactone, N-oxide, etc. Rosuvastatin->Other_Degradants Oxidation, Heat, Base

References

A Comparative Guide to the Validation of a Stability-Indicating Assay Method for (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation protocol for a stability-indicating assay method for (3R,5R)-Rosuvastatin. The information presented is based on established analytical methodologies and International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the data.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

Introduction to Stability-Indicating Assay Methods

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are critical in the pharmaceutical industry to ensure the safety, efficacy, and quality of drug products throughout their shelf life.

Forced degradation studies are a crucial component of developing a stability-indicating method.[5][6] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[7][8][9][10] The analytical method must then be able to resolve the API from these degradation products, demonstrating its specificity.

Rosuvastatin (B1679574), a statin medication used to treat high cholesterol, is known to be susceptible to degradation, particularly under acidic and photolytic conditions.[7][8] Therefore, a validated stability-indicating method is essential for its analysis in pharmaceutical formulations.

Experimental Protocols

This section details the methodologies for validating a stability-indicating assay method for this compound, focusing on a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) approach.

Reagents and Materials
  • Rosuvastatin Calcium Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (HPLC grade)

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of Rosuvastatin. A representative set of conditions is presented in the table below.

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) system with a UV detector
ColumnC18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA mixture of a buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v)
Flow Rate1.0 mL/min
Detection Wavelength241 nm
Injection Volume20 µL
Column TemperatureAmbient
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a specific amount of Rosuvastatin Calcium Reference Standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration within the linear range of the method.

  • Sample Solution: Prepare the sample solution from the pharmaceutical dosage form to obtain a theoretical concentration of Rosuvastatin equivalent to the working standard solution.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method. The following conditions are typically employed:

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated.[10]

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated.[10]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[10]

  • Thermal Degradation: The drug substance is exposed to dry heat (e.g., 60°C) for a specified period.

  • Photolytic Degradation: The drug substance or solution is exposed to UV light.

Validation Parameters and Data

The developed analytical method is validated according to ICH guidelines, and the following parameters are assessed.

Specificity

Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradants, and excipients. The chromatograms of the stressed samples should show that the peak for Rosuvastatin is well-resolved from the peaks of the degradation products.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established by plotting the peak area against the concentration of the analyte.

Concentration Range (µg/mL)Correlation Coefficient (r²)
2 - 12> 0.999[10]
5.792 - 17.376~1[6]
1.56 - 500.9998[9]
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is spiked into a placebo preparation and the recovery is calculated.

Accuracy Level (%)Mean Recovery (%)
8099.5 - 101.5
10099.8 - 101.2
12099.2 - 101.8
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

  • Repeatability (Intra-day Precision): The precision of the method is determined by analyzing multiple replicates of the same sample on the same day. The %RSD should typically be less than 2%.

  • Intermediate Precision (Inter-day Precision): The precision is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be within acceptable limits.

Precision Type% RSD
Repeatability< 2%
Intermediate Precision< 2%
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant change in resolution or retention time
Mobile Phase Composition (± 2%)No significant change in system suitability parameters
Detection Wavelength (± 2 nm)No significant impact on the results

Comparison of Alternative Assay Methods

Several analytical methods have been developed for the determination of Rosuvastatin. The following table provides a comparison of some of these methods.

MethodColumnMobile PhaseDetectionRun TimeKey Advantages
RP-HPLC [10]C18 (150 x 4.6 mm, 5 µm)0.1% OPA:ACN (55:45)UV at 241 nm~10 minSimple, cost-effective, and widely available.
UPLC [11][12][13]C18 (100 x 2.1 mm, 1.7 µm)Gradient of buffer and organic solventUV at 240 nm< 10 minFaster analysis, higher resolution, and lower solvent consumption.
LC-MS [7]C18VariesMass SpectrometryVariesProvides structural information about degradation products.

Visualizations

Experimental Workflow

G Workflow for Validation of a Stability-Indicating Assay Method cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Finalization A Literature Review & Method Scouting B Optimization of Chromatographic Conditions A->B C Acid/Base Hydrolysis B->C Apply Optimized Method D Oxidation B->D Apply Optimized Method E Thermal & Photolytic Stress B->E Apply Optimized Method F Specificity C->F D->F E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J Robustness I->J K System Suitability J->K L Validation Report K->L M Implementation for Routine Analysis L->M

Caption: A flowchart illustrating the key stages in the development and validation of a stability-indicating assay method.

Forced Degradation Pathways of Rosuvastatin

G Forced Degradation Pathways of Rosuvastatin cluster_stress Stress Conditions cluster_products Degradation Products Rosuvastatin Rosuvastatin Acid Acidic (e.g., HCl) Rosuvastatin->Acid Base Basic (e.g., NaOH) Rosuvastatin->Base Oxidative Oxidative (e.g., H₂O₂) Rosuvastatin->Oxidative Thermal Thermal Rosuvastatin->Thermal Photolytic Photolytic Rosuvastatin->Photolytic DP1 Degradation Product 1 Acid->DP1 Major Degradation DP2 Degradation Product 2 Acid->DP2 Major Degradation DP3 Degradation Product 3 Base->DP3 Minor Degradation DP4 Degradation Product 4 Oxidative->DP4 Significant Degradation DP5 Degradation Product 5 Photolytic->DP5 Significant Degradation

Caption: A diagram showing the degradation of Rosuvastatin under different stress conditions and the formation of various degradation products.

Conclusion

The validation of a stability-indicating assay method for this compound is a critical step in ensuring the quality and stability of pharmaceutical products. This guide has provided a comprehensive overview of the validation process, including detailed experimental protocols, data presentation, and a comparison of alternative methods. The use of a well-validated RP-HPLC or UPLC method, as described, allows for the accurate and reliable quantification of Rosuvastatin in the presence of its degradation products, thereby meeting the stringent requirements of regulatory agencies. The choice between different methods will depend on the specific needs of the laboratory, considering factors such as sample throughput, desired resolution, and available instrumentation.

References

A Comparative Guide to the Determination of Relative Response Factors for (3R,5R)-Rosuvastatin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For Rosuvastatin, a widely prescribed medication for managing cholesterol levels, ensuring the precise measurement of its enantiomer, (3R,5R)-Rosuvastatin, and other related substances is paramount for safety and efficacy. The use of a Relative Response Factor (RRF) is a scientifically sound method to quantify impurities when their reference standards are not available or for routine analysis, by correcting for the difference in detector response between the impurity and the API.

This guide provides a comparative overview of analytical methodologies for determining the RRF of this compound and other key impurities. It includes a compilation of reported RRF values, detailed experimental protocols from validated methods, and comparative data on method performance.

Understanding the Relative Response Factor (RRF)

The RRF is a measure of the sensitivity of a detector for an impurity relative to the API. It is calculated using the slope of the calibration curves for the impurity and the API, as shown in the equation below:

RRF = (Slope of Impurity) / (Slope of API)

An RRF value of 1.0 indicates an identical detector response for the impurity and the API at the same concentration. Values significantly different from 1.0 necessitate the use of the RRF for accurate quantification of the impurity.

Comparative Analysis of Analytical Methods and RRF Values

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the separation and quantification of Rosuvastatin and its related substances. The choice of method depends on the specific impurity profile and the desired analytical performance.

Relative Response Factors for Rosuvastatin Impurities

The following table summarizes the reported RRF values for various Rosuvastatin impurities determined by a validated UHPLC method.

ImpurityRelative Retention Time (RRT)Relative Response Factor (RRF)
Rosuvastatin 1.001.00
Impurity A 0.730.72
Impurity B 0.880.87
Impurity C 1.590.46
Impurity D 0.290.95
FP-A 0.530.88
FP-1 2.150.65
FP-2 2.300.65

Data sourced from a validated UHPLC method.

Quantification of this compound (Enantiomer)

However, the validation data from these methods provide assurance of their suitability for quantifying the enantiomeric impurity. Below is a comparison of the performance of a validated chiral HPLC method for the determination of the this compound enantiomer.

ParameterMethod 1: Chiral HPLC
Linearity Range 0.2 - 3.0 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.07 µg/mL
Limit of Quantification (LOQ) 0.2 µg/mL
Precision (%RSD) < 5% at LOQ
Accuracy (% Recovery) 98.6 - 100.9%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols for the determination of RRFs and the quantification of the Rosuvastatin enantiomer.

Method 1: UHPLC for RRF Determination of Process and Degradation Impurities

This method is suitable for the separation and quantification of Rosuvastatin and its known impurities, allowing for the determination of their RRFs.

  • Instrumentation : UHPLC system with a photodiode array (PDA) detector.

  • Column : Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase : Isocratic elution with a mixture of methanol (B129727) and 0.025% trifluoroacetic acid (TFA) in water (45:55 v/v).

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 55 °C.

  • Detection Wavelength : 240 nm.

  • Injection Volume : 0.9 µL.

  • Sample Preparation :

    • Standard and Impurity Stock Solutions : Prepare individual stock solutions of Rosuvastatin and each impurity in a suitable solvent (e.g., methanol or acetonitrile).

    • Linearity Solutions : Prepare a series of at least five concentrations for both Rosuvastatin and each impurity, covering the expected range of quantification.

  • RRF Calculation :

    • Inject the linearity solutions for both the API and each impurity.

    • Construct calibration curves by plotting peak area against concentration.

    • Determine the slope of the linear regression line for the API and each impurity.

    • Calculate the RRF for each impurity using the formula: RRF = (Slope of Impurity) / (Slope of API).

Method 2: Chiral HPLC for Quantification of this compound Enantiomer

This method is designed for the stereoselective separation and quantification of the this compound enantiomer from the active (3R,5S) form.

  • Instrumentation : HPLC system with a PDA detector.

  • Column : CHIRALPAK IB (250 mm x 4.6 mm, 5µm).

  • Mobile Phase : A mixture of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection Wavelength : 242 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation :

    • Stock Solution : Prepare a stock solution of the this compound enantiomer in methanol.

    • Linearity Solutions : Prepare a series of at least five dilutions from the stock solution to cover the desired concentration range (e.g., from the LOQ to 200% of the specification limit).

  • Validation : The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, and LOQ.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_calc Calculation API_Stock API Stock Solution API_Lin API Linearity Solutions API_Stock->API_Lin Impurity_Stock Impurity Stock Solution Impurity_Lin Impurity Linearity Solutions Impurity_Stock->Impurity_Lin HPLC_Analysis HPLC/UHPLC Analysis API_Lin->HPLC_Analysis Impurity_Lin->HPLC_Analysis Cal_Curve_API Calibration Curve (API) HPLC_Analysis->Cal_Curve_API Cal_Curve_Imp Calibration Curve (Impurity) HPLC_Analysis->Cal_Curve_Imp Slope_API Slope (API) Cal_Curve_API->Slope_API Slope_Imp Slope (Impurity) Cal_Curve_Imp->Slope_Imp RRF_Calc RRF Calculation Slope_API->RRF_Calc Slope_Imp->RRF_Calc Rosuvastatin_Impurities cluster_impurities Related Substances API Rosuvastatin (API) Enantiomer This compound API->Enantiomer Stereoisomer ImpA Impurity A API->ImpA Process/Degradation ImpB Impurity B API->ImpB Process/Degradation ImpC Impurity C API->ImpC Process/Degradation ImpD Impurity D API->ImpD Process/Degradation FPA FP-A API->FPA Process/Degradation FP1 FP-1 API->FP1 Process/Degradation FP2 FP-2 API->FP2 Process/Degradation

A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioselective Separation of Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of Rosuvastatin (B1679574), a widely prescribed drug for treating hypercholesterolemia, is a critical quality attribute due to the potential for different pharmacological or toxicological profiles between its enantiomers.[1][2] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods employing chiral stationary phases (CSPs) are the most common approaches for the enantioselective separation of Rosuvastatin. This guide provides an objective, data-driven comparison of various commercially available CSPs for this application, supported by experimental data from published literature.

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of Rosuvastatin enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and success in resolving these enantiomers.[3] The following table summarizes the performance of several commonly used CSPs under various chromatographic conditions.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Retention Time (min)Reference
Chiralpak IB 250 x 4.6 mm, 5 µmn-Heptane:2-Propanol:Trifluoroacetic Acid (85:15:0.1 v/v/v)1.0242 nm> 2.0Enantiomer: 12.5, Rosuvastatin: 13.9[1][4]
Chiralpak IB 250 x 4.6 mm, 5 µmn-Hexane:Dichloromethane:2-Propanol:Trifluoroacetic Acid (82:10:8:0.2 v/v/v/v)1.0243 nmNot explicitly stated, but method validated for quantification~18 (total run time)[3][5]
Chiralpak IC 250 x 4.6 mm, 5 µmn-Hexane:Isopropanol:Trifluoroacetic Acid (750:250:1 v/v/v)Not Stated220-280 nm> 4.0Not Stated[6]
Lux Amylose-2 Not StatedAcetonitrile (B52724):Water:Acetic Acid (50:50:0.1 v/v/v)1.0Not StatedBaseline separation< 15[7]
Lux Cellulose-2 Not StatedAcetonitrile and 0.05% Trifluoroacetic Acid in water (gradient)1.0Not StatedBaseline separationNot Stated[8][9]
Trefoil CEL1 Not StatedMixed alcohol co-solvent with a basic additive (UPC²)Not StatedMass Spectrometry> 2.0Not Stated

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to serve as a starting point for method development and optimization in your laboratory.

Method 1: Chiralpak IB under Normal Phase HPLC

This method, adapted from a study by Moodbidri et al., provides excellent resolution between the Rosuvastatin enantiomers and also separates the lactone impurity.[1][4]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Stationary Phase: Chiralpak IB (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[4]

  • Detection: UV at 242 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Chiralpak IB with a Quaternary Mobile Phase (Normal Phase HPLC)

This stability-indicating method was developed for the accurate quantification of the enantiomer in both drug substance and pharmaceutical dosage forms.[3][5]

  • Chromatographic System: HPLC with UV detection.

  • Chiral Stationary Phase: Chiralpak IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm particle size.[3][5]

  • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v).[3][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: UV at 243 nm.[3][5]

  • Injection Volume: 10 µL.[3]

Method 3: Lux Amylose-2 under Reversed-Phase HPLC

This method demonstrates the use of a polysaccharide-based CSP under reversed-phase conditions, offering an alternative to normal-phase chromatography.

  • Chromatographic System: HPLC with UV detection.

  • Chiral Stationary Phase: Lux Amylose-2.

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 50:50:0.1 (v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 20°C.[7]

  • Detection: Not specified in the abstract, but UV detection at 242 nm or 243 nm is common for Rosuvastatin.

Method 4: Lux Cellulose-2 with Gradient Elution (Reversed-Phase HPLC)

This gradient method was developed to improve chemo- and enantio-selectivity and reduce analysis times compared to isocratic methods.[8][9]

  • Chromatographic System: HPLC with UV detection.

  • Chiral Stationary Phase: Lux Cellulose-2.[8][9]

  • Mobile Phase: A binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 40°C.[8][9]

  • Detection: Not specified, but UV is implied.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the head-to-head comparison of different chiral stationary phases for Rosuvastatin enantiomer separation.

G cluster_prep Preparation cluster_screening CSP Screening cluster_analysis Chromatographic Analysis cluster_eval Performance Evaluation cluster_selection Selection prep_sample Prepare Rosuvastatin Standard and Sample Solutions hplc HPLC/SFC System prep_sample->hplc prep_mp Prepare Mobile Phases for each CSP prep_mp->hplc csp1 CSP 1 (e.g., Chiralpak IB) csp1->hplc csp2 CSP 2 (e.g., Lux Amylose-2) csp2->hplc csp3 CSP 3 (e.g., Chiralpak IC) csp3->hplc csp4 ... csp4->hplc data_acq Data Acquisition hplc->data_acq Inject & Run eval Evaluate Key Metrics: - Resolution (Rs) - Selectivity (α) - Retention Time (tR) - Tailing Factor data_acq->eval selection Select Optimal CSP and Conditions eval->selection

Caption: Workflow for comparing chiral stationary phases.

This guide provides a comparative overview to aid in the selection of a suitable chiral stationary phase for the separation of Rosuvastatin enantiomers. The optimal choice will depend on the specific requirements of the analysis, including desired resolution, run time, and compatibility with the available chromatographic system. It is always recommended to perform in-house verification and optimization of any selected method.

References

Assessing the Impact of the (3R,5R)-Rosuvastatin Impurity on Final Drug Product Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the (3R,5R)-Rosuvastatin impurity and its potential impact on the clinical efficacy of the final rosuvastatin (B1679574) drug product. Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of dyslipidemia. The active pharmaceutical ingredient (API) is the (3R,5S)-enantiomer. During the synthesis of rosuvastatin, the formation of other stereoisomers, including the (3R,5R)-diastereomer, can occur. This document outlines the pharmacological activity of this specific impurity, presents comparative data, and details the experimental protocols necessary for its identification and quantification.

Executive Summary

The this compound impurity, also known as the anti-isomer, is a process-related impurity in the synthesis of rosuvastatin. Crucially, in vitro data reveals that this impurity is a potent competitive inhibitor of HMG-CoA reductase, the pharmacological target of rosuvastatin. In a cell-free assay, the (3R,5R)-enantiomer of Rosuvastatin was found to be a competitive inhibitor of HMG-CoA reductase with an IC50 of 11 nM[1][2]. This inhibitory potency is equivalent to that of the active (3R,5S)-Rosuvastatin isomer, which also has a reported IC50 of 11 nM[3][4].

While no direct comparative clinical studies have been identified that evaluate the efficacy of rosuvastatin containing varying levels of the (3R,5R) impurity, the in vitro data strongly suggests that this impurity is not inert. The presence of a pharmacologically active impurity at levels above the established limits could potentially contribute to the overall therapeutic effect, but also raises concerns regarding consistent dosing and potential for unforeseen side effects. Therefore, strict control of the stereochemical purity of rosuvastatin during manufacturing is paramount to ensure predictable clinical outcomes.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro potency of the active (3R,5S)-Rosuvastatin and its (3R,5R) impurity against the HMG-CoA reductase enzyme.

CompoundStereochemistryTypeIn Vitro Potency (IC50)Reference
Rosuvastatin(3R,5S)Active Pharmaceutical Ingredient11 nM[3][4]
This compound(3R,5R)Impurity (Anti-isomer)11 nM[1][2]

Experimental Protocols

Accurate quantification of the this compound impurity is critical for ensuring the quality and consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard analytical techniques employed for this purpose.

Protocol 1: Chiral HPLC for Stereoisomeric Purity

This method is designed to separate and quantify the enantiomers of rosuvastatin.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column).

Reagents:

  • Mobile Phase: A suitable mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol (B145695) or isopropanol), with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • Diluent: Mobile phase or a suitable organic solvent.

  • Rosuvastatin reference standard (containing a known amount of the (3R,5R) impurity).

  • Sample preparation: Dissolve a known amount of the drug substance or product in the diluent to a specific concentration.

Chromatographic Conditions:

  • Column: Chiral stationary phase column.

  • Mobile Phase: Optimized mixture of solvents.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for rosuvastatin (typically around 242 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

  • Inject the reference standard solution to determine the retention times and resolution of the (3R,5S) and (3R,5R) isomers.

  • Inject the sample solution.

  • Identify and quantify the (3R,5R) impurity in the sample by comparing its peak area to that of the main (3R,5S) peak and the reference standard.

Protocol 2: In Vitro HMG-CoA Reductase Activity Assay

This assay is used to determine the inhibitory potency (IC50) of a compound against the HMG-CoA reductase enzyme.

Materials:

  • Human recombinant HMG-CoA reductase.

  • HMG-CoA substrate.

  • NADPH.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol (B142953) and EDTA).

  • Test compounds (Rosuvastatin and this compound impurity).

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound dilutions.

  • Initiate the reaction by adding a mixture of HMG-CoA and NADPH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the assessment of the this compound impurity.

Cholesterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Cholesterol Cholesterol Squalene->Cholesterol Rosuvastatin (3R,5S) Rosuvastatin (3R,5S) HMG-CoA reductase HMG-CoA reductase Rosuvastatin (3R,5S)->HMG-CoA reductase This compound Impurity This compound Impurity This compound Impurity->HMG-CoA reductase

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase.

Experimental_Workflow cluster_0 Impurity Identification and Quantification cluster_1 Pharmacological Activity Assessment Drug Substance/Product Drug Substance/Product Sample Preparation Sample Preparation Drug Substance/Product->Sample Preparation Chiral HPLC Analysis Chiral HPLC Analysis Sample Preparation->Chiral HPLC Analysis Data Analysis Data Analysis Chiral HPLC Analysis->Data Analysis Peak Integration Quantification Impurity Profile Impurity Profile Data Analysis->Impurity Profile Efficacy Impact Assessment Efficacy Impact Assessment Impurity Profile->Efficacy Impact Assessment Isolated Impurity Isolated Impurity In Vitro HMG-CoA\nReductase Assay In Vitro HMG-CoA Reductase Assay Isolated Impurity->In Vitro HMG-CoA\nReductase Assay IC50 Determination IC50 Determination In Vitro HMG-CoA\nReductase Assay->IC50 Determination Potency Assessment Potency Assessment IC50 Determination->Potency Assessment Potency Assessment->Efficacy Impact Assessment

Caption: Experimental workflow for assessing the impact of the this compound impurity.

Conclusion

The this compound impurity is a pharmacologically active substance with in vitro potency comparable to the active (3R,5S)-Rosuvastatin enantiomer. This underscores the critical importance of robust analytical methods and stringent manufacturing process controls to ensure the stereochemical purity of the final drug product. While the direct clinical impact of this impurity on efficacy has not been fully elucidated in comparative studies, its significant inhibitory activity on HMG-CoA reductase suggests that its presence could lead to variability in the therapeutic response and potentially alter the safety profile of the drug. Therefore, adherence to pharmacopeial limits for this and other impurities is essential for guaranteeing the consistent quality, safety, and efficacy of rosuvastatin. Further research, including in vivo studies, would be beneficial to more definitively characterize the pharmacological profile of the this compound impurity and its precise contribution to the overall clinical effect of the drug product.

References

A Comparative Guide to Method Validation for (3R,5R)-Rosuvastatin Determination Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of (3R,5R)-Rosuvastatin, validated according to the International Council for Harmonisation (ICH) guidelines. The information presented herein is compiled from various scientific publications and is intended to assist in the selection and implementation of a suitable analytical method for quality control and research purposes.

Introduction to Method Validation and ICH Guidelines

Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical procedure is suitable for its intended purpose.[1][2] The ICH has established widely accepted guidelines, primarily Q2(R1) and the recently updated Q2(R2), which outline the necessary validation characteristics to be evaluated.[3][4][5][6][7][8] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][9][10][11] The objective of validating an analytical procedure is to demonstrate its suitability and reliability for consistent and accurate measurements.[4]

Comparison of Validated HPLC Methods for Rosuvastatin Determination

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of Rosuvastatin in bulk drug and pharmaceutical formulations.[12][13][14] The following tables summarize the performance data from several validated RP-HPLC methods, providing a clear comparison of their key validation parameters.

Table 1: Chromatographic Conditions of Compared HPLC Methods

Parameter Method 1 Method 2 Method 3
Column Symmetry C18 (100 x 4.6 mm, 3.5 µm)[15]C18 column[16]YMC C8 (150 x 4.6 mm, 5 µm)[17]
Mobile Phase Acetonitrile (B52724) : Phosphate (B84403) buffer (60:40 v/v)[15]Acetonitrile : Buffer (50:50)[16]Acetonitrile : Water (40:60 v/v), pH 3.5 with phosphoric acid[17]
Flow Rate 0.7 mL/min[15]1.0 mL/min[16]1.5 mL/min[17]
Detection Wavelength 243 nm[15]254 nm[16]242 nm[17]
Internal Standard Not specifiedFluvastatin[18]Not specified

Table 2: Comparison of Method Validation Parameters

Validation Parameter Method 1 Method 2 Method 3 ICH Acceptance Criteria
Linearity Range (µg/mL) 20-60[15][19]0.78-100[16]1.56-50[20]Correlation coefficient (r²) ≥ 0.995[11]
Correlation Coefficient (r²) 0.999[19]0.9997[16]0.9998[20]
Accuracy (% Recovery) Not specified98.89 - 100.66[16]99.6 - 101.7[17]Typically 98-102% for assays[11]
Precision (%RSD) < 2.0[19]Intra-day: 1.06-1.54, Inter-day: 0.103-1.78[16]Not specifiedRSD ≤ 2% for assays[10][11]
LOD (µg/mL) 2.95[19]0.78[16]0.17[20]Signal-to-noise ratio of 3:1[2]
LOQ (µg/mL) 10[19]1.56[16]0.7[20]Signal-to-noise ratio of 10:1
Robustness Robust[19]Not specifiedRobust[17]No significant change in results with minor variations[11]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: RP-HPLC Method
  • Instrumentation: Waters (2659) HPLC system with a UV-Visible detector.

  • Column: Symmetry C18 (100 x 4.6 mm i.d., 3.5 µm particle size).[15]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer in a 60:40 v/v ratio.[15]

  • Flow Rate: 0.7 mL/min.[15]

  • Detection: UV detection at 243 nm.[15]

  • Standard Solution Preparation: A stock solution of Rosuvastatin (1 mg/mL) is prepared in the mobile phase. Working standard solutions are prepared by further dilution to achieve concentrations within the linearity range (20-60 µg/mL).[15]

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of Rosuvastatin is accurately weighed and transferred to a 100 mL volumetric flask. The powder is dissolved in the mobile phase, sonicated for 15 minutes, and the volume is made up to the mark. The solution is then filtered through a 0.45 µm membrane filter.

Method 2: RP-HPLC Method
  • Instrumentation: HPLC system with a Sil-20A auto-sampler, LC-20A pump, and SPD-20A UV/visible detector.[16]

  • Column: C18 column.[16]

  • Mobile Phase: A 50:50 mixture of acetonitrile and buffer.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detection at 254 nm.[16]

  • Standard Solution Preparation: A standard stock solution of 1000 µg/mL Rosuvastatin calcium is prepared. Serial dilutions are made in the mobile phase to obtain concentrations ranging from 0.78-100 µg/mL.[16]

  • Sample Preparation: An amount of powdered tablets equivalent to 1 mg/mL of Rosuvastatin is dissolved in methanol (B129727) with sonication. The solution is filtered and then further diluted with the mobile phase to a concentration of 100 µg/mL before injection.[16]

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the method validation process as per ICH guidelines and a typical experimental workflow for Rosuvastatin analysis.

ICH_Validation_Workflow start Analytical Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Method Implementation documentation->end

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Rosuvastatin_HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (e.g., ACN:Buffer) hplc_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->hplc_setup prep_std Prepare Standard Solutions (Stock & Working) system_suitability System Suitability Test (Inject Standard) prep_std->system_suitability prep_sample Prepare Sample Solution (from Tablets) analysis Inject Standard & Sample Solutions prep_sample->analysis hplc_setup->system_suitability system_suitability->analysis If Passes data_acquisition Data Acquisition (Chromatograms) analysis->data_acquisition data_processing Data Processing (Peak Area, Concentration) data_acquisition->data_processing reporting Report Results data_processing->reporting

Caption: Experimental Workflow for Rosuvastatin HPLC Analysis.

Conclusion

The presented data demonstrates that several robust and reliable RP-HPLC methods have been successfully validated for the determination of this compound according to ICH guidelines. While all cited methods show acceptable performance, Method 2 offers a wider linear range, and Method 3 demonstrates a lower limit of detection. The choice of the most suitable method will depend on the specific requirements of the laboratory, including the available instrumentation, the desired sensitivity, and the sample throughput. This guide serves as a valuable resource for researchers and analysts in making an informed decision for their analytical needs.

References

Comparative pharmacokinetic profiling of Rosuvastatin and its (3R,5R) isomer in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Executive Summary

Rosuvastatin (B1679574) is primarily metabolized to N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.[1][2] The parent drug, however, accounts for the vast majority of the HMG-CoA reductase inhibitory activity in plasma.[1][3] Pharmacokinetic studies, predominantly in rats, reveal that Rosuvastatin exhibits selective distribution to the liver, its target organ, and is mainly excreted unchanged in the bile and feces.[4] This guide details the experimental methodologies for assessing these pharmacokinetic parameters and presents the available data in a structured format to facilitate understanding and future research.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of Rosuvastatin in Sprague-Dawley rats following oral administration. It is important to note that specific comparative data for the (3R,5R) isomer is not available in the reviewed literature.

Table 1: Pharmacokinetic Parameters of Rosuvastatin in Sprague-Dawley Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
125 ± 84124 ± 24-[4]
5225 ± 7341410 ± 290-[4]
252240 ± 560420100 ± 3200-[4]

Data presented as mean ± S.D. Cmax and AUC increased more than proportionally with the dose.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below is a typical experimental protocol for assessing the pharmacokinetic profile of Rosuvastatin in a rat model, synthesized from multiple sources.[4][5][6][7]

Animal Model
  • Species: Sprague-Dawley rats[4]

  • Sex: Male and Female[4]

  • Health Status: Healthy, specific pathogen-free

  • Housing: Housed in controlled environmental conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

Drug Administration
  • Formulation: Rosuvastatin is typically dissolved or suspended in a suitable vehicle, such as a 0.5% methylcellulose (B11928114) solution.

  • Route of Administration: Oral gavage is a common route for pharmacokinetic studies.[4] Intravenous administration can also be used for determining absolute bioavailability.[8]

  • Dose Levels: A range of doses is used to assess dose proportionality, for example, 1, 5, and 25 mg/kg.[4]

Sample Collection
  • Matrix: Blood is the primary matrix for pharmacokinetic analysis.

  • Collection Site: Blood samples are typically collected from the jugular vein or tail vein.

  • Time Points: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to accurately characterize the concentration-time profile.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.[5][9]

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Rosuvastatin and its metabolites in plasma.[9][10]

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[9][10]

  • Chromatographic Separation: A C18 reverse-phase column is frequently used for separation.[9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.[9][10]

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization drug_administration Drug Administration (Oral Gavage) animal_acclimatization->drug_administration dose_preparation Dose Formulation Preparation dose_preparation->drug_administration sample_collection Serial Blood Sample Collection drug_administration->sample_collection sample_processing Plasma Separation and Storage sample_collection->sample_processing sample_extraction Plasma Sample Extraction sample_processing->sample_extraction lc_ms_ms_analysis LC-MS/MS Analysis sample_extraction->lc_ms_ms_analysis pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) lc_ms_ms_analysis->pk_parameter_calculation report_generation Report Generation pk_parameter_calculation->report_generation

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

Metabolic Pathway of Rosuvastatin

G Rosuvastatin Rosuvastatin (Parent Drug) N_desmethyl N-desmethyl Rosuvastatin (Metabolite) Rosuvastatin->N_desmethyl CYP2C9/2C19 Lactone Rosuvastatin-5S-lactone (Metabolite) Rosuvastatin->Lactone Excretion Biliary/Fecal Excretion (Primarily Unchanged) Rosuvastatin->Excretion

References

Safety Operating Guide

Navigating the Disposal of (3R,5R)-Rosuvastatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (3R,5R)-Rosuvastatin, ensuring compliance with regulatory standards and promoting a safe laboratory environment.

Core Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to prevent this substance from entering water sources, foodstuffs, or sewer systems.[1] For laboratory settings, surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

Step-by-Step Disposal Protocol:

  • Collection and Storage:

    • Collect waste this compound in suitable, closed, and properly labeled containers.[1][3]

    • Store the waste containers in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

  • Waste Characterization:

    • Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[5]

    • Note that some pharmaceuticals are categorized as hazardous waste, which necessitates specific handling and disposal procedures.[6]

  • Disposal Route Selection:

    • Hazardous Waste: If classified as hazardous, the waste must be transported by a state-licensed medical waste contractor for disposal via burial in a licensed hazardous or toxic waste landfill or through incineration.[2] Hazardous pharmaceutical waste is typically collected in black containers.[7]

    • Non-Hazardous Waste: If deemed non-hazardous, it may be placed in specific containers (often blue or white) for pharmaceutical waste, destined for incineration.[5][7]

    • Prohibited Disposal Method: Do not discharge this compound or its containers into sewer systems.[1] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[7][8]

  • Container Management:

    • Empty containers that held this compound should be triple-rinsed (or the equivalent).[1] The rinsate should be collected and treated as chemical waste.

    • After proper cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled if appropriate.[1]

  • Documentation:

    • Maintain meticulous records of the disposal process, including the date, quantity of waste, and the licensed disposal vendor used. This is crucial for regulatory compliance.

Quantitative Data Summary

ParameterValueContextSource
Degradation Rate Constant in Wastewater 1.8 x 10⁻⁷ s⁻¹First-order kinetics at room temperature.[9]
Degradation Rate Constant in Pure Water 2.2 x 10⁻⁸ s⁻¹First-order kinetics under the same conditions as wastewater.[9]
Removal Efficiency in Wastewater Treatment Plant (WWTP) > 90%Performance of a specific WWTP in removing spiked Rosuvastatin (B1679574).[9]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available as disposal is performance-based through licensed facilities. However, research studies on the degradation of Rosuvastatin provide insights into its chemical behavior. For instance, studies have investigated its degradation using γ-irradiation and analyzed its stability under various pH conditions and in the presence of oxidizing agents.[10][11][12] Researchers interested in the environmental fate of Rosuvastatin can refer to such literature for analytical methodologies like LC-MS and LC/MS/MS used to identify degradation products.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated collect_waste Collect waste in a suitable, closed, and labeled container. start->collect_waste consult_ehs Consult Institutional EHS for RCRA Hazardous Waste Classification. collect_waste->consult_ehs is_hazardous Is the waste classified as RCRA Hazardous? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Waste: - Use black waste container. - Engage licensed hazardous waste vendor for incineration or secure landfill. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste: - Use blue/white waste container. - Engage licensed waste vendor for incineration. is_hazardous->non_hazardous_disposal No documentation Document all disposal activities. hazardous_disposal->documentation non_hazardous_disposal->documentation end End of Disposal Process documentation->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.